molecular formula C9H5F3N2O3 B1438595 6-Trifluoromethoxy-3-indazolecarboxylic acid CAS No. 869782-97-8

6-Trifluoromethoxy-3-indazolecarboxylic acid

Cat. No.: B1438595
CAS No.: 869782-97-8
M. Wt: 246.14 g/mol
InChI Key: DBSBRTKNVSHDMD-UHFFFAOYSA-N
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Description

6-Trifluoromethoxy-3-indazolecarboxylic acid is a useful research compound. Its molecular formula is C9H5F3N2O3 and its molecular weight is 246.14 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSBRTKNVSHDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652137
Record name 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
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Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869782-97-8
Record name 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethoxy)-2H-indazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-trifluoromethoxy-3-indazolecarboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this scaffold highly valuable in medicinal chemistry.[2] This document explores two primary, field-proven synthetic routes, delving into the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to confidently approach the synthesis of this important molecule.

Introduction

This compound (CAS No. 869782-97-8) is a specialized chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] The indazole core is a privileged scaffold in drug discovery, present in a variety of bioactive compounds. The addition of a trifluoromethoxy (-OCF3) group at the 6-position of the indazole ring significantly modulates the electronic and pharmacokinetic properties of the molecule. This "super-halogen" substituent enhances lipophilicity and metabolic stability, which can lead to improved potency and bioavailability of drug candidates.[2]

This guide will detail two robust synthetic strategies for the preparation of this compound:

  • Route 1: A classical approach commencing with the synthesis of a substituted aniline, followed by diazotization, cyclization to form the indazole ring, and subsequent functional group manipulation to yield the target carboxylic acid.

  • Route 2: A convergent strategy employing the Fischer indole synthesis to construct the indazole-3-carboxylate ester, which is then hydrolyzed to the final product.

Each route will be presented with a thorough discussion of the reaction mechanisms, experimental procedures, and data presented in a clear and comparative format.

Route 1: Synthesis via Diazotization and Cyclization of a Substituted Aniline

This pathway is a well-established method for the formation of the indazole ring system. The key steps involve the synthesis of a strategically substituted aniline precursor, its conversion to a diazonium salt, and subsequent intramolecular cyclization.

Logical Workflow for Route 1

A 2-Methyl-4-(trifluoromethoxy)aniline B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Spontaneous D 6-(Trifluoromethoxy)-3-methyl-1H-indazole C->D E Oxidation D->E KMnO4 or other oxidant F This compound E->F

Caption: Workflow for the synthesis of this compound via Route 1.

Part 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

The synthesis of the key intermediate, 2-methyl-4-(trifluoromethoxy)aniline, is a critical first step. This fluorinated aromatic amine possesses the necessary substitution pattern for the subsequent indazole ring formation.[3]

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

This protocol is based on analogous procedures for the synthesis of substituted anilines.

  • Nitration of 3-(trifluoromethoxy)toluene: To a stirred solution of 3-(trifluoromethoxy)toluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-2-nitro-4-(trifluoromethoxy)benzene.

  • Reduction of the nitro group: Dissolve the nitro compound in ethanol and add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a palladium on carbon catalyst.

  • If using tin(II) chloride, heat the mixture to reflux for several hours. After completion, cool the reaction, make it basic with a sodium hydroxide solution, and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2-methyl-4-(trifluoromethoxy)aniline as a colorless to pale yellow liquid.[3]

Parameter Value Reference
Molecular FormulaC₈H₈F₃NO[3]
Molecular Weight191.15 g/mol [3]
Purity≥99.0%[3]

Table 1: Properties of 2-Methyl-4-(trifluoromethoxy)aniline.

Part 2: Diazotization and Cyclization to 6-(Trifluoromethoxy)-3-methyl-1H-indazole

The core of the indazole synthesis lies in the diazotization of the primary amine followed by an intramolecular cyclization. The diazonium salt intermediate is highly reactive and cyclizes to form the stable bicyclic indazole ring.

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)-3-methyl-1H-indazole

This protocol is analogous to the classical synthesis of indazoles from o-toluidine derivatives.

  • Dissolve 2-methyl-4-(trifluoromethoxy)aniline in a mixture of glacial acetic acid and acetic anhydride.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-(trifluoromethoxy)-3-methyl-1H-indazole.

Part 3: Oxidation to this compound

The final step in this route is the oxidation of the methyl group at the 3-position of the indazole ring to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard oxidation procedures of methylarenes.

  • Suspend 6-(trifluoromethoxy)-3-methyl-1H-indazole in a mixture of water and pyridine.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate (KMnO₄) portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and versatile method for constructing indole and indazole rings. This route offers a more convergent approach, where the carboxylic acid functionality (as an ester) is incorporated during the ring formation.

Logical Workflow for Route 2

A 4-(Trifluoromethoxy)aniline B Diazotization A->B NaNO2, HCl C 4-(Trifluoromethoxy)phenylhydrazine B->C Reduction (e.g., SnCl2) E Condensation C->E D Diethyl malonate derivative D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (Cyclization) F->G Acid catalyst (e.g., H2SO4, PPA) H Ethyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate G->H I Hydrolysis H->I NaOH, H2O/EtOH J This compound I->J

Caption: Workflow for the synthesis of this compound via Route 2.

Part 1: Preparation of 4-(Trifluoromethoxy)phenylhydrazine

The synthesis begins with the preparation of the key hydrazine intermediate from the commercially available 4-(trifluoromethoxy)aniline.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine

  • Diazotization: Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.[2][3][4]

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at low temperature.

  • Collect the precipitated hydrazine hydrochloride salt by filtration.

  • To obtain the free base, treat the salt with a strong base like sodium hydroxide solution and extract with ether.

  • Dry the ether layer over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield 4-(trifluoromethoxy)phenylhydrazine.

Part 2: Fischer Indole Synthesis and Hydrolysis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which in this case will be a pyruvate derivative to install the carboxylic acid at the 3-position.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of the Fischer indole synthesis for indazole-3-carboxylic acids.[5]

  • Hydrazone Formation: To a solution of 4-(trifluoromethoxy)phenylhydrazine in ethanol, add an equimolar amount of diethyl ketomalonate (or a similar pyruvate equivalent).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for several hours to form the corresponding hydrazone.

  • Cyclization: Remove the solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the mixture to 80-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product, ethyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate, with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Conclusion

This technical guide has detailed two viable and robust synthetic pathways for the preparation of this compound. Route 1, a linear approach, relies on the classical diazotization and cyclization of a pre-functionalized aniline. Route 2 offers a more convergent strategy utilizing the powerful Fischer indole synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory. Both routes provide a solid foundation for researchers to access this valuable building block for further exploration in drug discovery and materials science.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Trifluoromethoxy-3-indazolecarboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structural architecture, featuring a rigid indazole core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethoxy (-OCF3) moiety, makes it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is a key pharmacophore known to enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity by modulating lipophilicity and electronic character.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a Senior Application Scientist's perspective on the causality behind these properties, details authoritative, step-by-step protocols for their experimental determination, and provides a framework for the complete characterization of this and similar novel chemical entities.

Molecular Identity and Structural Features

A precise understanding of the molecular structure is the foundation for interpreting all physicochemical data.

Table 1: Compound Identification

Identifier Value Source
Chemical Name 6-Trifluoromethoxy-1H-indazole-3-carboxylic acid [1]
CAS Number 869782-97-8 [1]
Molecular Formula C₉H₅F₃N₂O₃ [2]
Molecular Weight 246.14 g/mol [2]
Appearance Yellow Powder [1]
InChI Key DBSBRTKNVSHDMD-UHFFFAOYSA-N [2]

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NN=C2C(=O)O |[2] |

Structural Analysis: The molecule's properties are a direct consequence of its three primary structural components:

  • Indazole Core: A bicyclic aromatic system that provides a rigid scaffold, influencing planarity and potential for π-π stacking interactions.

  • Carboxylic Acid (-COOH): The primary acidic functional group, capable of acting as a hydrogen bond donor and acceptor. Its ionization state is critical for solubility and receptor binding.

  • Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. It significantly impacts the electronic distribution of the aromatic ring, thereby influencing the acidity of the carboxylic acid. It is also highly lipophilic, which is expected to increase the molecule's overall LogP.

cluster_0 Molecular Structure: this compound cluster_1 Structural Components & Influence cluster_2 Resulting Physicochemical Properties Molecule C₉H₅F₃N₂O₃ Indazole Indazole Core Molecule->Indazole COOH Carboxylic Acid (-COOH) Molecule->COOH OCF3 -OCF₃ Group Molecule->OCF3 Rigidity Scaffold Rigidity Indazole->Rigidity Acidity Acidity (pKa) COOH->Acidity Sol Solubility COOH->Sol Hbond H-Bonding Potential COOH->Hbond OCF3->Acidity Lipo Lipophilicity (LogP) OCF3->Lipo

Caption: Relationship between structural components and key physicochemical properties.

Core Physicochemical Properties

Precise physicochemical data is paramount for anticipating a compound's behavior in biological systems. While experimental data for this specific molecule is not widely published, we can rely on high-quality computational predictions and data from closely related analogues.

Table 2: Summary of Physicochemical Properties

Property Predicted/Estimated Value Comments and Rationale
pKa 2.0 ± 0.10 (Predicted)[3] The predicted pKa is exceptionally low for a carboxylic acid, likely due to the strong electron-withdrawing effect of the trifluoromethoxy group and the indazole ring system. Experimental verification is crucial.
LogP No direct prediction available. Est. > 2.3 The related compound, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, has a computed XLogP3 of 2.3.[4] The -OCF₃ group is generally more lipophilic than -CF₃, suggesting the LogP of the title compound is likely higher.
Boiling Point 401.9 ± 40.0 °C (Predicted)[3] High boiling point is expected due to the high molecular weight and potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer formation.
Aqueous Solubility Low (Qualitative) Expected to have low intrinsic aqueous solubility due to its aromatic nature and high lipophilicity. Solubility is expected to increase significantly at pH values above the pKa as the carboxylate salt is formed.

| Density | 1.662 ± 0.06 g/cm³ (Predicted)[3] | The presence of three heavy fluorine atoms contributes to a relatively high density. |

Experimental Characterization Workflow

For a novel or sparsely characterized compound, a systematic workflow is essential to generate reliable experimental data. This process ensures that each subsequent step is built on a foundation of validated information.

Caption: A validated workflow for comprehensive physicochemical characterization.

Authoritative Experimental Protocols

The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring data quality and mutual acceptance across regulatory bodies.[5][6]

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

Principle: The flask method is employed to determine the saturation mass concentration of the substance in water at a defined temperature. This method is suitable for substances with solubilities above 10⁻² g/L.[7][8]

Methodology:

  • Preparation: Add an excess amount of the solid this compound to a flask containing high-purity water. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test should be run to determine the time to equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the mixture to settle. Separate the aqueous phase from the excess solid using centrifugation followed by filtration through a non-adsorbing filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved substance in the clear aqueous filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The water solubility is reported as the mean of at least three independent determinations in g/L or mol/L.

Protocol: Determination of Dissociation Constant (pKa) (OECD Guideline 112)

Principle: The titration method determines the pKa by generating a titration curve of the substance in water. The pH is measured as a function of the volume of added titrant (a strong base, e.g., NaOH).[9]

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is very low. Ensure the co-solvent percentage is minimal to avoid significant shifts in the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the sample solution in a thermostatted vessel and monitor the pH with the calibrated electrode.

  • Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Protocol: Determination of Partition Coefficient (LogP) (OECD Guideline 107)

Principle: The shake-flask method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (representing a lipid environment) and water. The partition coefficient (P_ow) is the ratio of the equilibrium concentrations.[10][11][12]

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, then separating the phases. This is a critical step to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. Add this to a vessel containing the pre-saturated n-octanol and pre-saturated water at a defined volume ratio (e.g., 1:1, 2:1, 1:2). The initial concentration should not exceed 0.01 M in either phase.[13]

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the vessel to achieve a clean separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate P_ow as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is reported as LogP (the base-10 logarithm of P_ow). For an ionizable compound like this, the measurement should be performed in a buffer at a pH at least 2 units below the pKa to ensure the compound is in its neutral, non-ionized form.

Spectroscopic and Stability Profile

Predicted Spectroscopic Signatures

While specific spectra are not publicly available, an experienced chemist can predict the key features for structural confirmation.

  • ¹H NMR: Expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the indazole ring. A broad singlet for the carboxylic acid proton (>12 ppm) and another for the N-H proton of the indazole should also be present.

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals. The carboxylic acid carbonyl carbon will be significantly downfield (>165 ppm). The carbon attached to the -OCF₃ group will appear as a quartet due to one-bond C-F coupling (¹J_CF), a characteristic and confirmatory signal.[14]

  • ¹⁹F NMR: A single sharp singlet is expected, as all three fluorine atoms in the -OCF₃ group are chemically equivalent.

Chemical Stability and Handling

Storage: Vendor data recommends storage at 2-8 °C to minimize degradation over time.[1][3]

Stability Profile: A formal stability study should be conducted according to ICH guidelines to establish a re-test period.[15]

  • Forced Degradation: The compound should be subjected to stress conditions (e.g., strong acid, strong base, oxidation, heat, photolysis) to identify potential degradation pathways and products.

  • Long-Term Stability: At least two batches of the substance should be stored at long-term conditions (e.g., 25 °C / 60% RH) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[15]

  • Accelerated Stability: Samples should also be stored at accelerated conditions (e.g., 40 °C / 75% RH) for 6 months.[15]

  • Analytical Monitoring: At each time point, samples should be tested for appearance, assay (purity), and degradation products using a stability-indicating HPLC method.

Conclusion

This compound is a compound with physicochemical properties that are highly influenced by its unique trifluoromethoxy substitution. Its predicted high lipophilicity and strong acidity make it an intriguing candidate for drug discovery programs, but also present challenges regarding aqueous solubility. The lack of extensive public data necessitates a rigorous, systematic experimental evaluation as outlined in this guide. By employing standardized OECD protocols for determining solubility, pKa, and LogP, researchers can generate the high-quality, reliable data required for informed decision-making in pharmaceutical and chemical development.

References

A Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid (CAS: 869782-97-8): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Trifluoromethoxy-3-indazolecarboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and outline robust methods for its purification and characterization. Furthermore, this guide illuminates the mechanistic basis for its utility, focusing on the role of the indazole core and the trifluoromethoxy substituent in designing next-generation kinase and inflammation modulators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the core of numerous biologically active compounds.[1] Its structural rigidity and capacity for diverse substitutions allow for the precise spatial orientation of pharmacophoric groups, facilitating potent and selective interactions with a wide range of biological targets.[2] Indazole derivatives are foundational to several approved therapeutics, including the antiemetic Granisetron and the multi-kinase inhibitor Pazopanib, highlighting their clinical significance.[1][3]

The subject of this guide, this compound, is a particularly valuable derivative. It combines the proven biological relevance of the indazole-3-carboxylic acid core with the unique physicochemical advantages conferred by the trifluoromethoxy (-OCF₃) group.[4][5]

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is increasingly utilized in drug design to enhance key molecular properties.[5] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct electronic and conformational profile.

  • Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer drug half-life.[5]

  • Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for targeting intracellular proteins and receptors in the central nervous system.[5]

  • Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the -OCF₃ substituent can modulate the pKa of nearby acidic or basic centers, influencing a compound's ionization state at physiological pH and affecting target binding and solubility.

  • Target Interactions: The unique steric and electronic nature of the trifluoromethoxy group can lead to novel and favorable interactions within a target's binding pocket, potentially improving potency and selectivity.[5]

This strategic combination of a privileged indazole core and the property-enhancing -OCF₃ group makes this compound a highly sought-after intermediate for developing novel therapeutics, particularly in oncology and immunology.[4]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a research setting.

Core Chemical Properties

All quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 869782-97-8[4]
Molecular Formula C₉H₅F₃N₂O₃[4]
Molecular Weight 246.14 g/mol [4]
Appearance Yellow powder[4]
Purity (Typical) ≥ 98% (by NMR)[4]
Predicted Boiling Point 401.9 ± 40.0 °C[6]
Predicted Density 1.662 ± 0.06 g/cm³[6]
InChI Key DBSBRTKNVSHDMD-UHFFFAOYSA-N[7]
SMILES OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=O[7]
Handling and Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed).[7]

  • Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician).[7]

  • Storage: Store in a dry, sealed container at 2-8°C.[4][6]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methodologies for indazole formation. The following protocol is a robust and logical pathway derived from well-documented transformations in heterocyclic chemistry, ensuring a self-validating and reproducible workflow.

Proposed Synthetic Pathway

The logical workflow for the synthesis involves the cyclization of a substituted phenylhydrazine derivative, a classic and reliable method for constructing the indazole core. A subsequent hydrolysis step converts a nitrile intermediate into the final carboxylic acid.

Synthetic Workflow A 2-Fluoro-4-(trifluoromethoxy)benzaldehyde C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C D 6-(trifluoromethoxy)-1H-indazole C->D Cyclization (e.g., Fischer Indole Synthesis conditions) F 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile D->F Formylation & Nitrile Formation E Vilsmeier-Haack Reagent (POCl₃, DMF) E->F H 6-Trifluoromethoxy-3- indazolecarboxylic Acid F->H Hydrolysis G Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) G->H

A proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis

This protocol is constructed based on analogous, well-established synthetic transformations for indazole derivatives.[1][3][8]

Step 1: Synthesis of 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile

Causality: This step establishes the core indazole ring system with a functional group at the 3-position that can be readily converted to a carboxylic acid. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles, and subsequent conversion of the aldehyde to a nitrile is a common and high-yielding transformation. An alternative route involves the cyclization of a hydrazine with a 2-halo-benzonitrile derivative.[9]

  • To a solution of 6-(trifluoromethoxy)-1H-indazole (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0°C. The reaction is exothermic and should be controlled.

  • After the addition is complete, warm the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice. This quenches the reactive Vilsmeier reagent and precipitates the intermediate aldehyde.

  • Isolate the crude 6-(trifluoromethoxy)-1H-indazole-3-carbaldehyde by filtration.

  • Convert the aldehyde to the nitrile. A standard method involves reacting the aldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration with a reagent like acetic anhydride or thionyl chloride to yield the nitrile, 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile.[10]

Step 2: Hydrolysis to this compound

Causality: Acid- or base-catalyzed hydrolysis is the definitive method for converting a nitrile functional group into a carboxylic acid.[11] The choice between acid or base depends on the stability of other functional groups on the molecule; the indazole core is stable under both conditions.

  • Suspend the crude 6-(trifluoromethoxy)-1H-indazole-3-carbonitrile (1.0 eq) in a mixture of aqueous sulfuric acid (e.g., 50% v/v) or an aqueous solution of sodium hydroxide (e.g., 10 M).

  • Heat the mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., NaOH solution) to pH ~3-4 to precipitate the product.

  • If using basic hydrolysis, acidify the solution with a strong acid (e.g., concentrated HCl) to pH ~3-4.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove residual salts.

  • Dry the product under vacuum to yield crude this compound.

Experimental Protocol: Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either insoluble or highly soluble at all temperatures. Column chromatography is used for more challenging separations based on differential adsorption of the compound and impurities to a stationary phase.

Method 1: Recrystallization

  • Select an appropriate solvent or solvent system. Based on the polarity of the molecule, suitable solvents could include ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/heptane.

  • Suspend the crude product in a minimal amount of the chosen solvent in an Erlenmeyer flask.

  • Heat the suspension with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point for compounds of this polarity.[1]

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The following data are based on the known structure and spectral data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Spectra should be recorded in a deuterated solvent such as DMSO-d₆.

  • ¹H NMR:

    • Aromatic Protons (3H): Expect complex multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the benzene portion of the indazole ring will show splitting patterns consistent with their substitution. The proton at position 7 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a singlet or narrow doublet.

    • N-H Proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 13 ppm, characteristic of an indazole NH proton.[12]

    • COOH Proton (1H): A very broad singlet, often exchangeable with D₂O, will also be present, likely in the δ 13-14 ppm region.[1]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.[12]

    • Aromatic Carbons (8 C): Multiple signals will appear in the aromatic region (δ 110-145 ppm).

    • C-OCF₃: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

    • CF₃ Carbon: The carbon of the trifluoromethoxy group itself will also be a quartet, typically observed in the region of δ 120 ppm with a large C-F coupling constant (J ≈ 250-280 Hz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected Molecular Ion (M+H)⁺: 247.03 (for C₉H₆F₃N₂O₃⁺)

  • Expected Molecular Ion (M-H)⁻: 245.01 (for C₉H₄F₃N₂O₃⁻)

  • Fragmentation: Common fragmentation patterns for indazole carboxylic acids involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.

  • N-H Stretch: A moderate, sharp absorption around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[1]

  • C-F Stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery: Mechanistic Insights

The utility of this compound stems from its role as a scaffold for inhibitors targeting key pathways in cancer and inflammation. The carboxylic acid at the 3-position serves as a versatile chemical handle for creating amide libraries, a common strategy in lead optimization.

Indazole Derivatives as Kinase Inhibitors

A primary application of indazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[13] Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

  • Mechanism of Action: Many indazole-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

  • Key Targets: Indazole scaffolds have been successfully used to target a range of kinases, including:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[13]

    • Aurora Kinases: These are critical for cell cycle regulation, and their inhibition can lead to apoptosis in rapidly dividing cancer cells.[13]

    • Other Tyrosine and Serine/Threonine Kinases: The versatility of the indazole core allows for its adaptation to target numerous other kinases implicated in oncology.[13]

Kinase_Inhibition_Pathway cluster_1 Intracellular Signaling VEGFR VEGFR-2 ATP ATP Substrate Substrate Protein ATP->Substrate Kinase Activity P_Substrate Phosphorylated Substrate Signal Signaling Cascade (Proliferation, Angiogenesis) P_Substrate->Signal Indazole Indazole-based Inhibitor Indazole->Block

Indazole inhibitors block kinase activity by competing with ATP.
Anti-Inflammatory Applications

Indazole derivatives have also shown significant promise as anti-inflammatory agents. Chronic inflammation is a key driver of various diseases, including arthritis, autoimmune disorders, and certain cancers.

  • Mechanism of Action: The anti-inflammatory effects of indazoles are often attributed to the inhibition of key enzymes and signaling molecules in the inflammatory cascade.[9]

  • Key Targets:

    • Cyclooxygenase-2 (COX-2): This enzyme is responsible for producing prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

    • Pro-inflammatory Cytokines: Indazole compounds can suppress the production or signaling of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (ILs), which orchestrate the inflammatory response.[9]

By targeting these pathways, derivatives of this compound can be developed as potent and selective anti-inflammatory agents with potentially fewer side effects than traditional therapies.

Conclusion

This compound represents a confluence of desirable attributes for modern drug discovery. The indazole core provides a proven, biologically relevant scaffold, while the trifluoromethoxy group offers a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety serves as a reliable anchor for synthetic elaboration, enabling the rapid generation of diverse chemical libraries. This guide provides the foundational knowledge—from synthesis to mechanistic rationale—for scientists to effectively utilize this high-value building block in the pursuit of novel therapeutics for oncology, inflammation, and beyond.

References

The Core Mechanism of Action of Indazole Carboxylic Acids in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1] Within this class of compounds, indazole carboxylic acids have garnered significant attention in oncology for their potent and often multi-targeted anti-cancer effects.[2][3] Several FDA-approved drugs, including the multi-kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring the clinical significance of this heterocyclic motif.[4] This technical guide provides an in-depth exploration of the core mechanisms of action of indazole carboxylic acids in cancer, intended for researchers, scientists, and drug development professionals. We will delve into their molecular targets, the signaling pathways they modulate, and the resulting cellular consequences, supported by experimental protocols and quantitative data.

Dominant Mechanisms of Action: A Multi-pronged Assault on Cancer

Indazole carboxylic acids exert their anti-neoplastic effects through several distinct, yet sometimes overlapping, mechanisms. The two most prominent modes of action are the direct inhibition of protein kinases that drive oncogenic signaling and the disruption of the unique metabolic landscape of cancer cells. A third, less common but important mechanism involves the targeting of protein homeostasis and translation machinery.

Precision Targeting: Protein Kinase Inhibition

A significant number of indazole derivatives, including those with a carboxylic acid moiety, function as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[5] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[6]

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] Overexpression of VEGFR is common in many cancers.[4] Indazole-based inhibitors, such as axitinib and pazopanib, effectively block VEGFR signaling.[4]

Downstream Signaling Cascade: Inhibition of VEGFR by indazole carboxylic acids abrogates the activation of several downstream pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is central to cell proliferation, differentiation, and survival.[7]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism.[7]

  • PLCγ/PKC Pathway: This pathway is involved in cell migration and permeability.[8]

The net result of VEGFR inhibition is a reduction in tumor angiogenesis, leading to decreased nutrient and oxygen supply to the tumor, thereby inhibiting its growth and dissemination.[9]

VEGFR_Pathway cluster_0 Indazole Carboxylic Acid Inhibitor cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Indazole Indazole Carboxylic Acid VEGFR VEGFR Indazole->VEGFR Inhibition PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Migration PKC->Migration mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR signaling pathway and its inhibition by indazole carboxylic acids.

The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[10] Genetic alterations, such as gene amplification, mutations, and translocations of FGFRs, are implicated in a variety of cancers.[11] Several indazole derivatives have been developed as potent FGFR inhibitors.[12]

Downstream Signaling Cascade: Similar to VEGFR, FGFR activation triggers downstream signaling through the MAPK and PI3K/AKT pathways.[8] FGFR inhibition by indazole carboxylic acids leads to:

  • Decreased cell proliferation and survival.[11]

  • Induction of apoptosis.

  • Inhibition of tumor-induced angiogenesis.[13]

FGFR_Pathway cluster_0 Indazole Carboxylic Acid Inhibitor cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Indazole Indazole Carboxylic Acid FGFR FGFR Indazole->FGFR Inhibition FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: FGFR signaling pathway and its inhibition by indazole carboxylic acids.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is a common feature in many cancers and is associated with genomic instability.[14] Indazole derivatives have been identified as potent inhibitors of Aurora kinases.[15]

Downstream Effects:

  • Aurora A Inhibition: Leads to defects in centrosome separation and spindle assembly, causing mitotic arrest and subsequent apoptosis.[16]

  • Aurora B Inhibition: Results in defects in chromosome segregation and cytokinesis, leading to polyploidy and cell death.[16]

Aurora_Kinase_Pathway cluster_0 Indazole Carboxylic Acid Inhibitor cluster_1 Mitosis Indazole Indazole Carboxylic Acid AuroraA Aurora A Indazole->AuroraA Inhibition AuroraB Aurora B Indazole->AuroraB Inhibition Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis Polyploidy Polyploidy Chromosome->Polyploidy Cytokinesis->Polyploidy Lonidamine_Mechanism cluster_0 Lonidamine (Indazole Carboxylic Acid) cluster_1 Glycolysis (Cytoplasm) cluster_2 Mitochondrion Lonidamine Lonidamine Hexokinase Hexokinase II Lonidamine->Hexokinase Inhibition MPC MPC Lonidamine->MPC Inhibition ETC ETC Complex II Lonidamine->ETC Inhibition MCT MCT Lonidamine->MCT Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->MPC Lactate->MCT MPC->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ROS ↑ ROS ETC->ROS Dysfunction ATP ATP ATP_Synthase->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion Acidification Intracellular Acidification MCT->Acidification Blockade ROS->Apoptosis Acidification->Apoptosis

References

The Trifluoromethoxy Group: A Keystone Functional Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing functional groups has become an indispensable tool in contemporary drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful moiety. While structurally similar to the more common trifluoromethyl (-CF₃) group, its unique combination of electronic, lipophilic, and steric properties offers distinct advantages for molecular design. This guide provides an in-depth analysis of the trifluoromethoxy group's role, exploring its fundamental physicochemical characteristics, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and its strategic application in the design of next-generation therapeutics. We will delve into the causality behind its effects, provide validated experimental protocols for its evaluation, and present case studies of its successful implementation.

The Unique Physicochemical Landscape of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group is driven by its ability to simultaneously modulate multiple molecular properties. Understanding these foundational characteristics is crucial for any drug development professional.

Electronic Effects: More Than Just an Electron-Withdrawing Group

The three highly electronegative fluorine atoms render the -OCF₃ group strongly electron-withdrawing, a property that significantly alters the electron distribution within a molecule.[1][2] This is more pronounced than in a simple methoxy group and impacts reactivity and potential interactions with biological targets.[2][3]

However, the electronic influence is nuanced. When attached to an aromatic ring, hyperconjugation between the oxygen lone-pair electrons and the C-F antibonding orbitals (nO → σ*C–F), combined with steric bulk, forces the O-CF₃ bond to lie in a plane orthogonal to the arene ring.[4] This unique conformation minimizes the interaction of the oxygen's lone pairs with the aromatic π-electron system.[4] This reduces the oxygen's ability to act as a hydrogen bond acceptor, which can be a critical factor in diminishing interactions with metabolic enzymes.[5]

Lipophilicity: A "Lipophilic Bully"

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[5][6] Its ability to increase lipophilicity is a primary reason for its incorporation, often leading to better absorption and distribution profiles.[2]

The causality for this high lipophilicity stems from the "fluorine-lined" surface of the group, which minimizes intermolecular interactions with polar water molecules, favoring partitioning into a lipid environment.

Table 1: Comparison of Hansch Lipophilicity Parameters (π)
Substituent GroupHansch π ValueKey Implication
Methoxy (-OCH₃)-0.02Hydrophilic
Trifluoromethyl (-CF₃)+0.88Lipophilic
Trifluoromethoxy (-OCF₃) +1.04 Highly Lipophilic

Data sourced from multiple medicinal chemistry reviews.[4][5][6]

Steric and Conformational Influence

The -OCF₃ group is bulkier than a methyl or even a trifluoromethyl group.[5] This steric presence can be strategically employed to shield susceptible parts of a molecule from metabolic attack or to enforce a specific conformation required for optimal binding to a biological target. Its unique orthogonal orientation on aromatic rings provides a distinct three-dimensional profile that can be exploited to probe and fill hydrophobic pockets in protein binding sites.[4]

cluster_Core Core Molecule (e.g., Arene) cluster_Properties Physicochemical Impact of -OCF3 core R lipophilicity Increased Lipophilicity (LogP ↑) core->lipophilicity Adds -OCF3 metabolism Enhanced Metabolic Stability (Half-life ↑) core->metabolism Adds -OCF3 electronics Strong Electron- Withdrawing Effect core->electronics Adds -OCF3 conformation Unique Orthogonal Conformation core->conformation Adds -OCF3

Figure 1: Core Physicochemical Modifications by the -OCF₃ Group.

Impact on Pharmacokinetics (ADME): From Molecule to Medicine

The true value of the trifluoromethoxy group in medicinal chemistry is realized in its profound and generally positive impact on a drug candidate's ADME profile.

Engineering Metabolic Stability

One of the most significant advantages conferred by the -OCF₃ group is enhanced metabolic stability.[1][2] The underlying principle is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic machinery like the cytochrome P450 (CYP) superfamily.[1][7]

  • Metabolic Shielding: By replacing a metabolically vulnerable group (like a methoxy or methyl group which is prone to O-dealkylation or oxidation), the chemically robust -OCF₃ group effectively blocks a primary metabolic pathway.[1][7]

This enhanced stability leads directly to a longer biological half-life, which can translate to reduced dosing frequency and a more consistent therapeutic window for patients.[1][8]

Modulating Permeability and Bioavailability

The high lipophilicity imparted by the -OCF₃ group is instrumental in improving a molecule's ability to permeate biological membranes.[1][5] This is particularly crucial for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a major challenge. The enhanced membrane permeability often leads to improved oral bioavailability, a key goal in drug development.[3][5]

Case Study: Riluzole Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of this principle. The incorporation of the trifluoromethoxy group was a key design choice to enhance its lipophilicity and facilitate its passage across the blood-brain barrier to act on its neurological targets.[5]

Synthetic Strategies and Challenges

The utility of the -OCF₃ group is tempered by the challenges associated with its chemical synthesis. Unlike many functional groups, its installation is not always trivial. The primary difficulty lies in the instability of the trifluoromethoxide anion (⁻OCF₃), making nucleophilic substitution reactions difficult to control.[6][9]

Historically, harsh methods such as chlorine-fluorine exchange on trichloromethyl ether precursors were employed.[10][11] However, the field has advanced significantly. Modern approaches include:

  • Oxidative Desulfurization-Fluorination: A more versatile method starting from xanthates.[11]

  • Electrophilic and Radical Reagents: The development of hypervalent iodine reagents (e.g., Togni-type) has enabled the direct trifluoromethoxylation of nucleophilic substrates under milder conditions.[3]

Researchers must weigh the potential benefits of the -OCF₃ group against the synthetic feasibility and cost when designing a drug development campaign.

Essential Experimental Protocols

Validating the theoretical benefits of the trifluoromethoxy group requires rigorous experimental testing. Below are two foundational protocols for assessing its impact.

Protocol: Determination of Lipophilicity (LogD₇.₄)

This protocol uses the shake-flask method, the gold standard for determining lipophilicity at a physiologically relevant pH.

Objective: To quantify the change in lipophilicity after introducing an -OCF₃ group.

Methodology:

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and allowing them to separate.

  • Compound Addition: Prepare a stock solution of the test compound in the organic phase. Add a precise volume of this stock to a vial containing a known volume of the buffered aqueous phase.

  • Equilibration: Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation: The system is validated by running a compound with a known LogD value in parallel as a positive control. The sum of the compound mass in both phases should equal the initial mass added, confirming no degradation or loss.

Protocol: In Vitro Metabolic Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes, providing a direct measure of metabolic stability.

Objective: To compare the metabolic half-life of a compound with and without an -OCF₃ group.

Materials:

  • Test compounds (parent and -OCF₃ analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for reaction quenching)

Workflow:

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 1. Prepare test compound and control solutions prep2 2. Thaw & dilute liver microsomes in buffer prep3 3. Prepare NADPH regenerating system inc1 4. Add microsomes and compound to plate prep3->inc1 Combine inc2 5. Pre-incubate for 5 min inc3 6. Initiate reaction by adding NADPH system an1 7. Quench reaction at time points (0, 5, 15, 30, 60 min) with cold acetonitrile + IS inc3->an1 Sample an2 8. Centrifuge to pellet protein an3 9. Analyze supernatant via LC-MS/MS an4 10. Plot % remaining vs. time and calculate half-life (t½)

Figure 2: Workflow for an In Vitro Metabolic Stability Assay.

Data Interpretation: The rate of disappearance of the parent compound is monitored over time. A significantly longer half-life for the -OCF₃-containing analog compared to its non-fluorinated counterpart provides direct evidence of enhanced metabolic stability.[7]

Conclusion and Future Perspectives

The trifluoromethoxy group is far more than a simple bioisostere for a methoxy or trifluoromethyl group. It is a strategic tool that offers a unique and powerful combination of high lipophilicity, enhanced metabolic stability, and distinct electronic and conformational properties.[1][5] Its ability to favorably modulate multiple ADME parameters simultaneously makes it an increasingly attractive moiety for medicinal chemists tackling complex drug design challenges, particularly in CNS and oncology indications.[1][5]

While synthetic hurdles remain, the continued development of novel trifluoromethoxylation reagents will undoubtedly expand its application.[9] As our understanding of the subtle interplay between molecular properties and biological outcomes grows, the trifluoromethoxy group is poised to become an even more integral component in the rational design of safe and effective medicines.

References

A Technical Guide to the Solubility of 6-Trifluoromethoxy-3-indazolecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Trifluoromethoxy-3-indazolecarboxylic Acid

This compound is a heterocyclic organic compound with significant potential in the development of novel therapeutic agents and crop protection products.[1] Its structure, featuring an indazole core, a carboxylic acid group, and a trifluoromethoxy substituent, makes it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, binding affinity, and solubility in organic solvents, making it an attractive feature in drug design.[1] This compound serves as a crucial intermediate in the synthesis of molecules targeting inflammation, cancer, and neurological disorders.[1]

A thorough understanding of the solubility of this compound is paramount for its successful application in research and development. Solubility directly impacts a compound's bioavailability, formulation possibilities, and its behavior in biological assays. This guide will delve into the factors influencing its solubility and provide robust methods for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O₃Chem-Impex[1], Sigma-Aldrich[2][3]
Molecular Weight 246.14 g/mol Chem-Impex[1], Sigma-Aldrich[2][3]
Appearance Yellow powderChem-Impex[1]
CAS Number 869782-97-8Chem-Impex[1]
Predicted pKa 2.0 ± 0.10ChemicalBook[4]
Form SolidSigma-Aldrich[2][3]

The low predicted pKa suggests that this compound is a relatively strong acid. This is a critical factor to consider, as its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

Solubility Profile: Predictions and Considerations

As of the writing of this guide, specific experimental data on the solubility of this compound in various solvents is not publicly available. However, based on its chemical structure and the known effects of its functional groups, we can make several informed predictions and highlight key considerations for researchers.

  • Aqueous Solubility : Due to the presence of the polar carboxylic acid group, some degree of aqueous solubility is expected. However, the largely aromatic and fluorinated structure will likely limit its solubility in neutral water. The solubility in aqueous solutions is expected to be highly pH-dependent. At pH values significantly above its pKa (approximately 2.0), the carboxylic acid will be deprotonated to form a carboxylate salt, which will be significantly more soluble in water.

  • Organic Solvent Solubility : The trifluoromethoxy group is known to enhance solubility in organic solvents.[1] Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility in non-polar solvents is likely to be limited.

Given the lack of concrete data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Determining the solubility of a compound is a critical step in early-stage drug discovery and development. The two primary methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution. It measures the concentration at which a compound precipitates out of an aqueous buffer when diluted from a concentrated DMSO stock.

Causality Behind Experimental Choices: This method is chosen for its speed and suitability for screening large numbers of compounds. Starting from a DMSO stock mimics the common practice in high-throughput screening (HTS) where compounds are stored in DMSO.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or a desired temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution plate_prep Transfer to Aqueous Buffer dilution->plate_prep incubation Incubate (1-2h) with Shaking plate_prep->incubation detection Measure Turbidity (Nephelometry) incubation->detection analysis Determine Highest Non-Precipitated Concentration detection->analysis

Caption: Workflow for the kinetic solubility assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

The thermodynamic solubility assay, often referred to as the equilibrium or shake-flask method, measures the saturation solubility of a compound in a given solvent at equilibrium. This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.

Causality Behind Experimental Choices: This method is chosen for its accuracy in determining the true equilibrium solubility. By starting with the solid compound and allowing sufficient time to reach equilibrium, it avoids the supersaturation effects that can occur in kinetic assays.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or organic solvents) in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in the same solvent used for dilution to ensure accurate quantification.

  • Data Analysis: Calculate the solubility in mg/mL or µM based on the measured concentration of the saturated solution and the dilution factor.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_assay Equilibration & Separation cluster_analysis Quantification sample Add Excess Solid to Solvent equilibration Agitate (24-48h) at Constant Temp sample->equilibration separation Centrifuge/Filter to Remove Solid equilibration->separation quantification Analyze Supernatant by HPLC or LC-MS separation->quantification result Calculate Solubility from Standard Curve quantification->result

Caption: Workflow for the thermodynamic solubility assay.

Conclusion

While specific, publicly available experimental solubility data for this compound is currently lacking, this guide provides a solid foundation for researchers working with this promising compound. By understanding its physicochemical properties and employing the detailed experimental protocols provided, scientists can accurately determine its solubility in relevant solvent systems. This critical data will empower more informed decisions in experimental design, from high-throughput screening to formulation development, ultimately accelerating the journey from discovery to application.

References

spectroscopic analysis of 6-Trifluoromethoxy-3-indazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Introduction: Elucidating a Molecule of Therapeutic Promise

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active molecules, while the trifluoromethoxy (-OCF₃) group is a key substituent used by drug designers to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This compound serves as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the discovery of anti-inflammatory and anti-cancer drugs.[3]

Given its central role in the development of new pharmaceuticals, rigorous and unambiguous characterization of its molecular structure and purity is paramount. Spectroscopic analysis provides the foundational toolset for this task, offering a non-destructive window into the atomic and molecular framework of the compound.[4] This guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—as applied to this compound. We will delve into the theoretical underpinnings, expected spectral features, and practical experimental protocols, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data effectively, one must first understand the molecule's architecture. This compound (Molecular Formula: C₉H₅F₃N₂O₃, Molecular Weight: 246.14 g/mol ) consists of a bicyclic indazole system, a carboxylic acid group at position 3, and a trifluoromethoxy group at position 6.[3][5]

Each of these components possesses unique features that will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural confirmation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[6] By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, we can map the molecular skeleton and define the chemical environment of each atom.

Causality Behind Experimental Choices

For a molecule like this, which contains acidic protons (-COOH and -NH) and a fluorine-containing group, the choice of solvent and experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the compound, and its aprotic nature ensures that the acidic protons of the carboxylic acid and indazole N-H are observable and do not undergo rapid exchange, which would broaden or eliminate their signals. A standard suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (like HSQC and HMBC) is necessary for unambiguous assignment.[6]

Expected Spectral Data

The following table summarizes the anticipated NMR signals. Chemical shifts (δ) are predicted based on the known effects of the functional groups and data from analogous structures.[7][8][9]

Nucleus Position / Group Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹H Indazole N-H> 13.0Broad singlet (br s)
Carboxylic Acid O-H> 12.0Very broad singlet (v br s)
Aromatic C4-H7.8 - 8.2Doublet (d)
Aromatic C7-H7.7 - 8.0Singlet or narrow doublet (s/d)
Aromatic C5-H7.3 - 7.6Doublet of doublets (dd)
¹³C Carboxylic Acid (C=O)160 - 170Singlet
Aromatic C-OCF₃ (C6)145 - 155Quartet (q), small ²J(C-F)
Aromatic C-N/C-C110 - 145Multiple signals
-OCF₃~120Quartet (q), large ¹J(C-F) ≈ 255 Hz[7]
¹⁹F -OCF₃-58 to -62Singlet (s)

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆.

  • ¹H NMR Insights: The three aromatic protons will appear in the downfield region (7.3-8.2 ppm) and their specific splitting patterns will confirm their relative positions. The acidic N-H and O-H protons will be highly deshielded, appearing as broad signals at very low field (>12 ppm).

  • ¹³C NMR Insights: The spectrum will be characterized by nine distinct carbon signals. The most informative are the carbonyl carbon and the two carbons coupled to fluorine. The carbon of the -OCF₃ group will appear as a distinct quartet with a very large one-bond C-F coupling constant (~255 Hz), while the aromatic carbon to which it is attached (C6) will show a smaller two-bond coupling.[7]

  • ¹⁹F NMR Insights: This simple spectrum provides definitive proof of the trifluoromethoxy group's presence, appearing as a single, sharp peak, as the three fluorine atoms are chemically equivalent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • (Optional but Recommended) Acquire 2D correlation spectra such as ¹H-¹³C HSQC and HMBC to confirm proton-carbon one-bond and multiple-bond correlations, respectively.

  • Data Processing: Fourier transform the acquired data. Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) or to the TMS signal (δ = 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Interpreting the Vibrational Fingerprint

The IR spectrum provides a "fingerprint" that validates the presence of the key structural motifs: the carboxylic acid, the indazole ring, and the trifluoromethoxy group. The analysis relies on identifying characteristic absorption bands corresponding to specific bond vibrations (stretching, bending).[10]

Wavenumber Range (cm⁻¹) Vibration Functional Group Expected Appearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong
3200 - 3100N-H stretchIndazoleModerate, may be obscured by O-H
3100 - 3000C-H stretchAromaticWeak to moderate
1720 - 1680C=O stretchCarboxylic AcidStrong, sharp
1620 - 1450C=C / C=N stretchAromatic / Indazole RingMultiple moderate to strong bands
1300 - 1000C-O stretch / C-F stretch-COOH / -OCF₃Multiple strong, intense bands

Table 2: Key Infrared Absorptions for this compound.

The most prominent features will be the extremely broad O-H absorption from the hydrogen-bonded carboxylic acid dimer and the sharp, intense carbonyl (C=O) peak. The region between 1300-1000 cm⁻¹ will be complex but highly characteristic, containing strong absorptions from the C-F bonds of the trifluoromethoxy group.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gathering structural information from its fragmentation patterns.[4] It provides definitive confirmation of the molecular formula.

Confirming Molecular Weight and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed primarily as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.

Ion Mode Calculated m/z Proposed Fragment Notes
C₉H₅F₃N₂O₃-246.0252Molecular Ion (M⁺˙)Observed in Electron Ionization (EI)
C₉H₆F₃N₂O₃⁺Positive ESI247.0325Protonated Molecule [M+H]⁺Expected base peak in ESI+
C₉H₄F₃N₂O₃⁻Negative ESI245.0180Deprotonated Molecule [M-H]⁻Expected base peak in ESI-
C₈H₅F₃N₂O⁺Positive ESI201.0376Loss of COOH group (-45 Da)Common fragmentation pathway

Table 3: Predicted Key Ions in Mass Spectrometry.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • System Setup: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. A short column or direct infusion can be used for simple confirmation.

  • Ionization: Set the ESI source to operate in both positive and negative ion modes (or in separate runs). Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.

  • Analysis: Identify the m/z value for the molecular ion species ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass. If using HRMS, the measured mass should be within 5 ppm of the calculated mass.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which corresponds to electronic transitions within the molecule.[10] It is particularly useful for analyzing compounds with conjugated systems, such as the indazole ring.

Electronic Transitions and Chromophores

The indazole ring system is an aromatic chromophore that absorbs strongly in the UV region. The specific absorption maxima (λ_max) and molar absorptivity are characteristic of the electronic structure. While less structurally informative than NMR or MS, UV-Vis is excellent for quantification using the Beer-Lambert law and for monitoring reactions or stability.[10][12] Based on studies of similar indazole derivatives, one would expect to see multiple absorption bands between 200 and 350 nm, corresponding to π→π* transitions within the conjugated bicyclic system.[12][13]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Stock Solution: Prepare an accurate stock solution of the compound (e.g., 1 mg/mL).

  • Working Solution: Prepare a dilute working solution from the stock to achieve an absorbance reading between 0.2 and 1.0.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow: A Holistic Approach

No single technique provides the complete picture. True structural verification is achieved by integrating the data from all spectroscopic methods. The workflow below illustrates this synergistic process, which forms the bedrock of chemical analysis in regulated environments like drug development.[4]

IntegratedWorkflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Validation Sample Sample of 6-Trifluoromethoxy- 3-indazolecarboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Interpret_NMR Determine Connectivity, Functional Groups, Proton/Carbon Environment NMR->Interpret_NMR Interpret_MS Confirm Molecular Formula & Molecular Weight MS->Interpret_MS Interpret_IR Identify Key Functional Groups IR->Interpret_IR Interpret_UV Analyze Chromophore & Conjugated System UV->Interpret_UV Integration Integrate & Cross-Validate All Data Interpret_NMR->Integration Interpret_MS->Integration Interpret_IR->Integration Interpret_UV->Integration Confirmation Unambiguous Structural Confirmation & Purity Assessment Integration->Confirmation

Figure 2: Integrated workflow for the spectroscopic analysis and structural confirmation.

Conclusion

The is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. NMR spectroscopy defines the precise atomic connectivity and chemical environment. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides an exact molecular weight and formula. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By following the rigorous protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this important pharmaceutical intermediate, ensuring the integrity and quality required for advanced drug discovery and development programs.[4][14]

References

The Trifluoromethoxy Group: A Guide to Harnessing its Unique Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Functional Group

In the landscape of modern medicinal and agrochemical science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly compelling substituent, offering a unique constellation of physicochemical properties that can profoundly influence a molecule's biological activity.[1][2] While less prevalent than its trifluoromethyl (-CF3) cousin, the trifluoromethoxy group presents a distinct and powerful tool for fine-tuning molecular properties to enhance efficacy, metabolic stability, and pharmacokinetic profiles.[3][4]

This guide provides an in-depth technical exploration of the biological activity of trifluoromethoxy-containing compounds. We will delve into the fundamental properties of the -OCF3 group, examine its impact on structure-activity relationships (SAR) in both pharmaceutical and agrochemical contexts, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these fascinating molecules.

Physicochemical Properties and Their Biological Implications

The trifluoromethoxy group's influence on a molecule's behavior stems from a unique combination of electronic and steric effects. Understanding these properties is paramount to appreciating its strategic value in compound design.

  • High Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[4] This is significantly higher than that of the trifluoromethyl group (+0.88) and the methoxy group (-0.02).[1][4] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, leading to better absorption, distribution, and target engagement.[1][2]

  • Metabolic Stability : The strong carbon-fluorine bonds within the trifluoromethoxy group confer exceptional stability against metabolic degradation.[1] Specifically, it is more resistant to oxidative demethylation by cytochrome P450 enzymes compared to a methoxy group.[1] This increased metabolic stability can lead to a longer in vivo half-life, potentially reducing the required dose and frequency of administration.

  • Potent Electron-Withdrawing Nature : The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing substituent. This can significantly modulate the pKa of nearby functional groups and influence the electronic environment of aromatic rings, which in turn can affect ligand-receptor binding interactions.

  • Conformational Influence : The trifluoromethoxy group can influence the conformation of a molecule, which can be critical for its interaction with a biological target. The C-O bond of an aryl-OCF3 group is often orthogonal to the plane of the aromatic ring, which can provide additional binding affinity within a target's active site.

Mechanisms of Action: Case Studies of Trifluoromethoxy-Containing Drugs

The trifluoromethoxy group is a key feature in several approved drugs, where it plays a crucial role in their mechanism of action and overall efficacy.

Delamanid: A Novel Anti-Tuberculosis Agent

Delamanid is a life-saving medication for the treatment of multidrug-resistant tuberculosis. It is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall. The trifluoromethoxy group in delamanid contributes to its favorable pharmacokinetic properties, allowing it to effectively reach its target within the bacteria.

Delamanid_Mechanism Delamanid Delamanid (Prodrug) Ddn Ddn Enzyme (M. tuberculosis) Delamanid->Ddn Activation Activated_Delamanid Activated Metabolite Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Ddn->Activated_Delamanid Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Caption: Mechanism of action of Delamanid.

Sonidegib: An Inhibitor of the Hedgehog Signaling Pathway

Sonidegib is an anticancer agent used for the treatment of locally advanced basal cell carcinoma. It functions as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in some cancers. Sonidegib specifically targets Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway. By binding to and inhibiting SMO, sonidegib prevents the downstream activation of GLI transcription factors, leading to the suppression of tumor growth. The trifluoromethoxy group in sonidegib is a critical part of the pharmacophore that contributes to its high binding affinity for SMO.

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-GLI Complex SMO->SUFU_Gli Inhibition of SUFU-GLI complex formation Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Sonidegib Sonidegib Sonidegib->SMO Inhibits Gli GLI (Active) SUFU_Gli->Gli Release & Activation Target_Genes Target Gene Expression (Proliferation, Survival) Gli->Target_Genes Transcription Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth

Caption: Inhibition of the Hedgehog pathway by Sonidegib.

Structure-Activity Relationships (SAR): Quantitative Insights

The systematic modification of a lead compound and the evaluation of the resulting changes in biological activity form the basis of SAR studies. The inclusion of a trifluoromethoxy group can lead to significant improvements in potency, as illustrated in the following examples.

Pharmaceuticals: Trifluoromethyl-Substituted Chalcones as Anticancer Agents

In a study exploring the anticancer activity of fluoro- and trifluoromethyl-substituted trimethoxychalcones, the potent cytotoxic effects of these compounds against various cancer cell lines were demonstrated.[5] The trifluoromethyl group, a close bioisostere of the trifluoromethoxy group, significantly enhanced the anticancer activity.

CompoundSubstitution on Ring BCancer Cell LineIC₅₀ (µM)[5]
12 2-CF₃A549 (Lung)1.84
HEPG2 (Liver)1.05
MCF7 (Breast)2.01
13 3-CF₃A549 (Lung)1.32
HEPG2 (Liver)0.98
MCF7 (Breast)1.54
14 4-CF₃A549 (Lung)2.11
HEPG2 (Liver)1.65
MCF7 (Breast)2.23

Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Agrochemicals: Trifluoromethyl Pyridine Derivatives as Insecticides

A series of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety were synthesized and evaluated for their insecticidal activity against Mythimna separata and Plutella xylostella.[6] Several of these compounds demonstrated potent insecticidal effects.

CompoundSubstitution on Benzene RingPest SpeciesLC₅₀ (mg L⁻¹)[6]
E18 4-ClMythimna separata38.5
E27 2-F, 4-ClMythimna separata30.8
Avermectin (Control) -Mythimna separata29.6

Note: The LC₅₀ values represent the lethal concentration of the compound required to kill 50% of the test insects.

Experimental Protocols: A Practical Guide

The successful synthesis and evaluation of trifluoromethoxy-containing compounds require robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a key building block and the in vitro assessment of anticancer activity.

Synthesis of Delamanid: A Multi-Step Workflow

The synthesis of the anti-tuberculosis drug Delamanid involves a multi-step sequence, showcasing several key organic transformations.[7][8][9]

Delamanid_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis 1 cluster_intermediate2 Intermediate Synthesis 2 cluster_intermediate3 Intermediate Synthesis 3 cluster_intermediate4 Chiral Epoxidation cluster_final Final Assembly 4-Iodophenol 4-Iodophenol Allylation Allylation 4-Iodophenol->Allylation 2-Methylallyl chloride 2-Methylallyl chloride 2-Methylallyl chloride->Allylation Intermediate_A 1-Iodo-4-((2-methylallyl)oxy)benzene Allylation->Intermediate_A N-Arylation N-Arylation Intermediate_A->N-Arylation Intermediate_B Piperidin-4-ol derivative N-Arylation->Intermediate_B 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->N-Arylation Mitsunobu Reaction Mitsunobu Reaction Intermediate_B->Mitsunobu Reaction Intermediate_C Diarylether piperidine Mitsunobu Reaction->Intermediate_C 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol->Mitsunobu Reaction Sharpless Dihydroxylation Sharpless Dihydroxylation Intermediate_C->Sharpless Dihydroxylation Epoxidation Epoxidation Sharpless Dihydroxylation->Epoxidation Chiral_Epoxide Chiral Epoxide Intermediate Epoxidation->Chiral_Epoxide Ring Opening Ring Opening Chiral_Epoxide->Ring Opening Delamanid Delamanid Ring Opening->Delamanid 2-Bromo-4-nitroimidazole 2-Bromo-4-nitroimidazole 2-Bromo-4-nitroimidazole->Ring Opening

Caption: Synthetic workflow for Delamanid.

Step-by-Step Methodology: Synthesis of a Trifluoromethyl Chalcone [7]

This protocol describes the synthesis of a trifluoromethyl-containing chalcone via a Claisen-Schmidt condensation.

  • Reactant Preparation : Dissolve 4'-trifluoromethyl acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition : While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Pour the reaction mixture into ice-cold water to precipitate the crude chalcone.

  • Isolation : Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization : Characterize the purified trifluoromethyl chalcone using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay[7]

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of the trifluoromethyl- or trifluoromethoxy-containing compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition : After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The trifluoromethoxy group, though synthetically challenging to install, offers a powerful and increasingly utilized tool in the design of novel bioactive compounds. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows for the fine-tuning of molecular properties to optimize pharmacological and agrochemical performance. As synthetic methodologies continue to advance, the prevalence of the trifluoromethoxy group in next-generation drugs and crop protection agents is poised to grow, underscoring its importance as a privileged functional group in modern chemical biology.

References

An In-Depth Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid: Safety, Handling, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) moiety, has become a paramount strategy in modern drug design to enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive technical overview of 6-Trifluoromethoxy-3-indazolecarboxylic acid, a key building block in the synthesis of novel therapeutics, with a focus on its safety, handling, synthesis, and applications in drug discovery.

Compound Profile and Significance

This compound (CAS No. 869782-97-8) is a specialized chemical intermediate increasingly utilized in the synthesis of complex bioactive molecules.[1] Its structure marries the privileged indazole core with a trifluoromethoxy group at the 6-position, a substitution that imbues candidate molecules with desirable pharmacokinetic properties. The carboxylic acid at the 3-position serves as a versatile synthetic handle for elaboration into a variety of functional groups, most notably amides, which are prevalent in kinase inhibitors and other targeted therapies.[2]

The trifluoromethoxy group, in particular, is prized for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's interaction with biological targets and its overall disposition in the body.[3] This makes this compound a valuable starting material for developing novel therapeutics in areas such as oncology and inflammatory diseases.[1][4]

Chemical Structure and Properties
PropertyValue
Molecular Formula C₉H₅F₃N₂O₃
Molecular Weight 246.14 g/mol
Appearance Yellow powder
CAS Number 869782-97-8
Purity ≥ 98% (NMR)[1]
Storage Conditions 0-8°C[1]

Hazard Identification and Safe Handling

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a research environment.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3
alt text
DangerH301: Toxic if swallowed.

This classification is based on available data for the compound and similar structures. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Precautionary Measures and Personal Protective Equipment (PPE)

Given its acute oral toxicity, stringent adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves prior to use and dispose of them properly after handling the compound.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is between 0-8°C.[1]

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Proposed Synthetic Protocol

While a definitive, publicly available, step-by-step synthesis for this compound is not readily found in the literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of substituted indazoles. The following proposed protocol is based on the well-known Richter synthesis or similar cyclization strategies.

Synthesis_Workflow A Step 1: Diazotization of 4-(Trifluoromethoxy)aniline B Step 2: Reaction with a suitable nucleophile A->B Formation of diazonium salt C Step 3: Cyclization to form the indazole ring B->C Intramolecular cyclization D Step 4: Hydrolysis of the ester to the carboxylic acid C->D Saponification E Final Product: This compound D->E Acidification

Caption: Proposed synthetic workflow for this compound.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

The synthesis would likely commence with the diazotization of a commercially available starting material, 4-(trifluoromethoxy)aniline.

  • Rationale: The amino group of the aniline is converted into a diazonium salt, a versatile intermediate that can undergo a variety of subsequent reactions. This is a standard and well-understood transformation in aromatic chemistry.

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

Step 2: Reaction with a Suitable Nucleophile (e.g., an Acetoacetate Derivative)

The diazonium salt is then reacted with a suitable nucleophile that will ultimately form the pyrazole ring of the indazole. A common choice is an acetoacetate derivative.

  • Rationale: The acetoacetate provides the three-carbon backbone that will form the pyrazole ring. The ester group serves as a precursor to the final carboxylic acid.

  • Procedure:

    • In a separate flask, prepare a solution of ethyl acetoacetate in a suitable solvent and cool it to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl acetoacetate solution. A base, such as sodium acetate, is often added to facilitate the coupling reaction.

    • Allow the reaction to proceed at a low temperature, then gradually warm to room temperature.

Step 3: Cyclization to Form the Indazole Ring

The intermediate from the previous step is then cyclized to form the indazole ring system. This is often achieved by heating in the presence of an acid or base.

  • Rationale: The cyclization is an intramolecular condensation reaction that forms the stable aromatic indazole ring. The specific conditions will depend on the exact nature of the intermediate.

  • Procedure:

    • Isolate the crude intermediate from the previous step.

    • Treat the intermediate with a cyclizing agent. For example, heating in a high-boiling point solvent with a catalytic amount of acid can promote the cyclization.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the hydrolysis of the ester group to the desired carboxylic acid.

  • Rationale: Saponification is a standard method for converting esters to carboxylic acids.

  • Procedure:

    • Dissolve the indazole ester in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the reactivity of its carboxylic acid moiety and the unique properties imparted by the trifluoromethoxy-substituted indazole core.

Key Reactions

  • Amide Bond Formation: The most common and critical reaction of this compound is the formation of amides through coupling with a wide variety of primary and secondary amines.[2] This is typically achieved using standard peptide coupling reagents.

Amide_Coupling A This compound C Coupling Reagent (e.g., HATU, EDC) A->C B Amine (R-NH2) B->C D Amide Product C->D Amide bond formation

Caption: General scheme for amide bond formation.

  • Esterification: The carboxylic acid can be converted to various esters, which can be useful as protecting groups or as intermediates in further synthetic transformations.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for synthetic diversification.

Applications in Drug Discovery

The trifluoromethoxy-substituted indazole scaffold has been incorporated into numerous drug candidates, particularly in the field of oncology.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core that binds to the hinge region of the kinase active site. The indazole ring is a well-established hinge-binding motif. The 6-trifluoromethoxy substituent can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor. The carboxylic acid at the 3-position is a convenient attachment point for side chains that can target other regions of the kinase or improve solubility and other drug-like properties.[5]

  • Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents.[4] The properties conferred by the trifluoromethoxy group can lead to compounds with improved potency and duration of action.

  • Agrochemicals: This compound also finds application in the development of novel pesticides and herbicides, where the trifluoromethoxy group can enhance the efficacy and environmental stability of the active ingredient.[1]

Conclusion

References

molecular structure of 6-Trifluoromethoxy-3-indazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid: Structure, Properties, and Applications

Executive Summary

This compound is a specialized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a rigid indazole scaffold functionalized with both a carboxylic acid and a trifluoromethoxy group, makes it a highly valuable and versatile building block. The trifluoromethoxy (-OCF₃) substituent is particularly noteworthy, as it imparts unique physicochemical properties that can enhance the drug-like characteristics of larger, more complex molecules. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical and spectroscopic properties, the strategic importance of its functional groups in modern drug design, a representative synthetic approach, and its principal applications.

Molecular Identity and Core Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section delineates the fundamental structural and identifying information for this compound.

Nomenclature and Chemical Identifiers

Standardized identifiers are crucial for unambiguous communication and data retrieval in a research context. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 6-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid
Synonyms This compound[1]
CAS Number 869782-97-8[1]
Molecular Formula C₉H₅F₃N₂O₃[1][2]
Molecular Weight 246.14 g/mol [1][2]
Canonical SMILES OC(C1=NNC2=C1C=CC(OC(F)(F)F)=C2)=O[2]
InChI 1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)13-14-7(5)8(15)16/h1-3H,(H,13,14)(H,15,16)[2]
InChIKey DBSBRTKNVSHDMD-UHFFFAOYSA-N[2]
Structural Elucidation

The molecule is composed of a bicyclic indazole core. A carboxylic acid group is attached at position 3, and a trifluoromethoxy group is substituted at position 6 of the benzene ring portion of the scaffold.

Caption: 2D structure of this compound.

Key Structural Features

Two functional domains define the chemical personality and utility of this molecule:

  • The Indazole Scaffold: This bicyclic heteroaromatic system provides a rigid, planar framework. In medicinal chemistry, such scaffolds are highly valued as they can orient appended functional groups in well-defined vectors for optimal interaction with biological targets like enzyme active sites or protein receptors.

  • The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful modulator of molecular properties. It is strongly electron-withdrawing and highly lipophilic. Its incorporation into a molecular scaffold is a modern strategy in drug design to enhance metabolic stability, improve cell membrane permeability, and modulate pKa.[3][4][5]

  • The Carboxylic Acid (-COOH) Group: This functional group serves as a versatile chemical handle. It can participate in hydrogen bonding, form salt bridges with basic residues in proteins, and act as a key attachment point for further synthetic elaboration, for example, through amide bond formation.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its handling, formulation, and analytical characterization.

Physicochemical Properties
PropertyValue / ObservationSource
Appearance Yellow powder / solid[1][2]
Purity ≥ 98% (by NMR) is commercially available[1]
Storage Conditions Recommended storage at 0-8°C[1]
Solubility The -OCF₃ group enhances solubility in organic solvents[1]
Acidity (pKa) Not experimentally determined, but predicted to be a stronger acid than unsubstituted indazole-3-carboxylic acid due to the strong electron-withdrawing effect of the -OCF₃ group.[6]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the indazole ring. A broad singlet, which may exchange with D₂O, would be characteristic of the acidic carboxylic acid proton. The trifluoromethoxy group itself has no protons to contribute.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (typically >160 ppm), several signals in the aromatic region (110-150 ppm), and a characteristic quartet for the carbon of the -OCF₃ group. This quartet arises from the strong one-bond coupling (¹JC-F) to the three fluorine atoms, a definitive signature for this group.[6]

  • ¹⁹F NMR: A single, sharp signal is expected. The three fluorine atoms of the trifluoromethoxy group are chemically equivalent, resulting in a singlet in the proton-decoupled spectrum.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), C=C and C=N stretches from the aromatic system (approx. 1450-1600 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 246.14. High-resolution mass spectrometry would confirm the elemental composition of C₉H₅F₃N₂O₃.

The Strategic Role of the Trifluoromethoxy Group in Drug Design

The decision to incorporate a trifluoromethoxy group is a deliberate choice in medicinal chemistry aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

OCF3 -OCF3 Group Lipophilicity Increases Lipophilicity OCF3->Lipophilicity Physicochemical Effect Metabolism Blocks Metabolic Sites (Increases Stability) OCF3->Metabolism Steric/Electronic Shielding Binding Modulates Target Binding (Alters Electronics) OCF3->Binding Inductive Effect Permeability Enhances Membrane Permeability Lipophilicity->Permeability Leads to

Caption: Influence of the -OCF₃ group on key drug-like properties.

  • Enhanced Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of the molecule. This property is critical for drug candidates as it often correlates with improved absorption and the ability to cross cellular membranes, including the blood-brain barrier.[3]

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong C-F bonds and the electron-withdrawing nature of the -OCF₃ group can shield the aromatic ring from such metabolic attacks, thereby increasing the drug's half-life in the body.[4]

  • Modulation of Acidity and Binding: The powerful inductive electron-withdrawing effect of the -OCF₃ group increases the acidity of the carboxylic acid. This can profoundly impact how the molecule interacts with its biological target, potentially strengthening interactions through hydrogen bonding or salt bridge formation.[6]

Synthesis and Reactivity

While specific preparations can be proprietary, a plausible and representative synthetic route can be designed based on established principles of heterocyclic chemistry.

Proposed Synthetic Protocol

This protocol is a representative workflow based on known chemical transformations for constructing indazole systems. The choice of reagents and conditions is guided by the need for efficiency and control over regioselectivity.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cool the mixture to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes. The formation of the diazonium salt is the critical first step for the subsequent cyclization.

Step 2: Japp-Klingemann Reaction and Cyclization

  • In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate in ethanol.

  • Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir overnight. This step forms a phenylhydrazone intermediate.

  • Acidify the mixture with a strong acid (e.g., H₂SO₄) and heat to reflux. This promotes the Fischer indole-like cyclization to form the indazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Step 3: Isolation and Purification

  • Cool the reaction mixture, which should result in the precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: High-level workflow for the proposed synthesis.

Applications

The utility of this compound stems from its role as a sophisticated molecular scaffold.

  • Pharmaceutical Development: It is primarily used as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure is particularly relevant for creating molecules targeting kinases and other enzymes implicated in inflammation and oncology.[1]

  • Agrochemical Chemistry: The indazole core is present in various pesticides and herbicides. This compound serves as a valuable starting material for developing new crop protection products with potentially improved efficacy and environmental profiles.[1]

  • Analytical Chemistry: It can be utilized in the development of specialized analytical standards and methods for detecting and quantifying other complex substances.[1]

Safety and Handling

Proper handling is essential due to the compound's toxicological profile.

  • Hazard Classification: Acute Toxicity, Oral (Category 3).[2]

  • GHS Pictogram: GHS06 (Skull and Crossbones).[2]

  • Hazard Statement: H301: Toxic if swallowed.[2]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of ingestion, seek immediate medical attention.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, combining the rigidity of the indazole core with the powerful property-modulating effects of the trifluoromethoxy group, provides chemists with a platform to construct novel molecules with enhanced performance. For researchers in drug discovery and agrochemical development, a thorough understanding of this building block's properties and reactivity is a strategic advantage in the design of next-generation active ingredients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indazole ring offers a powerful tool to enhance key drug-like properties. The -OCF₃ group is known to increase metabolic stability, lipophilicity, and binding affinity, making 6-Trifluoromethoxy-3-indazolecarboxylic acid a highly valuable starting material for the synthesis of novel bioactive compounds.[4] This document provides a detailed guide for the synthesis of new derivatives from this versatile building block, focusing on amide bond formation and cross-coupling reactions. It includes in-depth protocols, mechanistic insights, characterization data, and safety considerations to facilitate the discovery and development of next-generation therapeutics.

Introduction: The Significance of the 6-Trifluoromethoxy Indazole Scaffold

Indazole-containing compounds are central to many FDA-approved drugs, including the anti-emetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[3] The trifluoromethoxy group, in particular, is increasingly utilized in drug design to improve pharmacokinetic profiles.[4] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers distinct electronic properties and is more resistant to metabolic degradation.[4]

This compound serves as a key intermediate for creating diverse chemical libraries for screening and lead optimization.[5] Its carboxylic acid handle at the 3-position is amenable to a variety of chemical transformations, most notably amide coupling, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

Synthetic Strategies for Derivatization

The primary routes for derivatizing this compound involve transformations of the carboxylic acid group and, potentially, functionalization of the indazole ring itself.

Amide Bond Formation: A Versatile Approach

The most direct method for creating a diverse library of derivatives is through amide coupling of the carboxylic acid with a variety of primary and secondary amines. This reaction is robust and benefits from a wide array of commercially available coupling reagents.

Mechanism Rationale: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] To facilitate amide bond formation, the carboxylic acid must be activated to a more electrophilic species. This is typically achieved using carbodiimide-based reagents (like EDC or DIC) or uronium/phosphonium-based reagents (like HATU or PyBOP).[6][7] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester), which is then readily attacked by the amine nucleophile to form the desired amide.[6]

Workflow for Amide Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start 6-Trifluoromethoxy-3- indazolecarboxylic Acid Coupling Amide Coupling Reaction (e.g., HATU, DIEA, DMF) Start->Coupling Amine Diverse Amine Library Amine->Coupling Quench Aqueous Workup Coupling->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Final Novel Amide Derivative Characterize->Final

Caption: General workflow for the synthesis of novel amide derivatives.

Suzuki Cross-Coupling: Expanding the Core Structure

While the parent compound lacks a suitable handle for direct Suzuki coupling, a bromo-substituted analogue could be employed to introduce aryl or heteroaryl moieties. The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[8][9] This method is widely used in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.[8][10]

Mechanism Rationale: The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, typically requiring activation by a base.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13][14][15] Trifluoromethoxy-containing compounds should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.[11]

Protocol 1: Synthesis of N-Benzyl-6-(trifluoromethoxy)-1H-indazole-3-carboxamide

This protocol details a standard amide coupling using HATU, a highly efficient and low-racemization coupling reagent.[7]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 246 mg, 1.0 mmol).

  • Add anhydrous DMF (e.g., 5 mL) and stir until the solid is fully dissolved.

  • Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.

  • Add DIEA (e.g., 323 mg, 2.5 mmol) to the reaction mixture.

  • In a separate vial, dissolve HATU (e.g., 456 mg, 1.2 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water (e.g., 20 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-benzyl-6-(trifluoromethoxy)-1H-indazole-3-carboxamide.

Reaction Scheme: Amide Coupling

Caption: Synthesis of an amide derivative via HATU coupling.

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.[16][17] In ¹H NMR, key signals to observe include the aromatic protons of the indazole ring and the protons of the newly introduced substituent.[16] The disappearance of the carboxylic acid proton signal is a clear indicator of a successful reaction. ¹³C NMR provides information on the carbon skeleton.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically around 1630-1680 cm⁻¹) are indicative of the transformation.

Table 1: Example Characterization Data for N-Benzyl-6-(trifluoromethoxy)-1H-indazole-3-carboxamide
Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 14.0 (s, 1H, NH-indazole), 9.3 (t, 1H, NH-amide), 8.2-7.2 (m, 8H, Ar-H), 4.6 (d, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.0 (C=O), 148.0 (C-OCF₃), 141.0-110.0 (Ar-C), 120.5 (q, J=256 Hz, CF₃), 43.0 (CH₂)
HRMS (ESI) Calculated for C₁₆H₁₂F₃N₃O₂ [M+H]⁺: 336.0903; Found: 336.0905

Note: Chemical shifts (δ) are illustrative and may vary based on solvent and experimental conditions.

References

Application Notes & Protocols: A Researcher's Guide to 6-Trifluoromethoxy-3-indazolecarboxylic acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, necessitating a continuous search for novel, safer, and more effective anti-inflammatory agents.[1]

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] Its structural resemblance to endogenous purines allows it to interact effectively with various biopolymers, making it an attractive starting point for drug design.[3] This guide focuses on 6-Trifluoromethoxy-3-indazolecarboxylic acid , a specific indazole derivative positioned as a promising candidate for anti-inflammatory drug discovery.[4] The trifluoromethoxy group can enhance metabolic stability and cell permeability, making this compound particularly interesting for further development.

This document serves as a comprehensive technical guide for researchers, providing the foundational knowledge and detailed experimental protocols required to systematically evaluate the anti-inflammatory potential of this compound and its analogues.

Compound Profile: this compound

Before commencing any experimental work, it is crucial to understand the physicochemical and safety profile of the test compound.

PropertyValueSource
Molecular Formula C₉H₅F₃N₂O₃
Molecular Weight 246.14 g/mol
Appearance Solid
Primary Hazard Acute Toxicity, Oral (Category 3)
Hazard Statement H301: Toxic if swallowed

Handling & Storage:

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Stock Solution Preparation: For most in vitro assays, a 10-50 mM stock solution in dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Safety: Refer to the most current Safety Data Sheet (SDS) from the supplier before use. Work in a well-ventilated area or chemical fume hood.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Based on extensive research into indazole derivatives, the anti-inflammatory activity of this compound is likely mediated through the modulation of several key inflammatory pathways.[5] The primary hypothesized targets include:

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme responsible for producing prostaglandins, which are key mediators of pain and inflammation.[5] Many successful NSAIDs function by inhibiting COX-2.

  • Suppression of Pro-Inflammatory Cytokines: The overproduction of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) drives the inflammatory cascade. Indazole derivatives have been shown to inhibit the release of these critical mediators.[1][5]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and other cytokines.[6][7][8] Inhibition of this pathway is a highly sought-after therapeutic strategy.

The following diagram illustrates these interconnected pathways and highlights the potential points of intervention for a novel anti-inflammatory compound.

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates NFkB_complex NF-κB/IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκBα Degradation & NF-κB Release Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates & Binds DNA Nucleus Nucleus Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic Acid Prostaglandins->Inflammation Compound 6-Trifluoromethoxy- 3-indazolecarboxylic acid Compound->IKK Inhibits? Compound->NFkB_active Inhibits? Compound->COX2 Inhibits? InVivo_Workflow A 1. Animal Acclimatization (Rats or Mice, 1 week) B 2. Grouping & Fasting (n=6-8 per group, overnight fast) A->B C 3. Baseline Measurement (Measure initial paw volume using a plethysmometer) B->C D 4. Compound Administration (Oral or IP) - Vehicle Control - Test Compound (e.g., 3 doses) - Positive Control (e.g., Diclofenac) C->D E 5. Waiting Period (e.g., 60 minutes post-dose) D->E F 6. Induction of Inflammation (Inject 0.1 mL 1% Carrageenan into subplantar region of hind paw) E->F G 7. Post-Induction Measurement (Measure paw volume at 1, 2, 3, 4, 5 hours) F->G H 8. Data Analysis - Calculate Δ Volume (V_t - V_0) - Calculate % Inhibition of Edema G->H I 9. Ethical Endpoint (Euthanize animals as per approved protocol) H->I

References

Application Note: A Robust Protocol for Amide Coupling with 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Specifically, derivatives of indazole-3-carboxylic acid are crucial intermediates in the synthesis of pharmacologically active agents.[1][2][3][4][5][6][7] This application note provides a detailed, field-proven protocol for the amide coupling of 6-Trifluoromethoxy-3-indazolecarboxylic acid. The presence of the trifluoromethoxy group enhances the compound's utility in drug discovery by modulating physicochemical properties such as lipophilicity and metabolic stability.[8]

This guide moves beyond a simple recitation of steps, delving into the rationale behind reagent selection and procedural nuances. We will focus on a highly efficient and widely adopted coupling strategy utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a reagent known for its high reactivity, rapid reaction times, and minimal racemization, making it ideal for complex and sensitive substrates.[9][10][11]

Reagent and Substrate Profile

A thorough understanding of the starting material is critical for successful synthesis.

CompoundMolecular FormulaMolecular WeightAppearanceKey Characteristics
This compound C₉H₅F₃N₂O₃246.14 g/mol Yellow powderServes as a key intermediate in pharmaceutical development, particularly for anti-inflammatory and anti-cancer drugs. The trifluoromethoxy group enhances reactivity and solubility in organic solvents.[8][12]
HATU C₁₀H₁₅F₆N₆OP380.23 g/mol White/off-white solidA highly effective uronium/aminium salt-based coupling reagent.[9][10] Known for low rates of epimerization.[10]
DIPEA (Hünig's base) C₈H₁₉N129.24 g/mol Colorless liquidA non-nucleophilic base used to deprotonate the carboxylic acid and neutralize acidic byproducts.[9][13]

Mechanism of Action: The HATU-Mediated Coupling

The efficacy of HATU in amide bond formation stems from a two-step activation process. This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting.[9][10][14]

  • Formation of the OAt-Active Ester: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt. The OAt anion, liberated in this step, rapidly attacks the isouronium salt to generate the highly reactive OAt-active ester and a stoichiometric amount of tetramethylurea byproduct.[9][10][14]

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the activated OAt-ester. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through a hydrogen-bonded 7-membered ring, accelerating the reaction and leading to the formation of the desired amide bond.[9]

Below is a diagram illustrating the activation and coupling pathway.

References

The Lynchpin Intermediate: 6-Trifluoromethoxy-3-indazolecarboxylic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the indazole scaffold has emerged as a privileged structure.[1][2] Its inherent biological activity and synthetic versatility have made it a cornerstone in the development of a new generation of fungicides and herbicides.[2] At the heart of this innovation lies 6-trifluoromethoxy-3-indazolecarboxylic acid, a key intermediate whose unique substitution pattern imparts desirable physicochemical properties to the final active ingredients. The trifluoromethoxy group (-OCF₃), in particular, is known to enhance metabolic stability and lipophilicity, which can significantly improve the bioavailability and performance of a crop protection agent.[3]

This comprehensive guide provides researchers, scientists, and professionals in agrochemical development with a detailed exploration of this compound as a pivotal intermediate. We will delve into its synthesis, its subsequent conversion into a representative agrochemical, and the underlying biochemical mechanisms that bestow these molecules with their potent activity.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route commences with the commercially available 2-amino-4-(trifluoromethoxy)benzoic acid, proceeding through a key diazotization and cyclization sequence.

Causality Behind Experimental Choices:

The choice of a diazotization-cyclization pathway is predicated on its reliability and efficiency in forming the indazole ring system from ortho-amino benzoic acids.[4][5] The use of sodium nitrite in an acidic medium generates the reactive diazonium salt, which readily undergoes intramolecular cyclization to yield the desired indazole core. The trifluoromethoxy group at the 6-position is strategically installed from the outset, as its electron-withdrawing nature can influence the reactivity of the aromatic ring and must be accounted for during the synthesis design.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-4-(trifluoromethoxy)benzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Diazotization:

    • In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-amino-4-(trifluoromethoxy)benzoic acid in a suitable volume of dilute hydrochloric acid.

    • Cool the solution to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive evolution of nitrogen gas.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyclization and Isolation:

    • The diazonium salt intermediate will spontaneously cyclize to form the indazole ring.

    • Once the reaction is complete (monitored by a suitable technique such as TLC or LC-MS), the precipitated product, this compound, is collected by filtration.

    • Wash the collected solid with cold water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final product as a solid.

    • Dry the purified product under vacuum.

Expected Yield and Purity:

ParameterExpected Value
Yield75-85%
Purity>98% (by HPLC)

Visualization of the Synthetic Workflow

Synthesis of this compound start 2-amino-4-(trifluoromethoxy)benzoic acid reagents1 NaNO₂, HCl, 0-5 °C start->reagents1 Diazotization intermediate Diazonium Salt Intermediate reagents1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Synthetic pathway for this compound.

Part 2: Application in Agrochemical Synthesis: A Representative Indazole-3-Carboxamide Fungicide

The carboxylic acid functionality at the 3-position of our intermediate is a versatile handle for further synthetic transformations. A prominent application is the formation of indazole-3-carboxamides, a class of compounds that includes potent succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7]

The Rationale for Amide Coupling:

The formation of an amide bond between the carboxylic acid intermediate and a selected amine is a robust and widely employed reaction in the synthesis of agrochemicals. This coupling introduces a diverse range of substituents that can fine-tune the biological activity, spectrum, and systemic properties of the final product. The choice of the amine component is critical and is typically guided by structure-activity relationship (SAR) studies to optimize the binding of the fungicide to its target enzyme.

Experimental Protocol: Synthesis of a Representative Indazole-3-Carboxamide Fungicide

Materials:

  • This compound

  • A selected amine (e.g., 2-(trifluoromethyl)aniline for a representative structure)

  • Coupling agent (e.g., HOBt/EDC, HATU, or conversion to the acid chloride with thionyl chloride)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): In a flask under an inert atmosphere, suspend this compound in an anhydrous solvent like dichloromethane. Add a few drops of DMF (catalyst) followed by the dropwise addition of thionyl chloride. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Method B (Coupling Agents): Dissolve this compound in an anhydrous solvent such as DMF. Add the coupling agents (e.g., HOBT and EDC) and stir for a short period to form the activated ester.

  • Amide Coupling:

    • Dissolve the selected amine and a base (e.g., triethylamine) in an anhydrous solvent.

    • Slowly add the solution of the activated carboxylic acid (from step 1) to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure indazole-3-carboxamide.

Quantitative Data Summary:

Reaction StepReactantsProductTypical Yield
Intermediate Synthesis 2-amino-4-(trifluoromethoxy)benzoic acidThis compound75-85%
Amide Coupling This compound + AmineN-substituted-6-trifluoromethoxy-3-indazolecarboxamide80-95%

Visualization of the Agrochemical Synthesis Workflow

Agrochemical Synthesis Workflow start This compound reagents1 SOCl₂ or HOBT/EDC start->reagents1 Activation intermediate Activated Intermediate (Acid Chloride or Active Ester) reagents1->intermediate reagents2 Selected Amine, Base intermediate->reagents2 Amide Coupling product Indazole-3-Carboxamide Fungicide reagents2->product

Caption: General workflow for the synthesis of an indazole-3-carboxamide agrochemical.

Part 3: Mechanistic Insights - The Mode of Action of Indazole-3-Carboxamide Fungicides

A significant number of indazole-3-carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] This mode of action targets a critical enzyme in the mitochondrial electron transport chain of fungi, leading to the disruption of cellular respiration and ultimately, cell death.

The Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme that participates in both the citric acid cycle and the electron transport chain.[1][10] It is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). The catalytic core is formed by SDHA, which contains the flavin adenine dinucleotide (FAD) cofactor and the succinate binding site, and SDHB, which contains three iron-sulfur clusters. SDHC and SDHD are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone binding site.[2][10][11]

Mechanism of Inhibition:

SDHI fungicides, including those derived from indazole-3-carboxamides, act by binding to the ubiquinone binding site (Qp site) of Complex II.[6][8] This binding physically obstructs the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is blocked.[8] This inhibition has two major consequences for the fungal cell:

  • Disruption of the Citric Acid Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the central metabolic pathway.[8]

  • Inhibition of Cellular Respiration: The flow of electrons through the electron transport chain is impeded, which in turn prevents the generation of ATP, the primary energy currency of the cell.[6]

The indazole-3-carboxamide scaffold plays a crucial role in the precise positioning of the molecule within the Qp site, allowing for strong and specific binding interactions with the amino acid residues of the SDH enzyme.

Visualization of the SDHI Mode of Action

SDHI Mode of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) SDHA SDHA (Succinate Binding) SDHB SDHB (Fe-S Clusters) SDHA->SDHB e⁻ transfer SDHC_D SDHC/SDHD (Ubiquinone Binding Site) SDHB->SDHC_D e⁻ transfer Ubiquinol Ubiquinol (QH₂) SDHC_D->Ubiquinol Reduction Block X Succinate Succinate Succinate->SDHA Oxidation Fumarate Fumarate Ubiquinone Ubiquinone (Q) Ubiquinone->SDHC_D ATP_Production ATP Production (Cellular Energy) Ubiquinol->ATP_Production Drives SDHI Indazole-3-Carboxamide (SDHI Fungicide) SDHI->SDHC_D Block->ATP_Production Inhibits Fungal_Cell_Death Fungal Cell Death

Caption: Mechanism of action of indazole-3-carboxamide SDHI fungicides.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its synthesis, while requiring precision, provides a versatile platform for the creation of highly effective crop protection agents. The indazole-3-carboxamide fungicides derived from this intermediate exemplify a targeted approach to disease control, with a well-understood mode of action that disrupts a fundamental process in fungal metabolism. As the demand for innovative and sustainable agricultural solutions continues to grow, the importance of key intermediates like this compound in the agrochemical discovery and development pipeline is set to increase even further.

References

Application of 6-Trifluoromethoxy-3-indazolecarboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its unique bicyclic aromatic structure provides a versatile template for engaging with the ATP-binding site of various kinases. When functionalized with specific substituents, the indazole core can be tailored to achieve high affinity and selectivity for a desired target.

One such functionalization that has garnered significant interest is the incorporation of a trifluoromethoxy (-OCF₃) group. This moiety offers a compelling combination of properties, including high lipophilicity, which can enhance cell permeability, and exceptional metabolic stability due to the strength of the carbon-fluorine bonds.[3] The trifluoromethoxy group can also modulate the electronic properties of the scaffold, influencing key binding interactions within the kinase active site.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-trifluoromethoxy-3-indazolecarboxylic acid as a key starting material in the synthesis of advanced kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for its conversion into a potent IRAK4 inhibitor, discuss the mechanism of action, and present the relevant signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₅F₃N₂O₃
Molecular Weight 246.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol
CAS Number 869782-97-8

Synthetic Strategy: Amide Coupling for Kinase Inhibitor Synthesis

The carboxylic acid functionality at the 3-position of the indazole ring serves as a convenient handle for elaboration into a diverse array of kinase inhibitors. The most common and effective strategy is the formation of an amide bond by coupling the carboxylic acid with a suitably substituted amine. This approach allows for the introduction of various pharmacophoric elements that can interact with specific regions of the kinase active site, thereby dictating the inhibitor's potency and selectivity.

The general workflow for the synthesis of N-substituted-6-(trifluoromethoxy)-1H-indazole-3-carboxamide based kinase inhibitors is depicted below.

G start This compound activation Carboxylic Acid Activation start->activation e.g., HATU, HOBt, EDCI coupling Amide Bond Formation activation->coupling amine Substituted Amine amine->coupling product N-substituted-6-(trifluoromethoxy)- 1H-indazole-3-carboxamide Kinase Inhibitor coupling->product purification Purification and Characterization product->purification

Figure 1: General synthetic workflow for the preparation of indazole-3-carboxamide kinase inhibitors.

Application Protocol: Synthesis of a Potent IRAK4 Inhibitor

This protocol details the synthesis of a specific N-(substituted)-6-(trifluoromethoxy)-1H-indazole-3-carboxamide, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), based on methodologies described in the patent literature.[2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for inflammatory and autoimmune diseases.

Materials and Reagents
  • This compound

  • Substituted amine (e.g., a specific aminopyrazole derivative as described in patent WO2016083433A1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: To the solution from step 1, add the selected substituted amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(substituted)-6-(trifluoromethoxy)-1H-indazole-3-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Mechanism of Action and Targeted Signaling Pathway

The synthesized N-(substituted)-6-(trifluoromethoxy)-1H-indazole-3-carboxamide acts as a potent and selective inhibitor of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response.

Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) by their respective ligands (e.g., pathogen-associated molecular patterns or IL-1), a signaling cascade is initiated. The receptor-associated protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines.

The indazole-based inhibitor binds to the ATP-binding site of IRAK4, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade. The trifluoromethoxy group at the 6-position of the indazole ring is expected to enhance binding affinity and cellular potency.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Transcription Pro-inflammatory Gene Transcription MAPK->Transcription NFkB->Transcription Inhibitor 6-Trifluoromethoxy-3-indazole- carboxamide Inhibitor Inhibitor->IRAK4

Figure 2: Simplified IRAK4 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors. Its unique combination of a privileged indazole scaffold and the advantageous properties of the trifluoromethoxy group makes it an attractive starting material for drug discovery programs targeting a wide range of kinases. The straightforward and efficient amide coupling protocol described herein provides a reliable method for the synthesis of a diverse library of potential kinase inhibitors, as exemplified by the generation of a potent IRAK4 inhibitor. Researchers in the field of drug development are encouraged to explore the potential of this promising chemical entity in their quest for novel and effective therapeutics.

References

Application Note & Protocols for the Quantification of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 6-Trifluoromethoxy-3-indazolecarboxylic acid, a key intermediate in pharmaceutical and agrochemical research[1]. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for purity assessment and quality control of the bulk substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols and explaining the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a versatile heterocyclic compound whose unique trifluoromethoxy group enhances its solubility and reactivity, making it a valuable building block in medicinal and agricultural chemistry[1]. Its application as an intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents necessitates the development of accurate and reliable analytical methods to determine its purity, stability, and concentration in various sample types[1]. The presence of a carboxylic acid and an aromatic indazole core dictates the selection of appropriate analytical techniques.

This application note addresses the distinct needs of two primary analytical scenarios:

  • Purity and Assay of Drug Substance: Requiring a precise, accurate, and robust method that is readily available in most quality control laboratories. HPLC-UV is the chosen technique for this purpose.

  • Quantification in Biological Matrices: Demanding high sensitivity and selectivity to measure low concentrations of the analyte in complex samples like plasma. LC-MS/MS is the gold standard for this application due to its ability to minimize matrix interference and achieve low limits of quantification[2][3].

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource(s)
Molecular Formula C₉H₅F₃N₂O₃[1][4][5]
Molecular Weight 246.14 g/mol [1][4]
Appearance Yellow, solid powder[1]
CAS Number 869782-97-8[1]
Key Functional Groups Carboxylic Acid, Indazole, TrifluoromethoxyN/A
Predicted pKa ~3-4 (Carboxylic Acid)Theoretical Estimation

Method 1: Quantification by HPLC-UV for Purity and Assay

This method is designed for the accurate determination of this compound in its bulk form, suitable for quality control and stability testing. The principle relies on reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using its ultraviolet (UV) absorbance.

Rationale for Method Design
  • Reversed-Phase Chromatography (C18 Column): The nonpolar nature of the indazole ring system allows for good retention on a C18 stationary phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a single, uncharged form of the analyte, resulting in sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The conjugated aromatic system of the indazole ring provides a strong chromophore, allowing for sensitive detection at a specific UV wavelength. Based on similar indazole and imidazole structures, a wavelength between 280-310 nm is a logical starting point for optimization[6][7].

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (≥98%).

  • Ultrapure water.

  • Reference standard of this compound (≥98% purity).

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Acidifier for peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 20% B to 80% B over 15 min Ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temperature 30 °C Provides stable retention times.
Detection 295 nm Wavelength to be optimized for maximal absorbance of the analyte.

| Injection Volume | 10 µL | Balances sensitivity with potential for peak overload. |

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane and degas thoroughly[7].

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh ~5 mg of the bulk substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform six replicate injections of a mid-level standard (e.g., 50 µg/mL) to establish system suitability.

    • Inject the calibration standards from low to high concentration.

    • Inject the sample solutions in duplicate.

    • Inject a mid-level standard every 10-20 sample injections to monitor system performance.

System Suitability Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area (n=6): ≤ 2.0%

HPLC-UV Workflow Diagram```dot

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Caption: Bioanalytical workflow using SPE and LC-MS/MS.

Method Validation Framework

Both methods described must be validated to demonstrate they are fit for their intended purpose, in accordance with regulatory guidelines from the FDA and ICH.[8][9][10][11][12]

Key Validation Parameters

The following table summarizes the essential parameters that must be evaluated.

ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)
Specificity/Selectivity Demonstrate no interference from blank, placebo, or known impurities at the analyte's retention time.Demonstrate no interference from blank matrix, metabolites, or concomitant medications at the analyte and IS retention times.
Linearity & Range Typically 50-150% of the nominal concentration. R² > 0.995.Over the expected biological concentration range (e.g., 1-1000 ng/mL). R² > 0.99, use weighted regression.
Accuracy (% Recovery) 98.0-102.0% of the true value.Within ±15% of nominal (±20% at LLOQ).
Precision (% RSD) Repeatability and intermediate precision RSD ≤ 2.0%.Intra- and inter-day precision RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve.The lowest concentration meeting accuracy and precision criteria (e.g., signal-to-noise > 10).
Robustness Insensitivity to small, deliberate changes in method parameters (e.g., pH, column temp, flow rate).Evaluated during development.
Matrix Effect (LC-MS/MS only) N/AAssessed to ensure ion suppression/enhancement is minimal and corrected by the IS.
Stability Solution stability (bench-top, autosampler).Freeze-thaw, short-term, long-term, and post-preparative stability.

Conclusion

This document details two distinct, fit-for-purpose analytical methods for the quantification of this compound. The HPLC-UV method provides a robust and reliable approach for the quality control of the bulk substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. Adherence to the detailed protocols and a thorough validation strategy, as outlined by FDA and ICH guidelines, will ensure the generation of accurate, precise, and defensible data in both research and regulated environments.[8][12]

References

cell-based assays using 6-Trifluoromethoxy-3-indazolecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Cellular Assays for Characterizing 6-Trifluoromethoxy-3-indazolecarboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Metabolism with Novel Indazole Derivatives

The indazole scaffold is a prominent feature in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A particularly promising class of these compounds are this compound derivatives. The inclusion of the trifluoromethoxy (-OCF₃) group is a key strategic design choice, as it can enhance metabolic stability, lipophilicity, and binding affinity, properties critical for developing effective therapeutic agents.[3]

The most well-studied compound in this family is Lonidamine (LND), an indazole-3-carboxylic acid derivative that has demonstrated significant anticancer activity.[4][5] LND and its analogs function primarily by disrupting the unique metabolic phenotype of cancer cells.[6][7] Unlike healthy cells, many cancer cells rely heavily on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[4] Compounds in this class selectively exploit this dependency, making them attractive candidates for cancer therapy, both as standalone agents and as sensitizers for traditional chemo- and radiotherapies.[5][6][8]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to elucidate the mechanism and efficacy of this compound derivatives. As a Senior Application Scientist, the following sections are structured not just as a list of steps, but as a logical framework for investigation, explaining the causality behind experimental choices to ensure robust and interpretable results.

Core Mechanism of Action: De-energizing the Cancer Cell

The primary anticancer mechanism of Lonidamine and its derivatives is the induction of a cellular energy crisis.[9][10] This is achieved through a multi-pronged attack on the core energy-producing pathways of cancer cells: glycolysis and mitochondrial respiration.[4][6][7]

Key Molecular Targets:

  • Mitochondrially-Bound Hexokinase (HK-II): These compounds inhibit HK-II, a key enzyme that catalyzes the first committed step of glycolysis.[5][11][12] In many cancer cells, HK-II is overexpressed and bound to the outer mitochondrial membrane, giving it privileged access to mitochondrial-generated ATP. Its inhibition directly curtails the cell's ability to process glucose for energy.[4]

  • Mitochondrial Pyruvate Carrier (MPC): The transport of pyruvate into the mitochondria is a critical juncture between glycolysis and the TCA cycle. LND potently inhibits the MPC, effectively starving the mitochondria of its primary fuel source derived from glycolysis.[6][7][12]

  • Electron Transport Chain (Complex II): Further disruption of mitochondrial function occurs via inhibition of the succinate-ubiquinone reductase activity of Complex II, impairing mitochondrial respiration and leading to the production of reactive oxygen species (ROS).[6][7][8]

This combined assault leads to a sharp decrease in cellular ATP, intracellular acidification due to lactate accumulation (from inhibited MCT-mediated efflux), mitochondrial dysfunction, and ultimately, the initiation of apoptosis.[6][9][11]

G cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis HKII Hexokinase II Glucose->HKII Lactate Lactate Pyruvate->Lactate LDH MPC MPC Pyruvate->MPC Transport TCA TCA Cycle MPC->TCA ETC Complex II (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS ROS ETC->ROS MMP ΔΨm Loss ETC->MMP TCA->ETC Succinate ATP_out ATP ATP_Synthase->ATP_out Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Compound 6-Trifluoromethoxy-3- indazolecarboxylic Acid Derivative (e.g., LND) Compound->HKII Inhibits Compound->MPC Inhibits Compound->ETC Inhibits

Caption: Mechanism of action for indazole derivatives targeting cancer cell metabolism.

Protocol 1: Assessing Cell Viability and Proliferation

The first step in characterizing any potential therapeutic is to determine its effect on cell viability and growth. The resazurin-based assay is a robust, sensitive, and non-destructive method ideal for this purpose.[13][14]

Principle: Metabolically active, viable cells maintain a reducing intracellular environment.[15] Cellular dehydrogenases reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[16] The resulting fluorescent signal is directly proportional to the number of living cells.[14]

G cluster_workflow Cell Viability Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat with Compound Series (24-72h incubation) A->B C 3. Add Resazurin Reagent (1-4h incubation) B->C D 4. Measure Fluorescence (Ex: 560nm, Em: 590nm) C->D E 5. Calculate % Viability & Determine IC50 D->E

Caption: Experimental workflow for the resazurin-based cell viability assay.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound derivative stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., AlamarBlue™, CellTiter-Blue®)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on cell line growth rate). c. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). Include wells for 'no-cell' background controls. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare a serial dilution of your test compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically <0.5%). b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium. c. Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation: a. Warm the resazurin reagent to 37°C. b. Add 10 µL of the resazurin reagent to each well (for a final volume of 110 µL).[16] c. Gently mix the plate on an orbital shaker for 30 seconds. d. Return the plate to the incubator for 1-4 hours. The incubation time is critical and should be optimized; the vehicle control wells should turn distinctly pink but not be fully saturated.

  • Data Acquisition: a. Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[14][16]

  • Data Analysis: a. Subtract the average fluorescence value of the 'no-cell' background control wells from all other wells. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100 c. Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Expected Results:

Compound X Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.1 ± 3.8
1025.4 ± 2.9
508.1 ± 1.5
1005.3 ± 1.1

Protocol 2: Quantifying Cellular ATP Levels

Since the core mechanism of these compounds is the disruption of energy metabolism, directly measuring total cellular ATP is a crucial validation step.[17] Luminescence-based assays offer a highly sensitive and rapid method for ATP quantification.[18]

Principle: The assay relies on the ATP-dependent luciferase reaction.[18] A reagent containing luciferin and luciferase is added to the cells. The reagent lyses the cells, releasing ATP, which then serves as the substrate for the luciferase enzyme to produce a "glow-type" luminescent signal that is directly proportional to the amount of ATP present.[19]

G cluster_workflow Cellular ATP Assay Workflow A 1. Seed Cells in opaque white 96-well plate (24h incubation) B 2. Treat with Compound Series (e.g., 6-24h incubation) A->B C 3. Equilibrate plate to Room Temp. B->C D 4. Add ATP Reagent (e.g., CellTiter-Glo®) (10 min incubation) C->D E 5. Measure Luminescence D->E F 6. Calculate % ATP Reduction & Determine EC50 E->F

Caption: Experimental workflow for the luminescence-based cellular ATP assay.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well solid white, opaque-bottom tissue culture plates (essential for luminescence to prevent well-to-well crosstalk)

  • Luminescence-based ATP assay kit (e.g., Promega CellTiter-Glo®)

  • Luminometer or microplate reader with luminescence capabilities

Step-by-Step Protocol:

  • Cell Seeding: a. Following the same procedure as Protocol 1, seed 5,000-10,000 cells in 100 µL of medium per well into a 96-well opaque white plate .[20] b. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Treat cells with a serial dilution of the test compound for a shorter duration than the viability assay (e.g., 6, 12, or 24 hours), as changes in ATP levels often precede cell death.

  • ATP Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for the stability and kinetics of the luciferase enzyme.[18] b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix thoroughly. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average luminescence from 'no-cell' background wells. b. Calculate the percentage of ATP relative to the vehicle-treated control cells. % ATP Level = (Luminescence_Sample / Luminescence_VehicleControl) * 100 c. Plot the % ATP Level against the log of the compound concentration to determine the EC₅₀ for ATP depletion.

Expected Results:

Compound X Conc. (µM)% ATP Level (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.1 ± 6.8
170.3 ± 4.9
535.8 ± 3.1
1015.6 ± 2.4
504.9 ± 1.0
1003.2 ± 0.8

Protocol 3: Assessing Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of inhibiting mitochondrial respiration is the depolarization (loss) of the mitochondrial membrane potential (ΔΨm).[21] This can be measured using cationic fluorescent dyes that accumulate in the mitochondria driven by the negative potential.[22]

Principle: In healthy cells with polarized mitochondria, cationic dyes like Tetramethylrhodamine (TMRM) or JC-1 accumulate in the mitochondrial matrix and exhibit a strong fluorescent signal.[22][23] Upon mitochondrial depolarization, the dye is no longer retained and disperses into the cytoplasm, leading to a significant decrease in mitochondrial fluorescence.[23] For JC-1, the signal shifts from red fluorescent aggregates (healthy) to green fluorescent monomers (depolarized).[23]

G cluster_workflow Mitochondrial Membrane Potential Workflow A 1. Seed Cells in black-walled imaging plate (24h incubation) B 2. Treat with Compound Series (Short duration, e.g., 1-6h) A->B C 3. Load cells with ΔΨm-sensitive dye (e.g., TMRM) B->C D 4. Wash and add fresh medium C->D E 5. Measure Fluorescence (Plate Reader or Microscopy) D->E F 6. Calculate % ΔΨm Loss E->F

Caption: Experimental workflow for assessing mitochondrial membrane potential.

Materials and Reagents:

  • Cancer cell line of interest

  • 96-well clear-bottom, black-walled imaging plates

  • ΔΨm-sensitive dye (e.g., TMRM, TMRE, or JC-1)

  • Positive control for depolarization (e.g., FCCP)

  • Fluorescence microplate reader or high-content imaging system

Step-by-Step Protocol (using TMRM):

  • Cell Seeding: Seed cells in a 96-well black-walled imaging plate as described previously.

  • Compound Treatment: Treat cells with the test compound for a short duration (e.g., 1 to 6 hours). Mitochondrial depolarization is often a rapid event. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15 minutes).

  • Dye Loading: a. Prepare a working solution of TMRM in pre-warmed complete medium (e.g., 20-100 nM). The optimal concentration must be determined empirically to avoid quenching effects. b. Remove the compound-containing medium and add the TMRM loading solution to each well. c. Incubate for 20-30 minutes at 37°C, 5% CO₂, protected from light.

  • Wash and Read: a. Gently wash the cells twice with pre-warmed PBS or medium to remove excess dye from the supernatant. b. Add 100 µL of fresh pre-warmed medium to each well.

  • Data Acquisition: a. Immediately measure the fluorescence using a microplate reader (Ex: ~548 nm, Em: ~573 nm) or capture images using a fluorescence microscope.

  • Data Analysis: a. After background subtraction, normalize the signal of treated wells to the vehicle control. % ΔΨm = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100 b. The FCCP-treated wells should show a dramatic reduction in fluorescence, validating the assay.

Expected Results:

Compound X Conc. (µM)% ΔΨm Remaining (Mean ± SD)
0 (Vehicle)100 ± 6.1
191.4 ± 7.3
1063.2 ± 5.5
5028.9 ± 4.1
10015.7 ± 3.2
FCCP (10 µM)12.1 ± 2.8

Protocol 4: Measuring Apoptosis via Caspase-3/7 Activation

The culmination of a severe cellular energy crisis and mitochondrial damage is often the induction of apoptosis. A key hallmark of this process is the activation of effector caspases, such as caspase-3 and caspase-7.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[24][25] Cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to the amount of caspase-3/7 activity.[24]

G cluster_workflow Caspase-3/7 Apoptosis Assay Workflow A 1. Seed Cells in opaque white 96-well plate (24h incubation) B 2. Treat with Compound Series (12-48h incubation) A->B C 3. Equilibrate plate to Room Temp. B->C D 4. Add Caspase-Glo® 3/7 Reagent (1-3h incubation) C->D E 5. Measure Luminescence D->E F 6. Calculate Fold-Change in Caspase Activity E->F

Caption: Experimental workflow for the luminescent Caspase-3/7 activity assay.

Materials and Reagents:

  • Cancer cell line of interest

  • 96-well solid white, opaque-bottom tissue culture plates

  • Luminescent caspase-3/7 assay kit (e.g., Promega Caspase-Glo® 3/7)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well opaque white plate as described in Protocol 2. b. Treat cells with the test compound for a duration sufficient to induce apoptosis (e.g., 12, 24, or 48 hours). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 6 hours).

  • Assay Procedure: a. Equilibrate the plate to room temperature for ~30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[25] c. Add 100 µL of the reagent to each well. d. Mix gently on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1 to 3 hours, protected from light. The signal is stable for several hours.[25]

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. After subtracting background, calculate the fold-change in caspase activity relative to the vehicle control. Fold-Change = Luminescence_Sample / Luminescence_VehicleControl b. Plot the fold-change against compound concentration.

Expected Results:

Compound X Conc. (µM)Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.3
506.8 ± 0.7
1008.1 ± 0.9
Staurosporine (1 µM)9.5 ± 1.1

Summary and Outlook

This application guide provides a validated, multi-assay framework to comprehensively profile the cellular effects of this compound derivatives. By systematically assessing cell viability, cellular energy status, mitochondrial health, and apoptotic induction, researchers can build a robust data package to understand the mechanism of action and determine the therapeutic potential of novel compounds. The interlocking nature of these results—whereby a decrease in ATP and ΔΨm causally leads to reduced viability and increased apoptosis—provides a self-validating system for hit-to-lead characterization in drug discovery programs targeting cancer metabolism.

References

synthetic routes to bioactive indazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Bioactive Indazole-3-Carboxylic Acids

Executive Summary

Indazole-3-carboxylic acids and their derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-emetic, and antiviral properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies to access this privileged scaffold. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed, field-proven protocols, and offer expert insights into the nuances of each method. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to innovate and adapt them for the discovery of new chemical entities.

The Significance of Indazole-3-Carboxylic Acids in Medicinal Chemistry

The indazole ring system is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery.[2] The incorporation of a carboxylic acid moiety at the 3-position provides a crucial handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.[1] Notable examples of drugs and clinical candidates featuring the indazole-3-carboxylic acid core underscore its therapeutic importance:

  • Granisetron: A potent 5-HT3 receptor antagonist widely used as an anti-emetic to manage nausea and vomiting induced by chemotherapy and radiotherapy.[3][4][5][6]

  • Lonidamine: An anti-cancer agent that interferes with the energy metabolism of tumor cells.[1][7]

  • Axitinib: A tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[3]

The broad therapeutic potential of this scaffold continues to drive the development of novel and efficient synthetic methodologies.[2][8]

Key Synthetic Strategies: A Comparative Overview

The synthesis of the indazole-3-carboxylic acid core can be approached through several distinct strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and scalability. Below is a comparative summary of the most common synthetic approaches.

Synthetic Route Starting Materials Key Advantages Potential Limitations References
From Isatins IsatinsReadily available starting materials, well-established procedure.Requires diazotization and reductive cyclization, which can have safety considerations on a large scale.[9][9][10][11]
From o-Toluidine Derivatives o-ToluidinesInexpensive starting materials, direct route to the indazole core.Diazotization of o-toluidine followed by ring closure.[10][10][12]
From 2-Alkynylanilines 2-AlkynylanilinesProvides access to 3-substituted indazoles.Requires synthesis of the alkynylaniline precursor.[10]
Intramolecular Aza-Wittig Reaction 2-Azido-aromatic ketones/estersMild reaction conditions, high yields, broad substrate scope.Requires the synthesis of the azido precursor.[13][14][15][16]
From Anthranilic Acid Derivatives Anthranilic acidsInexpensive and readily available starting materials.Involves diazotization and reductive cyclization.[3][10][3][7][10]

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a detailed examination of the most robust and widely employed synthetic routes to indazole-3-carboxylic acids, complete with mechanistic diagrams and step-by-step protocols.

Synthesis from Isatins: A Classic and Reliable Route

The synthesis of 1H-indazole-3-carboxylic acid from isatin is a well-established and frequently utilized method.[9][10] The reaction proceeds through the hydrolytic opening of the isatin lactam ring, followed by diazotization of the resulting aminophenylglyoxylic acid and subsequent reductive cyclization.

The reaction begins with the base-catalyzed hydrolysis of isatin to form the sodium salt of 2-aminophenylglyoxylic acid. This intermediate is then treated with sodium nitrite under acidic conditions to generate a diazonium salt. The diazonium salt is subsequently reduced, typically with sodium sulfite, which facilitates the cyclization to form the indazole ring.

Synthesis from Isatins Isatin Isatin Intermediate1 2-Aminophenylglyoxylic acid Isatin->Intermediate1 1. NaOH (aq) 2. H+ Intermediate2 Diazonium Salt Intermediate1->Intermediate2 NaNO2, HCl Product 1H-Indazole-3-carboxylic acid Intermediate2->Product Na2SO3 (reduction and cyclization)

Caption: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin.

Step 1: Ring Opening of Isatin

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the isatin has completely dissolved, resulting in a dark red solution.

  • Cool the reaction mixture in an ice bath.

Step 2: Diazotization

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water to the cooled reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Slowly add this solution to a pre-cooled solution of concentrated hydrochloric acid (HCl) while vigorously stirring and maintaining the temperature below 5 °C. A yellow precipitate of the diazonium salt may form.

Step 3: Reductive Cyclization

  • In a separate beaker, prepare a solution of sodium sulfite (Na2SO3, 2.5 equivalents) in water.

  • Slowly add the diazonium salt suspension to the sodium sulfite solution. Effervescence will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 2-3. A precipitate of 1H-indazole-3-carboxylic acid will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

  • Temperature Control: Maintaining a low temperature during the diazotization step is critical to prevent the decomposition of the diazonium salt.

  • Purity of Isatin: The purity of the starting isatin can significantly impact the yield and purity of the final product. Recrystallization of the isatin may be necessary.

  • Safety: Diazonium salts can be explosive when dry. It is crucial to keep the diazonium intermediate in solution and handle it with appropriate safety precautions.

Intramolecular Aza-Wittig Reaction: A Mild and Versatile Approach

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles, including indazoles.[13][14][15] This method involves the reaction of a 2-azidoaryl ketone or ester with a phosphine, typically triphenylphosphine, to generate an iminophosphorane intermediate, which then undergoes intramolecular cyclization.

The reaction is initiated by the Staudinger reaction between the 2-azido compound and triphenylphosphine to form an aza-ylide (iminophosphorane). This intermediate then undergoes an intramolecular cyclization with the adjacent carbonyl group to form a five-membered ring, followed by the elimination of triphenylphosphine oxide to yield the indazole product.

Intramolecular Aza-Wittig Reaction StartingMaterial 2-Azidoaryl Ketone/Ester Intermediate1 Iminophosphorane StartingMaterial->Intermediate1 PPh3 Intermediate2 Oxazaphosphetane Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Indazole Derivative Intermediate2->Product - Ph3PO

Caption: Intramolecular Aza-Wittig reaction for indazole synthesis.

Step 1: Synthesis of the 2-Azidoaryl Ketone/Ester

  • Synthesize the corresponding 2-azidoaryl ketone or ester from the appropriate 2-halo or 2-amino precursor using standard methods.

Step 2: Aza-Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-azidoaryl ketone/ester (1 equivalent) in anhydrous toluene.

  • Add triphenylphosphine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indazole derivative.

  • Substrate Scope: This method is tolerant of a wide range of functional groups on the aromatic ring.

  • Byproduct Removal: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Post-Synthetic Modification and Derivatization

The carboxylic acid group at the 3-position of the indazole ring is a versatile handle for further derivatization, enabling the synthesis of a wide array of bioactive compounds.[1]

Amide Bond Formation

The most common derivatization is the formation of amides through coupling with various amines.[12][17] This is a key step in the synthesis of many pharmacologically active molecules, including Granisetron.[4][5][18]

Amide Bond Formation IndazoleAcid Indazole-3-carboxylic acid AmideProduct Indazole-3-carboxamide IndazoleAcid->AmideProduct Coupling Reagent (e.g., EDC, HOBt) Amine R-NH2 Amine->AmideProduct

Caption: General scheme for the synthesis of indazole-3-carboxamides.

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF, DCM), add a coupling reagent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

Esterification

Ester derivatives of indazole-3-carboxylic acid are also important intermediates and can be synthesized through standard esterification procedures, such as Fischer esterification or by reaction with alkyl halides in the presence of a base.

Conclusion and Future Outlook

The are well-established and offer a variety of options for researchers in drug discovery. The classical methods starting from readily available precursors like isatins and anthranilic acids remain highly relevant, while modern techniques such as the intramolecular aza-Wittig reaction provide milder and more versatile alternatives. The ability to readily derivatize the carboxylic acid functionality ensures that the indazole-3-carboxylic acid scaffold will continue to be a rich source of novel therapeutic agents. Future research will likely focus on the development of even more efficient, sustainable, and scalable synthetic methods, as well as the exploration of new biological targets for this privileged heterocyclic system.

References

Application Notes and Protocols for the Utilization of 6-Trifluoromethoxy-3-indazolecarboxylic Acid in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 6-Trifluoromethoxy-3-indazolecarboxylic Acid Scaffold in Oncology

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This bicyclic aromatic heterocycle is a key structural feature in several FDA-approved anti-cancer drugs, such as the kinase inhibitors pazopanib and axitinib.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the indazole ring, coupled with a carboxylic acid at the 3-position, creates a highly versatile and potent starting material: this compound.

The trifluoromethoxy group is particularly advantageous in drug design. It significantly enhances key pharmacokinetic properties, including metabolic stability, lipophilicity, and cell permeability, which can lead to improved oral bioavailability and a more favorable in vivo profile.[3] Furthermore, the carboxylic acid moiety at the 3-position serves as a critical synthetic handle, allowing for the straightforward formation of amide bonds. This enables the exploration of a vast chemical space through the introduction of diverse amine-containing fragments, facilitating the optimization of target binding and overall pharmacological activity. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis and evaluation of novel anti-cancer agents, with a particular focus on the development of kinase inhibitors.

Part 1: Rationale and Mechanistic Insights - Targeting Kinase-Driven Oncogenic Signaling

A primary strategy in modern oncology is the targeted inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers. The indazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Focus on VEGFR-2 Inhibition and Anti-Angiogenesis

A critical process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[5] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[6] Overexpression of VEGFR-2 is common in various solid tumors, making it a prime target for anti-cancer therapy.[7] Derivatives of the indazole scaffold have shown significant promise as VEGFR-2 inhibitors, and the unique electronic properties of the trifluoromethoxy group can enhance binding affinity to the ATP-binding site of the kinase.[8]

By inhibiting VEGFR-2, compounds derived from this compound can block the downstream signaling cascades that promote endothelial cell proliferation and migration, thereby cutting off the tumor's blood and nutrient supply.

Key Signaling Pathways Modulated by Indazole-Based VEGFR-2 Inhibitors

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events. A potent inhibitor derived from our scaffold would block these initial phosphorylation events. The primary pathways affected include:

  • The PLCγ-Raf-MEK-ERK Pathway: This pathway is crucial for endothelial cell proliferation.[9]

  • The PI3K-Akt Pathway: This pathway promotes endothelial cell survival and permeability.[9]

  • The FAK/p38-MAPK Pathway: This pathway is involved in endothelial cell migration.[9]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by a hypothetical indazole-based inhibitor.

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates FAK FAK VEGFR2->FAK Activates p38 p38 MAPK VEGFR2->p38 Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Cell Migration FAK->Migration p38->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding Synthesis_Workflow Start 6-Trifluoromethoxy-3- indazolecarboxylic acid Coupling Amide Coupling (PyBOP, DIPEA, DMF) Start->Coupling Amine Exemplary Amine Amine->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure 'Compound X' Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Trifluoromethoxy-3-indazolecarboxylic acid. Our focus is on improving yield and purity through a detailed examination of a robust synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The trifluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this compound can present challenges, leading to suboptimal yields and purity. This guide will focus on a common and effective synthetic route: the Japp-Klingemann reaction followed by ester hydrolysis. We will dissect each step to provide actionable solutions to common experimental hurdles.

Recommended Synthetic Pathway: Japp-Klingemann Reaction

A reliable method for the synthesis of this compound involves a three-step process starting from the commercially available 4-(trifluoromethoxy)aniline. This pathway is often preferred for its scalability and the relative stability of its intermediates.

Synthetic_Pathway A 4-(Trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) D Hydrazone Intermediate B->D Japp-Klingemann Coupling (pH 4-5, NaOAc) C Diethyl Acetylsuccinate C->D E Ethyl 6-Trifluoromethoxy-1H-indazole-3-carboxylate D->E Cyclization (Acid or Base Catalysis) F This compound E->F Hydrolysis (NaOH, then H⁺)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and step-by-step solutions.

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

Question: My diazotization reaction is yielding a dark-colored, tarry mixture with a low yield of the diazonium salt. What is causing this, and how can I fix it?

Answer:

The formation of tarry byproducts during diazotization is often due to the instability of the diazonium salt, which can be exacerbated by several factors. The trifluoromethoxy group, being electron-withdrawing, can further destabilize the diazonium salt compared to electron-donated anilines.

Causality and Solutions:

  • Temperature Control is Critical: Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be strictly maintained between 0 and 5 °C. Exceeding this range can lead to decomposition and the formation of phenolic byproducts, which contribute to the tarry appearance.

    • Solution: Use an ice-salt bath to maintain a consistent low temperature. Add the sodium nitrite solution slowly and monitor the internal reaction temperature with a calibrated thermometer.

  • Excess Nitrous Acid: Using a stoichiometric excess of sodium nitrite can lead to the formation of side products and increase the risk of decomposition.

    • Solution: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite. After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, it indicates excess nitrous acid, which can be quenched by the cautious addition of a small amount of sulfamic acid or urea until the test is negative.

  • Localized High Concentrations: Adding the sodium nitrite solution too quickly can create localized "hot spots" and high concentrations of nitrous acid, promoting decomposition.

    • Solution: Add the sodium nitrite solution dropwise with vigorous stirring to ensure rapid dispersion. For larger-scale reactions, consider adding the sodium nitrite solution via a syringe pump.

Safety First: Diazonium salts can be explosive in their solid, dry state.[1][2][3][4] It is imperative to keep the diazonium salt in solution and use it immediately in the next step.[1] Never attempt to isolate the solid diazonium salt unless you have the appropriate expertise and safety measures in place.[1][2][3][4]

Step 2: Japp-Klingemann Coupling Reaction

Question: The coupling of my diazonium salt with diethyl acetylsuccinate is giving a low yield of the desired hydrazone intermediate. What are the key parameters to optimize?

Answer:

Low yields in the Japp-Klingemann reaction are frequently linked to improper pH control, instability of the reactants, or inefficient coupling.

Causality and Solutions:

  • pH is Paramount: The Japp-Klingemann reaction is highly pH-sensitive. The coupling reaction requires a weakly acidic environment (pH 4-5) to proceed efficiently. If the pH is too low, the concentration of the enolate of diethyl acetylsuccinate will be too low for effective coupling. If the pH is too high, the diazonium salt can decompose.

    • Solution: After the diazotization is complete, slowly add the cold diazonium salt solution to a pre-chilled solution of diethyl acetylsuccinate and a buffer, such as sodium acetate, in ethanol or a similar solvent. The sodium acetate will help maintain the optimal pH range. Monitor the pH of the reaction mixture and adjust as necessary with a dilute base (e.g., sodium carbonate solution).

  • Stability of the Diazo Compound: As mentioned, the diazonium salt is unstable. Delays between its formation and use will lead to decomposition and lower yields.

    • Solution: Prepare the solution of diethyl acetylsuccinate and buffer in advance and have it cooled to 0-5 °C. Use the freshly prepared, cold diazonium salt solution immediately.

  • Side Reactions: The trifluoromethoxy group can influence the electrophilicity of the diazonium salt. While generally favorable for this reaction, extreme conditions can lead to unwanted side reactions.

    • Solution: Maintain the reaction temperature at 0-5 °C throughout the addition of the diazonium salt. Allow the reaction to stir at this temperature for a specified time (e.g., 1-2 hours) before allowing it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Step 3: Cyclization to Ethyl 6-Trifluoromethoxy-1H-indazole-3-carboxylate

Question: My cyclization of the hydrazone intermediate is not proceeding to completion, or I am observing the formation of multiple products. How can I improve the cyclization step?

Answer:

Incomplete cyclization or the formation of byproducts can result from suboptimal reaction conditions or the presence of impurities from the previous step.

Causality and Solutions:

  • Choice of Catalyst and Conditions: The cyclization of the hydrazone to the indazole can be catalyzed by either acid or base. The choice of catalyst can significantly impact the reaction rate and selectivity.

    • Acid-Catalyzed Cyclization: Refluxing the hydrazone in a solution of ethanolic hydrochloric acid or acetic acid is a common method. The acid protonates the carbonyl group, facilitating the intramolecular nucleophilic attack of the aniline nitrogen.

    • Base-Catalyzed Cyclization: Alternatively, a base such as sodium ethoxide in ethanol can be used. The base deprotonates the N-H proton, increasing its nucleophilicity for the cyclization reaction.

    • Recommendation: For substrates with electron-withdrawing groups like trifluoromethoxy, acid-catalyzed cyclization is often more effective. Experiment with different acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and solvent systems to find the optimal conditions.

  • Purity of the Hydrazone: Impurities carried over from the Japp-Klingemann reaction can interfere with the cyclization.

    • Solution: Ensure the hydrazone intermediate is reasonably pure before proceeding. If necessary, purify the crude hydrazone by recrystallization or column chromatography.

  • Reaction Time and Temperature: Insufficient heating or reaction time will result in incomplete conversion.

    • Solution: Monitor the reaction by TLC to determine the point of completion. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.

Step 4: Hydrolysis to this compound

Question: The hydrolysis of my ethyl ester is slow, and I am having difficulty isolating the final carboxylic acid product with high purity. What can I do?

Answer:

Slow hydrolysis and purification challenges are common issues in the final step of this synthesis.

Causality and Solutions:

  • Hydrolysis Conditions: The hydrolysis of the ester to the carboxylic acid is typically carried out under basic conditions.

    • Solution: A common and effective method is to reflux the ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The use of a co-solvent like ethanol ensures the solubility of the ester.

  • Incomplete Hydrolysis: The reaction may not go to completion if the reaction time is too short or the amount of base is insufficient.

    • Solution: Use a molar excess of the base (e.g., 2-3 equivalents). Monitor the reaction by TLC until all the starting ester has been consumed.

  • Product Isolation and Purification: The product is a carboxylic acid, which will be in its salt form (carboxylate) in the basic reaction mixture.

    • Solution for Isolation: After the hydrolysis is complete, cool the reaction mixture and remove the organic solvent (e.g., ethanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities. Then, carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. The carboxylic acid should precipitate out of the solution.

    • Solution for Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

Frequently Asked Questions (FAQs)

Q1: What is the role of diethyl acetylsuccinate in the Japp-Klingemann reaction for this synthesis?

A1: Diethyl acetylsuccinate serves as the active methylene compound in the Japp-Klingemann reaction.[5][6] Under basic conditions, a proton is removed from the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic diazonium salt. The subsequent steps involve the cleavage of the acetyl group and formation of the hydrazone, which then cyclizes to form the indazole ring with a carboxylic ester at the 3-position.

Q2: Can I use a different β-ketoester in the Japp-Klingemann reaction?

A2: Yes, other β-ketoesters can be used, but the choice will affect the final product. For the synthesis of a 3-indazolecarboxylic acid, a β-ketoester that can readily eliminate a group to form the desired hydrazone is necessary. Diethyl acetylsuccinate is particularly useful because the acetyl group is a good leaving group under the reaction conditions, leading to the formation of the desired hydrazone precursor to the 3-carboxylate indazole.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, alternative routes exist. One notable method involves the synthesis of a substituted isatin, followed by ring-opening, diazotization, and reductive cyclization.[7] Another approach is the direct carboxylation of a 6-trifluoromethoxy-1H-indazole precursor, although this can sometimes lead to issues with regioselectivity. The Japp-Klingemann route is often favored for its reliability and scalability.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The primary safety concern is the handling of the diazonium salt intermediate.[1][2][3][4]

  • Always keep the diazonium salt in a cold (0-5 °C) aqueous solution.

  • Never attempt to isolate the diazonium salt in a solid, dry form, as it can be explosive.[1][2][3][4]

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Quench any excess nitrous acid with sulfamic acid or urea.[4]

  • Be mindful of the potential hazards of the solvents and reagents used, such as the flammability of ethanol and the corrosive nature of strong acids and bases.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show the characteristic aromatic protons of the indazole ring system and the carboxylic acid proton (which may be broad or exchangeable with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the signals for the aromatic carbons, the carboxylic acid carbonyl carbon, and the carbon of the trifluoromethoxy group.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Will show a singlet for the -OCF₃ group.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and C=O stretching of the carboxylic acid group, and the N-H stretching of the indazole ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-Trifluoromethoxy-1H-indazole-3-carboxylate

Protocol_1 cluster_0 Diazotization cluster_1 Japp-Klingemann Coupling & Cyclization A1 Dissolve 4-(trifluoromethoxy)aniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B1 Prepare a solution of diethyl acetylsuccinate and NaOAc in ethanol B2 Cool to 0-5 °C B1->B2 B3 Slowly add the diazonium salt solution B2->B3 B4 Stir at 0-5 °C, then warm to RT B3->B4 B5 Heat the mixture to reflux for cyclization B4->B5 B6 Cool and isolate the crude product B5->B6

Caption: Workflow for the synthesis of the indazole ester intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-(Trifluoromethoxy)aniline177.1210.01.0
Concentrated HCl36.46--
Sodium Nitrite (NaNO₂)69.0010.51.05
Diethyl Acetylsuccinate216.2311.01.1
Sodium Acetate (NaOAc)82.0320.02.0
Ethanol---
Water---

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). b. Cool the solution to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (0.72 g, 10.5 mmol) in water (5 mL) and add it dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C. d. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

  • Japp-Klingemann Coupling and Cyclization: a. In a separate flask, dissolve diethyl acetylsuccinate (2.38 g, 11.0 mmol) and sodium acetate (1.64 g, 20.0 mmol) in ethanol (50 mL). b. Cool this solution to 0-5 °C. c. Slowly add the freshly prepared cold diazonium salt solution to the ethanol solution with vigorous stirring, keeping the temperature below 5 °C. d. Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Heat the reaction mixture to reflux and monitor the cyclization by TLC. The reaction is typically complete within 4-6 hours. f. After completion, cool the reaction mixture and pour it into ice-water. g. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 6-trifluoromethoxy-1H-indazole-3-carboxylate. The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl 6-Trifluoromethoxy-1H-indazole-3-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Ethyl 6-Trifluoromethoxy-1H-indazole-3-carboxylate274.205.01.0
Sodium Hydroxide (NaOH)40.0015.03.0
Ethanol---
Water---
Concentrated HCl---

Procedure:

  • Dissolve the crude ethyl 6-trifluoromethoxy-1H-indazole-3-carboxylate (1.37 g, 5.0 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (0.60 g, 15.0 mmol) in water (10 mL).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Trifluoromethoxy-3-indazolecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting guides, experimental protocols, and answers to frequently asked questions to help you successfully integrate this valuable intermediate into your workflows.

Section 1: Understanding the Molecule - The Root of the Problem
Q1: Why is this compound so difficult to dissolve in common organic solvents?

The solubility challenge with this molecule stems from its distinct structural dichotomy. It possesses both a highly polar, hydrophilic "head" and a large, non-polar, lipophilic "tail." This amphipathic nature means it is often not perfectly suited for either highly polar or highly non-polar solvents.

  • Hydrophilic Region : The indazole-3-carboxylic acid portion contains a carboxylic acid group (-COOH) and two nitrogen atoms. This region is capable of strong hydrogen bonding and can be ionized under basic conditions, making it polar.[1]

  • Lipophilic Region : The benzene ring substituted with a trifluoromethoxy (-OCF3) group is non-polar and bulky. The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, significantly increasing the molecule's affinity for non-polar environments.[2][3][4]

This molecular structure, with its competing solubility drivers, often leads to poor solvation in a single, homogenous solvent system.

cluster_molecule This compound A Carboxylic Acid (-COOH) - Polar - Hydrophilic - Acidic (pKa ~3-5) - H-bond donor/acceptor B Indazole Core - Aromatic - Moderately Lipophilic - H-bond donor/acceptor (N-H) A->B Attached to C Trifluoromethoxy (-OCF3) - Highly Lipophilic - Electron Withdrawing - Increases metabolic stability B->C Substituted with

Caption: Key functional regions of the molecule and their properties.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

If you are encountering solubility issues, this logical workflow will guide you from initial assessment to advanced solutions.

Caption: A logical workflow for troubleshooting solubility issues.

Q2: I can't dissolve the compound at all in my desired solvent. Where should I start?

Start with small-scale tests in strong, polar aprotic solvents. These are often the most effective at dissolving complex organic molecules with multiple functional groups.

  • Recommended Starting Solvents :

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

These solvents have strong dipole moments and are excellent hydrogen bond acceptors, allowing them to interact favorably with both the carboxylic acid and indazole portions of the molecule. Even if these are not your final reaction solvents, they are critical for creating concentrated stock solutions.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my reaction mixture (e.g., in THF or DCM). What should I do?

This is a classic co-solvency problem. The bulk solvent cannot maintain the solvation achieved by the strong solvent.

  • The Cause : The solubility limit in the final solvent mixture has been exceeded.

  • The Solution :

    • Minimize the Strong Solvent : Prepare the most concentrated stock solution possible in DMSO or DMF to minimize the volume you add.

    • Slow Addition : Add the stock solution dropwise to the vigorously stirred bulk solvent. This avoids creating localized areas of high concentration that can trigger precipitation.

    • Reverse Addition : In some cases, adding the bulk solvent to the stock solution can maintain solubility.

    • Develop a Co-Solvent System : If precipitation persists, you may need to increase the polarity of your bulk solvent. For example, a reaction in pure THF might be successful in a 9:1 mixture of THF:DMF. See Protocol 2 for a systematic approach.

Q4: Is it safe to use heat to improve solubility?

Gentle heating can be an effective strategy, but it must be approached with caution.

  • Best Practices :

    • Start Low : Begin by warming the mixture to 40-50°C.

    • Inert Atmosphere : If the experiment is sensitive to oxidation, heat under an inert atmosphere (Nitrogen or Argon).

    • Check Stability : Before applying heat to a large-scale experiment, perform a small-scale test. Dissolve a small amount of the compound with heat, hold it at temperature for the expected duration of your experiment, and then re-analyze (e.g., by LC-MS or NMR) to check for degradation.

Q5: The compound is not soluble enough for my reaction even with co-solvents and heat. Can I modify it in-situ?

Yes. The most powerful technique for solubilizing a carboxylic acid is to deprotonate it into its much more polar carboxylate salt form.[1] In an organic solvent, this can be achieved by adding a suitable non-nucleophilic organic base.

  • Mechanism : The base removes the acidic proton from the -COOH group, creating a carboxylate anion (-COO⁻) and a protonated base cation. This ion pair is significantly more polar and often more soluble in polar organic solvents like DMF, NMP, or even alcohols.

  • Recommended Bases :

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Considerations : Ensure that the base and the resulting salt are compatible with your subsequent reaction steps. This method is ideal for reactions where the carboxylate is the desired reactive species, such as in amide bond formations or esterifications. See Protocol 3 .

Section 3: Advanced Strategies & Methodologies
Protocol 1: Systematic Solvent Screening

This protocol allows for a rapid and material-sparing assessment of solubility in a range of common laboratory solvents.

Objective : To identify a suitable starting solvent or co-solvent for this compound.

Materials :

  • This compound

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir bar (flea-sized) or vortex mixer

  • Calibrated pipettes

  • Selection of solvents (see table)

Procedure :

  • Accurately weigh 2.0 mg of the compound into each labeled vial.

  • Add an initial 100 µL of the first solvent to the corresponding vial. This corresponds to a concentration of 20 mg/mL.

  • Agitate the vial vigorously at room temperature (vortex or magnetic stirring) for 5-10 minutes.

  • Visually inspect for complete dissolution against a dark background.

  • If the solid is not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 10 mg/mL) and repeat step 3.

  • Continue this process until the compound dissolves or a maximum volume of 1 mL (2 mg/mL) is reached.

  • Record your observations in a table.

Data Recording Table:

SolventDielectric Constant (ε)Solubility (mg/mL) at RTObservations (Color, Particulates)
DMSO47.0
DMF37.0
Acetonitrile37.5
Methanol33.0
Ethanol24.5
Acetone21.0
Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5
Ethyl Acetate6.0
Toluene2.4
Protocol 2: Co-Solvent System Development

Objective : To maintain solubility when diluting a stock solution into a less-polar bulk solvent.

Procedure :

  • Prepare a concentrated stock solution of your compound in a strong solvent identified in Protocol 1 (e.g., 50 mg/mL in DMSO).

  • Set up a series of vials containing your target bulk solvent (e.g., THF).

  • In the first vial, add a small volume of the co-solvent (DMSO) to the bulk solvent to create a 99:1 (v/v) mixture of THF:DMSO.

  • Add your compound (from the stock solution) to this mixture to achieve the desired final concentration.

  • Observe for precipitation over 15-30 minutes.

  • If precipitation occurs, increase the proportion of the co-solvent in the next vial (e.g., 95:5, 90:10) and repeat the test.

  • The optimal co-solvent system is the one with the minimum amount of strong solvent required to maintain solubility.

Protocol 3: In-situ Salt Formation for Enhanced Solubility

Objective : To increase solubility in a polar organic solvent by converting the carboxylic acid to its carboxylate salt.

Procedure :

  • Suspend this compound in the chosen organic solvent (e.g., DMF or DCM) at the desired concentration.

  • While stirring, add a non-nucleophilic organic base, such as Triethylamine (TEA) or DIPEA, dropwise.

  • Start with 1.1 molar equivalents of the base relative to the carboxylic acid.

  • Continue stirring at room temperature. In many cases, the suspension will clarify as the more soluble salt is formed.

  • If solubility is not complete, a slight excess of base (up to 2.0 equivalents) or gentle warming may be applied.

  • The resulting solution of the carboxylate salt can then be used directly in subsequent reactions (e.g., with peptide coupling agents).

Section 4: Frequently Asked Questions (FAQs)

Q6: What is the best single "go-to" solvent for this compound? Based on its structure, DMSO or DMF are the most reliable starting solvents for creating stock solutions due to their high polarity and hydrogen bonding capabilities. For less polar applications, a co-solvent system involving THF or DCM with a small percentage of DMSO/DMF is a robust strategy.

Q7: How does the trifluoromethoxy (-OCF3) group affect solubility compared to a methoxy (-OCH3) or trifluoromethyl (-CF3) group? The trifluoromethoxy (-OCF3) group is significantly more lipophilic (less water-soluble) than both a methoxy group and a trifluoromethyl group.[2] While the -CF3 group is also lipophilic, the oxygen atom in -OCF3 further enhances this property.[4] Therefore, you can expect the 6-trifluoromethoxy analog to be less soluble in polar solvents than its 6-methoxy or 6-trifluoromethyl counterparts, all other factors being equal.

Q8: Are there any specific safety concerns for this compound? Yes. According to supplier safety data, the analogous compound 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Similar handling precautions should be taken for this compound. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the specific Safety Data Sheet (SDS) from your supplier for complete information.

Q9: What is the best practice for preparing and storing a stock solution?

  • Use a high-purity, anhydrous grade of a strong solvent like DMSO or DMF.

  • Prepare a concentrated stock (e.g., 10-50 mM) by adding the solvent to the accurately weighed solid.

  • Ensure complete dissolution, using gentle warming (37-40°C) or brief sonication if necessary.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

References

Technical Support Center: Synthesis of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: The Office of the Senior Application Scientist

Subject: Troubleshooting Guide for Side Reactions in the Synthesis of Indazole Carboxylic Acids

Introduction

Indazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by competing side reactions that can complicate purification, reduce yields, and introduce structural ambiguities. This guide provides in-depth, field-tested insights into identifying, mitigating, and solving the most common challenges encountered during their synthesis. We will explore the causality behind these issues and offer robust, validated protocols to ensure the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses the most pressing issues encountered during the synthesis of indazole carboxylic acids and their derivatives.

Issue 1: Poor Regioselectivity During N-Alkylation or N-Arylation

Q: I am trying to alkylate my indazole-3-carboxylic acid (or its ester) and I'm getting a mixture of two isomers that are difficult to separate. How can I control the reaction to favor the N1 or N2 product?

A: This is the most common challenge and arises from the tautomeric nature of the indazole ring.[1][2] The indazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2. The ratio of N1 to N2 substitution is highly dependent on reaction conditions, as it can be governed by either kinetic or thermodynamic control.[2][3]

  • N1 Isomer (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][4][5] Therefore, reactions that allow for equilibrium between the two isomers will typically favor the N1-substituted product.

  • N2 Isomer (Kinetic Product): The N2 position is often considered more sterically accessible, and its lone pair is more kinetically available for reaction, leading to it being the favored kinetic product under certain conditions.[2][3]

Causality and Strategic Solutions

The choice of base, solvent, counter-ion, and temperature are critical levers to control regioselectivity.

Factor Effect on N1/N2 Ratio Mechanism & Rationale
Base/Solvent System Strong, non-coordinating bases (e.g., NaH) in aprotic, less polar solvents (e.g., THF, Dioxane) strongly favor N1 alkylation .[6][7][8]Strong bases fully deprotonate the indazole. The resulting sodium counter-ion (Na+) can coordinate with the N2 lone pair and the C3-carbonyl oxygen, sterically hindering attack at N2 and directing the electrophile to N1.[7] THF is less polar than DMF and does not solvate the cation as effectively, promoting this chelation effect.
Weaker bases (e.g., K2CO3, Cs2CO3) in polar aprotic solvents (e.g., DMF, DMSO) often give mixtures or favor N2 .[7]Weaker bases establish an equilibrium with the neutral indazole. Polar solvents solvate the cation, disrupting the chelation effect and leaving both nitrogen atoms available for attack. This often leads to the kinetically favored N2 product or mixtures.
Temperature Lower temperatures (e.g., -78 °C to 0 °C) can sometimes favor the kinetic N2 product .[2] Higher temperatures or longer reaction times can allow for equilibration to the thermodynamic N1 product .[3][8]At low temperatures, the reaction follows the path with the lowest activation energy, often leading to the N2 isomer. At higher temperatures, if the reaction is reversible, the less stable N2 isomer can revert and isomerize to the more stable N1 product.
Electrophile Bulky electrophiles may show a higher preference for the less hindered N2 position.Steric hindrance at the N1 position, caused by the adjacent benzene ring, can become significant with large alkylating or acylating agents.
Ring Substituents Electron-withdrawing groups (EWGs) at C7 can favor N2 substitution .[6][7][8] Substituents at C3 with a coordinating atom (e.g., -CO2Me, -CONH2) favor N1 substitution with NaH/THF.[6][7]EWGs at C7 can alter the electron density at N1 and N2, influencing their relative nucleophilicity. The coordinating effect at C3 is a key factor for the high N1 selectivity observed with NaH.

Workflow for Controlling Regioselectivity

G start Goal: Selective N-Alkylation n1_select Target: N1 Isomer (Thermodynamic) start->n1_select n2_select Target: N2 Isomer (Kinetic) start->n2_select cond_n1 Conditions: - Base: NaH - Solvent: THF - Temp: 0°C to RT n1_select->cond_n1 cond_n2 Conditions: - Base: K2CO3 / Cs2CO3 - Solvent: DMF / Acetonitrile - Temp: RT n2_select->cond_n2 cond_n2_acid Alternative for N2: Acid-catalyzed protection (e.g., DHP, PPTS) kinetically favors N2. n2_select->cond_n2_acid why_n1 Rationale: Forms Na+ chelate between N2 and C3-carbonyl, blocking N2 site. cond_n1->why_n1 outcome Verify N1/N2 Ratio by 1H NMR & NOESY/HMBC cond_n1->outcome why_n2 Rationale: Favors kinetic attack at the more accessible N2 position. Polar solvent disrupts ion-pairing. cond_n2->why_n2 cond_n2->outcome cond_n2_acid->outcome

Diagram: Decision workflow for regioselective N-alkylation.
Issue 2: Low Yields and Gas Evolution, Especially at High Temperatures

Q: I'm performing a reaction with my indazole-3-carboxylic acid, and I'm seeing significant bubble formation and my yield of the desired product is very low. My mass spec shows a major peak corresponding to the loss of 44 Da.

A: You are observing decarboxylation.[9] The indazole ring, being electron-rich, can stabilize the negative charge that develops at the C3 position upon loss of CO2. This side reaction is particularly prevalent under harsh conditions, such as high temperatures or strongly basic/acidic media.[9][10][11]

Causality and Strategic Solutions

The mechanism involves the removal of the carboxyl group as CO2, replacing it with a hydrogen atom.[10][11] This is often irreversible due to the formation of a stable gas.

  • Mechanism Insight: The stability of the resulting indazolyl anion intermediate drives this reaction. Any condition that promotes the formation of this anion or stabilizes it will accelerate decarboxylation.

G cluster_0 Decarboxylation Pathway start Indazole-3-Carboxylic Acid intermediate Indazolyl Anion (Stabilized Intermediate) start->intermediate Heat / Base product Indazole (Side Product) intermediate->product + H+ co2 CO2 (gas) intermediate->co2

Diagram: The decarboxylation side reaction pathway.
Mitigation Protocols

  • Protect the Carboxyl Group: The most effective strategy is to perform sensitive reactions on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyze it back to the carboxylic acid in the final step under mild conditions.

  • Lower Reaction Temperature: If the carboxylic acid must be used directly (e.g., in an amide coupling), maintain the reaction temperature as low as possible. For peptide couplings, run the reaction at 0 °C before allowing it to slowly warm to room temperature.

  • Choice of Reagents: Avoid excessively strong bases or prolonged exposure to heat. If a base is needed, use a milder organic base (e.g., DIPEA) instead of strong inorganic bases where possible.

Issue 3: Product Degradation During Ester Hydrolysis

Q: I am trying to hydrolyze my ethyl indazole-3-carboxylate to the carboxylic acid using NaOH in methanol, but I'm getting a complex mixture of products and low recovery of my desired acid.

A: Strong basic conditions, especially with heating, can lead to the degradation of the indazole ring itself. While the indazole core is generally robust, the pyrazole portion can be susceptible to ring-opening under certain nucleophilic attacks.

Causality and Strategic Solutions
  • Side Reaction: Cleavage of the N-N bond in the pyrazole ring is a potential degradation pathway under harsh hydrolytic conditions.

  • Solution: Employ milder hydrolysis conditions.

Recommended Protocol: Mild Ester Hydrolysis
  • Reagents: Use lithium hydroxide (LiOH) as the base. It is highly effective at lower temperatures.

  • Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF ensures solubility of the ester, while water is necessary for the hydrolysis.

  • Temperature: Run the reaction at room temperature or, for very sensitive substrates, at 0 °C.

  • Procedure:

    • Dissolve the indazole ester in the THF/water mixture.

    • Add a solution of LiOH (1.5 - 2.0 equivalents) in water dropwise.

    • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Upon completion, carefully acidify the mixture with cold 1M HCl to pH ~3-4 to precipitate the carboxylic acid.

    • Collect the product by filtration.

This method minimizes the risk of both decarboxylation and ring degradation, leading to a much cleaner product.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between N1 and N2 isomers?

A1: Spectroscopic methods are definitive.

  • NMR Spectroscopy: 1D and 2D NMR are powerful tools. In 1H NMR , the chemical shift of the proton at the C7 position is often a key indicator. It is typically more deshielded (shifted further downfield) in the N1 isomer due to the anisotropic effect of the nearby pyrazole ring nitrogen.

  • HMBC/NOESY: A Heteronuclear Multiple Bond Correlation (HMBC) experiment showing a correlation between the N-alkyl protons and the C7a or C3 carbons can confirm the substitution pattern. A Nuclear Overhauser Effect (NOE) between the N-alkyl protons and the C7-H is a definitive proof for an N1 isomer.

Q2: What is the best general synthetic route to start with for an N-substituted indazole-3-carboxylic acid?

A2: The most robust and scalable approach is often a convergent strategy:

  • Synthesize Ethyl Indazole-3-carboxylate: This can be prepared via established literature methods, such as the reaction between 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate.[12]

  • Perform N-alkylation on the Ester: Use the regioselective conditions outlined in Issue 1 to install your desired substituent on the ester. This avoids the risk of decarboxylation.

  • Mild Hydrolysis: Perform a mild hydrolysis of the N-substituted ester to the final carboxylic acid product as described in Issue 3.

Q3: My starting material is isatin. What are the common pitfalls in converting it to indazole-3-carboxylic acid?

A3: The classical synthesis from isatin involves hydrolysis, diazotization, reduction, and cyclization.[13] A key side reaction is the formation of unwanted diazonium salt byproducts if the reduction step (e.g., with sodium sulfite or tin(II) chloride) is not controlled carefully. Temperature control during diazotization is critical to prevent decomposition. This route is often low-yielding and has been superseded by more modern methods for many applications.[13]

References

Technical Support Center: Optimization of Reaction Conditions for Trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of trifluoromethoxylation reactions. This guide is crafted for researchers, scientists, and professionals in drug development who are looking to incorporate the trifluoromethoxy (-OCF₃) group into their molecules. The unique electronic properties, metabolic stability, and lipophilicity of the -OCF₃ group make it a highly desirable functional group in modern medicinal and agrochemical chemistry.[1][2][3] However, its installation can be challenging due to the instability of trifluoromethoxylation reagents and the nuanced reaction conditions required.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. It is designed to help you diagnose and resolve common experimental issues, thereby enabling successful and reproducible outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues you may encounter during your trifluoromethoxylation experiments, providing causal explanations and actionable solutions.

Low or No Product Yield

Question: My reaction is yielding little to no desired trifluoromethoxylated product. What are the likely causes and how can I fix this?

Answer: This is a common and often multifaceted problem. The root cause typically lies in one of four areas: reagent choice and stability, reaction conditions, substrate reactivity, or the presence of contaminants.

1. Reagent-Related Issues:

  • Reagent Instability: Many trifluoromethoxylating reagents are sensitive to moisture and temperature. For instance, the trifluoromethoxide anion (OCF₃⁻) is notoriously unstable and can decompose into fluoride and carbonyl fluoride.[4]

    • Solution: Ensure all reagents are handled under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line). Use freshly opened or properly stored reagents. For nucleophilic trifluoromethoxylation, consider using more stable, solid reagents like N-Trifluoromethoxyphthalimide (PhthN-OCF₃), which release the OCF₃ anion under mild conditions.[5][6]

  • Incorrect Reagent Type for the Transformation: Trifluoromethoxylation reactions can proceed through electrophilic, nucleophilic, or radical pathways.[1][7] Using a reagent designed for one pathway in a reaction that favors another will lead to failure.

    • Solution: Carefully consider the mechanism of your desired transformation. For electron-rich substrates, an electrophilic reagent like a Togni or Umemoto-type reagent may be appropriate.[7][8][9] For substrates with good leaving groups, a nucleophilic source of OCF₃ is needed.[1][5] Radical C-H trifluoromethoxylation often requires a radical initiator and a suitable -OCF₃ radical precursor like bis(trifluoromethyl)peroxide (BTMP).[10][11]

2. Sub-optimal Reaction Conditions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction outcomes.

    • Solution: Screen a range of solvents. For instance, in electrochemical trifluoromethoxylation, solvent choice can be critical for yield.[12] In some silver-mediated reactions, dimethyl carbonate (DMC) has been found to be optimal.[13]

  • Temperature: Reaction temperature is a critical parameter. Some reagents require low temperatures to prevent decomposition, while others need elevated temperatures for activation or to overcome activation barriers, such as in OCF₃-migration reactions.[3]

    • Solution: Conduct a temperature screen. Start with the literature-reported temperature and systematically vary it in 10-20 °C increments. Monitor the reaction by an appropriate analytical technique (e.g., ¹⁹F NMR, LC-MS) to track product formation and starting material consumption.

  • Incorrect Additives or Catalysts: Many trifluoromethoxylation reactions rely on specific catalysts (e.g., silver or copper salts) or additives (e.g., oxidants, bases, or fluoride sources) to proceed efficiently.[8][14][15]

    • Solution: Verify the purity and stoichiometry of all additives. For example, silver salts are often used to mediate the reaction, and oxidants like Selectfluor may be required.[8][13] In nucleophilic reactions, a fluoride source like CsF is often needed to activate the reagent.[6]

3. Substrate Reactivity:

  • Electronically Unfavorable Substrates: The electronic nature of your substrate is paramount. Electron-withdrawing groups can deactivate aromatic rings towards electrophilic attack, while electron-donating groups can facilitate it.

    • Solution: If your substrate is electron-poor and the reaction is electrophilic in nature, you may need to switch to a more reactive reagent or consider a different synthetic strategy, such as a nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

  • Steric Hindrance: Bulky groups near the reaction site can prevent the reagent from accessing it, leading to low or no yield.

    • Solution: If steric hindrance is suspected, you may need to use a smaller trifluoromethoxylating reagent or redesign your synthetic route to introduce the -OCF₃ group at an earlier, less hindered stage.

Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity is a significant challenge in C-H trifluoromethoxylation.[1] The directing effects of existing functional groups on your substrate play a crucial role.

  • Directing Groups: In aromatic C-H trifluoromethoxylation, the regiochemical outcome is often dictated by the directing ability of substituents on the ring.

    • Solution: Employ a directing group strategy. For example, a directing-group-assisted approach has been developed for regioselective intermolecular aromatic C-H trifluoromethoxylation. Pyridine-containing substrates often show a preference for ortho-trifluoromethoxylation in silver-mediated reactions.[14][16]

  • Reaction Mechanism Control: The regioselectivity can sometimes be tuned by switching the reaction mechanism.

    • Solution: Explore different classes of trifluoromethoxylation reactions. For instance, a radical C-H functionalization may provide a different regiochemical outcome compared to an electrophilic aromatic substitution.

Formation of Side Products

Question: I am observing significant formation of side products, such as fluorinated or decomposed materials. What is causing this and how can I minimize it?

Answer: Side product formation often indicates that your reaction conditions are too harsh, your reagents are decomposing, or there are competing reaction pathways.

  • Reagent Decomposition: As mentioned, many trifluoromethoxylating reagents can decompose. This can lead to the formation of byproducts from the decomposed fragments. For example, silver-mediated reactions can sometimes yield fluorinated byproducts.[13]

    • Solution: Use milder reaction conditions (lower temperature, less reactive additives). Ensure your reagents are of high purity and handled appropriately.

  • Competing Reactions: Your substrate may have multiple reactive sites that can compete for the reagent. For example, in the trifluoromethoxylation of phenols, C-trifluoromethylation can be a competing pathway to the desired O-trifluoromethylation.[8]

    • Solution: Optimize reaction conditions to favor the desired pathway. This could involve changing the solvent, temperature, or catalyst. The addition of radical traps like BHT or TEMPO can help determine if unwanted radical pathways are at play and potentially suppress them.[17]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethoxylating reagent for my substrate?

A1: The choice of reagent depends on your substrate and the desired transformation. A general guideline is:

  • For electron-rich arenes and heteroarenes: Consider electrophilic reagents like Togni or Umemoto reagents.[7][9][18]

  • For substrates with a good leaving group (e.g., alkyl halides, triflates): Use a nucleophilic reagent such as N-Trifluoromethoxyphthalimide (PhthN-OCF₃) or a trifluoromethoxide salt precursor.[5][6][15]

  • For unactivated C-H bonds: A radical trifluoromethoxylation approach using a reagent like bis(trifluoromethyl)peroxide (BTMP) under photoredox or TEMPO catalysis may be effective.[10][11][19]

Q2: What are the key safety precautions I should take when working with trifluoromethoxylation reagents?

A2: Safety is paramount. Many trifluoromethoxylation reagents and their precursors can be toxic, corrosive, or reactive.[20]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[20][21][22]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Handle moisture-sensitive reagents under an inert atmosphere.

  • Be aware of the potential for pressure buildup if gaseous byproducts are formed.

Q3: How can I monitor the progress of my trifluoromethoxylation reaction?

A3: ¹⁹F NMR spectroscopy is an invaluable tool for monitoring these reactions, as the trifluoromethoxy group has a distinct signal.[12][23] You can use a fluorinated internal standard to quantify the formation of your product and the consumption of your starting material.[24] Other useful techniques include LC-MS and GC-MS for tracking the appearance of the product and disappearance of the starting material.

Q4: My reaction seems to be sensitive to the source or batch of my silver salt catalyst. Why is this?

A4: The activity of metal catalysts, including silver salts, can be highly dependent on their purity, hydration state, and particle size. Impurities can poison the catalyst, and different batches may have varying physical properties that affect their reactivity. It is recommended to use high-purity, anhydrous silver salts from a reliable supplier. If you suspect catalyst inconsistency, it may be beneficial to test a few different batches or suppliers.

Experimental Protocols & Data

Table 1: Comparison of Common Trifluoromethoxylation Reagent Types
Reagent TypeTypical ReagentsCommon SubstratesKey AdvantagesKey Limitations
Electrophilic Togni Reagents, Umemoto ReagentsAlcohols, Phenols, (Hetero)arenesBench-stable, commercially availableCan be expensive, may require harsh conditions
Nucleophilic PhthN-OCF₃, AgOCF₃, CsOCF₃Alkyl Halides, Triflates, AlcoholsMilder conditions, good for Sₙ2-type reactionsReagents can be unstable and moisture-sensitive
Radical Bis(trifluoromethyl)peroxide (BTMP)(Hetero)arenes, AlkenesGood for C-H functionalization, high atom economyReagents can be gaseous and require specific handling
General Protocol for a Silver-Mediated C-H Trifluoromethoxylation

This is a representative protocol and must be optimized for your specific substrate.

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the (hetero)arene substrate (1.0 equiv).

  • Add the silver salt (e.g., AgF₂, 1.0 equiv) and any other additives such as an oxidant (e.g., Selectfluor, 2.0 equiv) and a fluoride source (e.g., CsF, 3.0 equiv).[13]

  • Add the trifluoromethoxylating reagent (e.g., a trifluoromethyl arylsulfonate, 3.0 equiv).[13]

  • Add the anhydrous solvent (e.g., dimethyl carbonate) via syringe.

  • Stir the reaction mixture at the optimized temperature (e.g., 35 °C) and monitor its progress by ¹⁹F NMR or LC-MS.[13]

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃) and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic Diagram

This diagram provides a structured workflow for diagnosing and resolving common issues in trifluoromethoxylation reactions.

TroubleshootingWorkflow start Low or No Yield reagent_check Reagent Issues? - Stability - Purity - Correct Type start->reagent_check Check First conditions_check Sub-optimal Conditions? - Solvent - Temperature - Catalyst/Additives start->conditions_check Check Second substrate_check Substrate Issues? - Reactivity - Steric Hindrance start->substrate_check Check Third reagent_solution Solution: - Use fresh/anhydrous reagents - Select reagent based on mechanism reagent_check->reagent_solution conditions_solution Solution: - Screen solvents & temperatures - Verify additive stoichiometry/purity conditions_check->conditions_solution substrate_solution Solution: - Modify substrate electronics - Redesign synthesis to avoid steric clash substrate_check->substrate_solution

Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.

References

troubleshooting failed reactions involving 6-Trifluoromethoxy-3-indazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Trifluoromethoxy-3-indazolecarboxylic acid (CAS: 869782-97-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthetic challenges associated with this versatile but often recalcitrant building block. Its unique electronic and structural features demand carefully considered reaction strategies. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic campaigns.

Understanding the Molecule: The Root of Reactivity Challenges

This compound is a valuable scaffold in medicinal chemistry, often used in the development of anti-inflammatory and anti-cancer agents.[1] However, its structure presents a confluence of chemical properties that can impede standard synthetic transformations.

  • The Indazole Core: This nitrogen-rich heterocycle contains an acidic N-H proton. This proton can interfere with base-mediated reactions, and the nitrogen lone pairs can coordinate to and potentially inhibit metal catalysts, a common issue in cross-coupling reactions involving unprotected nitrogen heterocycles.[2]

  • The 3-Carboxylic Acid Group: While the target for many transformations, the hydroxyl moiety of a carboxylic acid is a notoriously poor leaving group, necessitating activation for reactions like amide coupling and esterification.[3]

  • The 6-Trifluoromethoxy (-OCF3) Group: This is the most electronically significant substituent. The -OCF3 group is a powerful electron-withdrawing group, much more so than a simple methoxy group.[4] It is also highly lipophilic and metabolically stable.[5] This strong inductive effect deactivates the entire aromatic system, reducing the nucleophilicity of the indazole nitrogens and potentially impacting the reactivity of the carboxylic acid.

General Troubleshooting Workflow

Before diving into specific reaction types, it's crucial to rule out common experimental errors. Low yields or failed reactions often stem from foundational issues rather than complex mechanistic failures.[6] The following workflow should be your first line of defense.

G cluster_decision Diagnosis start Low Yield or Reaction Failure reagents Verify Starting Material Purity & Integrity (NMR, LC-MS) start->reagents solvent Confirm Solvent Quality (Anhydrous? Degassed?) reagents->solvent reagents_ok Purity OK? reagents->reagents_ok conditions Check Reaction Parameters (Temperature, Time, Stoichiometry) solvent->conditions solvent_ok Solvent OK? solvent->solvent_ok atmosphere Ensure Proper Inert Atmosphere (N2 or Ar for sensitive reactions) conditions->atmosphere conditions_ok Conditions OK? conditions->conditions_ok atmosphere_ok Atmosphere OK? atmosphere->atmosphere_ok reagents_ok->solvent Yes purify Purify/Dry Starting Materials & Re-run reagents_ok->purify No solvent_ok->conditions Yes new_solvent Use Fresh, Anhydrous Solvent & Re-run solvent_ok->new_solvent No conditions_ok->atmosphere Yes optimize_cond Systematically Optimize Conditions (e.g., small-scale screen) conditions_ok->optimize_cond No improve_tech Improve Inert Technique (e.g., Schlenk line) atmosphere_ok->improve_tech No proceed All Basics Confirmed. Proceed to Specific Troubleshooting Sections. atmosphere_ok->proceed Yes G cluster_methods Decarboxylation Strategies start Goal: Decarboxylation method1 Copper-Catalyzed start->method1 method2 Silver-Catalyzed start->method2 method3 Radical (Barton) start->method3 cond1 Conditions: - Copper catalyst (Cu₂O, CuCrO₂) - High-boiling solvent (e.g., Quinoline) - High Temperature (180-220 °C) method1->cond1 cond2 Conditions: - Silver catalyst (Ag₂CO₃) - Solvent: DMSO - Acetic Acid (AcOH) co-catalyst method2->cond2 cond3 Conditions: 1. Convert to Barton Ester (e.g., via N-hydroxy-2-thiopyridone) 2. Radical initiation (AIBN) 3. H-atom donor (Bu₃SnH) method3->cond3

References

Technical Support Center: Navigating the Chemistry of the Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy (-OCF₃) containing compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability and reactivity of this increasingly important functional group. Here, we address common questions and troubleshooting scenarios encountered during synthesis and drug development, moving beyond simple protocols to explain the "why" behind the experimental observations.

Frequently Asked Questions (FAQs)

Q1: I'm planning a multi-step synthesis. How stable is the trifluoromethoxy group to common reagents?

The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability, making it a robust substituent in many synthetic transformations.[1][2] Generally, it is significantly more stable than its methoxy (-OCH₃) analog.[3][4][5] This stability stems from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C-O bond.[1][3]

Here's a summary of its stability under various common reaction conditions:

ConditionReagents/EnvironmentStability of -OCF₃ GroupPotential Issues & Considerations
Acidic Strong acids (e.g., HCl, H₂SO₄, TFA)Generally very stable.[1][2]While the -OCF₃ group itself is stable, other acid-labile functional groups in the molecule may not be.
Basic Strong bases (e.g., NaOH, KOH, NaH)Generally stable, but can be cleaved under harsh conditions (e.g., high temperatures, strong nucleophilic bases).[2][6]Hydrolysis to a hydroxyl group is a potential, though often difficult, side reaction.[6]
Reductive Catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides (e.g., LiAlH₄, NaBH₄)Highly stable.[1]The -OCF₃ group is inert to most standard reducing agents.
Oxidative Common oxidants (e.g., KMnO₄, CrO₃, m-CPBA)Highly stable.[1]The electron-withdrawing nature of the fluorine atoms makes the oxygen atom less susceptible to oxidation.[3]
Thermal High temperaturesThermally very stable.[1][2]Degradation, if it occurs, is more likely to happen at other parts of the molecule.
Organometallics Grignard reagents, organolithiumsGenerally stable.[1]The group is typically non-reactive towards these nucleophiles.
Q2: My reaction involves a palladium-catalyzed cross-coupling. Should I be concerned about the stability of the trifluoromethoxy group?

In most cases, the trifluoromethoxy group is compatible with palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] Its stability allows for the functionalization of other parts of the molecule without affecting the -OCF₃ moiety. However, it's crucial to consider the overall electronic nature of your substrate. The strongly electron-withdrawing nature of the -OCF₃ group can influence the reactivity of the aromatic ring to which it is attached, potentially affecting the kinetics of the cross-coupling reaction.[8]

Troubleshooting Workflow for -OCF₃ in Cross-Coupling Reactions:

Caption: Troubleshooting Decision Flow for Cross-Coupling Reactions.

Q3: I'm observing an unexpected byproduct in my reaction. Could the trifluoromethoxy group be reacting?

While highly stable, the trifluoromethoxy group is not completely inert. Under specific and often forcing conditions, it can undergo degradation.

Scenario 1: Hydrolysis under Strong Basic Conditions

  • Observation: You isolate a byproduct where the -OCF₃ group has been replaced by a hydroxyl group (-OH).

  • Cause: While uncommon, strong bases, particularly at elevated temperatures, can effect the hydrolysis of the trifluoromethoxy group.[6] This is more likely to occur if the aromatic ring is activated towards nucleophilic aromatic substitution.

  • Troubleshooting:

    • Reduce Basicity: If possible, use a weaker base.

    • Lower Temperature: Perform the reaction at a lower temperature.

    • Protecting Groups: If other functional groups necessitate the use of strong bases, consider a protecting group strategy for those sites to allow for milder conditions overall.

Scenario 2: C-F Bond Cleavage

  • Observation: Mass spectrometry or NMR analysis suggests the loss of one or more fluorine atoms.

  • Cause: This is a rare event for the -OCF₃ group but can be initiated by single-electron transfer (SET) processes, such as those in photoredox catalysis or with certain reactive metals.[9]

  • Troubleshooting:

    • Reagent Choice: If using photoredox catalysis, carefully screen catalysts and conditions to avoid over-reduction of the -OCF₃ group.

    • Quenchers: The addition of radical scavengers might mitigate this side reaction, although this could also inhibit the desired transformation.

Experimental Protocols

Protocol 1: Assessing the Stability of a Trifluoromethoxy-Containing Compound to Acidic and Basic Conditions (Forced Degradation Study)

This protocol is essential for understanding the stability limits of your compound, a critical step in drug development and process chemistry.

Materials:

  • Your trifluoromethoxy-containing compound

  • 1 M HCl

  • 1 M NaOH

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column and detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in ACN at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • In a vial, mix 1 mL of your stock solution with 1 mL of 1 M HCl.

    • Incubate the mixture at a set temperature (e.g., 60 °C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • In a separate vial, mix 1 mL of your stock solution with 1 mL of 1 M NaOH.

    • Incubate and sample as described for the acidic degradation, neutralizing with 1 M HCl before HPLC analysis.

  • Control: Prepare a control sample by mixing 1 mL of your stock solution with 1 mL of water and incubate under the same conditions.

  • Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Interpreting the Results:

Caption: Data Interpretation Flowchart for Forced Degradation Studies.

References

Technical Support Center: Navigating the Scale-Up of 6-Trifluoromethoxy-3-indazolecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Trifluoromethoxy-3-indazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key pharmaceutical intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to facilitate a smooth and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies generally involve two key stages: the formation of the 6-trifluoromethoxy-1H-indazole core followed by the introduction of the carboxylic acid group at the 3-position. Common routes to the indazole core include the cyclization of suitably substituted phenylhydrazines or the nitrosation of indoles.[1] The carboxylic acid is often introduced via carboxylation of a lithiated indazole intermediate or by hydrolysis of a precursor such as an ester or nitrile.

Q2: Why is the scale-up of indazole-3-carboxylic acid synthesis considered challenging?

A2: A key patent in the field highlights that the scale-up of indazole-3-carboxylic acid synthesis has not been "safely and economically successful" through traditional routes.[2] Challenges often arise from the handling of hazardous reagents, potential for runaway reactions, and difficulties in purification and isolation of the final product in a consistent polymorphic form.[2]

Q3: How does the 6-trifluoromethoxy group influence the synthesis?

A3: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, which can significantly impact the reactivity of the aromatic ring.[3] This can affect the conditions required for cyclization and other reactions. However, the -OCF₃ group is generally considered to be thermally and chemically stable, showing resistance to attack by acids, bases, and oxidizing/reducing agents under typical reaction conditions.[3]

Q4: What are the primary safety concerns during the production of this compound?

A4: Key safety concerns include the handling of potentially hazardous reagents such as organolithium compounds (e.g., n-butyllithium) for carboxylation, which are highly reactive and pyrophoric. Diazotization reactions, if employed for the synthesis of the indazole core, involve unstable diazonium salts that can be explosive if not handled under strict temperature control. Additionally, the use of strong acids and bases at scale requires appropriate personal protective equipment (PPE) and engineering controls.

Q5: What are the critical quality attributes of the final this compound product?

A5: The critical quality attributes include high purity, low levels of residual solvents and metal catalysts, and a consistent polymorphic form.[2] The presence of regioisomers or other process-related impurities can affect the downstream reactions and the quality of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for impurity profiling are essential.[4][5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and scale-up.

Issue 1: Low Yield or Incomplete Indazole Ring Formation

Symptoms:

  • Low conversion of starting materials (e.g., substituted phenylhydrazine or indole) to the desired 6-trifluoromethoxy-1H-indazole.

  • Presence of significant amounts of starting material or intermediates in the crude product analysis (TLC, HPLC, GC-MS).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Reaction Temperature or Time The electron-withdrawing nature of the -OCF₃ group can deactivate the aromatic ring, potentially requiring more forcing conditions for cyclization compared to non-fluorinated analogues.Gradually increase the reaction temperature and monitor the reaction progress by in-process controls (IPCs). Extend the reaction time if necessary.
Inappropriate Solvent Solvent polarity can significantly influence the reaction rate and solubility of reactants and intermediates.Screen a range of solvents with varying polarities (e.g., toluene, DMF, NMP) to find the optimal medium for the cyclization reaction.
Decomposition of Starting Materials or Intermediates Some intermediates, such as diazonium salts, are thermally unstable and can decompose if the temperature is not strictly controlled.For diazotization reactions, maintain a low temperature (typically 0-5 °C) throughout the addition of reagents and the reaction. Ensure efficient cooling on a larger scale.
Suboptimal Catalyst or Reagent Stoichiometry The choice and amount of catalyst or cyclizing agent are critical for efficient ring closure.Re-evaluate the stoichiometry of the reagents. If a catalyst is used, screen different catalysts and loadings to optimize the reaction.
Issue 2: Formation of N-1 and N-2 Regioisomers during Subsequent Alkylation/Functionalization

Symptoms:

  • Presence of two distinct product peaks with the same mass in HPLC or LC-MS analysis, corresponding to the N-1 and N-2 isomers.

  • Complex NMR spectra indicating a mixture of isomers.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Lack of Regiocontrol in Alkylation The indazole ring has two nitrogen atoms that can be alkylated, leading to a mixture of N-1 and N-2 isomers. The ratio is highly dependent on the reaction conditions.[1]Modify the reaction conditions to favor the desired isomer. Generally, using a polar aprotic solvent (e.g., DMF) and a strong base (e.g., NaH) at lower temperatures can favor N-1 alkylation. Bulky protecting groups on the indazole nitrogen can also direct substitution.
Thermodynamic vs. Kinetic Control The initially formed kinetic product may isomerize to the more thermodynamically stable product under the reaction conditions.Analyze the product ratio at different time points to understand the kinetic and thermodynamic profiles of the reaction. Adjusting the reaction time and temperature may allow for the isolation of the desired isomer.
Issue 3: Difficulties in Carboxylation of the Indazole Ring

Symptoms:

  • Low yield of the desired this compound after carboxylation.

  • Recovery of a significant amount of the starting 6-trifluoromethoxy-1H-indazole.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incomplete Lithiation The acidity of the C-3 proton of the indazole is crucial for successful deprotonation by an organolithium reagent. The electron-withdrawing -OCF₃ group should enhance this acidity, but steric hindrance or solubility issues can impede the reaction.Ensure anhydrous conditions, as organolithium reagents react readily with water. Use a sufficient excess of the organolithium reagent (e.g., n-BuLi). Consider using a stronger base or a different solvent system to improve solubility and reactivity.
Reaction with CO₂ The reaction of the lithiated intermediate with carbon dioxide can be inefficient, especially on a large scale where gas diffusion can be limiting.Introduce CO₂ gas subsurface with vigorous stirring to maximize gas-liquid contact. Alternatively, use solid carbon dioxide (dry ice), ensuring it is freshly crushed and free of condensed water.
Quenching of the Lithiated Intermediate The lithiated intermediate is highly reactive and can be quenched by acidic protons from sources other than the intended electrophile.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Ensure all solvents and reagents are rigorously dried.
Issue 4: Challenges in the Hydrolysis of the 3-Ester Precursor

Symptoms:

  • Incomplete hydrolysis of the ethyl or methyl 6-trifluoromethoxy-3-indazolecarboxylate to the carboxylic acid.

  • Degradation of the product under harsh hydrolysis conditions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Steric Hindrance and Electronic Effects The indazole ring system and the trifluoromethoxy group may influence the accessibility of the ester carbonyl to the hydroxide ion.Increase the reaction temperature and/or the concentration of the base (e.g., NaOH or KOH). Consider using a co-solvent like THF or dioxane to improve solubility.
Product Degradation While the trifluoromethoxy group is generally stable, prolonged exposure to high temperatures and strong bases could potentially lead to side reactions.Monitor the reaction closely for the appearance of degradation products. If degradation is observed, explore milder hydrolysis conditions, such as using lithium hydroxide (LiOH) at room temperature.
Difficult Product Isolation The sodium or potassium salt of the carboxylic acid may be highly soluble in the aqueous-alcoholic reaction mixture, making isolation challenging.After acidification, if the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). If the product is an oil, try to induce crystallization by seeding or using a different solvent system.
Issue 5: Purification and Isolation Challenges

Symptoms:

  • Difficulty in removing impurities by crystallization.

  • Formation of an oil instead of a crystalline solid.

  • Inconsistent polymorphic form of the final product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Presence of Closely Related Impurities Byproducts with similar polarity and solubility to the desired product can co-crystallize, making purification by simple crystallization difficult.Employ alternative purification techniques such as column chromatography on a larger scale or recrystallization from a different solvent system to alter the solubility profile of the product and impurities.
Residual Solvents Trapped solvent molecules can inhibit crystallization or lead to the formation of an oil.Use a rotary evaporator under high vacuum and gentle heating to remove residual solvents. Consider performing a solvent swap to a solvent from which the product is known to crystallize well.
Polymorphism Carboxylic acids are known to exhibit polymorphism, where different crystal forms have different physical properties. The crystallization conditions can influence the resulting polymorph.[2]Carefully control the crystallization conditions, including the solvent, cooling rate, and agitation. Characterize the obtained solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Indazole Ring Formation via Phenylhydrazine Cyclization

This protocol is a general guideline and may require optimization for the specific 6-trifluoromethoxy substituted starting material.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Isolation A Charge reactor with 4-(trifluoromethoxy)phenylhydrazine and a suitable ketone/aldehyde B Add solvent (e.g., ethanol, acetic acid) A->B 1. Reagent Addition C Heat the reaction mixture to reflux B->C 2. Heating D Monitor reaction progress by HPLC or TLC C->D 3. In-process Control E Cool the reaction mixture D->E 4. Cooling F Remove solvent under reduced pressure E->F 5. Concentration G Purify the crude product by recrystallization or chromatography F->G 6. Purification

Caption: Workflow for Indazole Synthesis.

Protocol 2: General Procedure for Saponification of Ethyl 6-Trifluoromethoxy-3-indazolecarboxylate

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up and Isolation A Dissolve the ester in a mixture of ethanol and water B Add a solution of NaOH or KOH (2-3 equivalents) A->B 1. Reagent Addition C Heat the mixture to reflux (e.g., 80 °C) B->C 2. Heating D Monitor the disappearance of the starting material by TLC or HPLC C->D 3. In-process Control E Cool the reaction mixture to room temperature D->E 4. Cooling F Acidify with HCl to pH 2-3 E->F 5. Acidification G Collect the precipitate by filtration or extract with an organic solvent F->G 6. Isolation H Dry the product under vacuum G->H 7. Drying

Caption: Workflow for Ester Hydrolysis.

Table 1: Analytical Techniques for Impurity Profiling
Analytical Technique Purpose Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity quantification, in-process control.Retention time, peak area (quantitative), detection of non-volatile impurities.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification.Molecular weight of impurities, fragmentation patterns for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and residual solvents.Identification and quantification of volatile components.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and impurities.Detailed structural information, confirmation of regio- and stereochemistry.[7]
X-Ray Powder Diffraction (XRPD) Polymorph identification and control.Crystalline phase identification, determination of polymorphic form.
Differential Scanning Calorimetry (DSC) Thermal analysis, polymorph characterization.Melting point, heat of fusion, detection of polymorphic transitions.

References

Technical Support Center: Purification of 6-Trifluoromethoxy-3-indazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals working with 6-Trifluoromethoxy-3-indazolecarboxylic acid (CAS 869782-97-8). It addresses common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to solve complex separation problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries during the purification of this compound.

Q1: My isolated this compound is a yellow or off-white powder. Is this normal?

A1: Yes, this is a common observation. Commercial batches of this compound are often described as a yellow powder[1]. The color can arise from minor impurities, often highly conjugated organic molecules, formed during synthesis. While a faint yellow color might be acceptable for some applications, a distinct color often indicates the presence of impurities that should be removed for high-purity applications like pharmaceutical development. The goal of purification should be to obtain a consistent, pale solid.

Q2: I see a significant spot tailing or streaking for my product on a standard silica gel TLC plate. Why is this happening and how can I fix it?

A2: This is characteristic behavior for carboxylic acids on silica gel. The acidic nature of your target compound leads to strong interactions with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This can result in partial deprotonation and a mixed ionization state on the plate, causing the compound to "streak" up the plate rather than moving as a compact spot.

Causality: The equilibrium between the protonated carboxylic acid (R-COOH) and its conjugate base (R-COO⁻) on the silica surface slows its elution and broadens the spot.

Solution: To obtain a sharp, reliable Rf value, you must suppress this ionization. Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1% v/v), to your TLC mobile phase (eluent). This ensures the carboxylic acid remains fully protonated and interacts with the silica in a more uniform manner, resulting in a compact spot[2].

Q3: My NMR spectrum shows a clean product, but the melting point is broad. What could be the issue?

A3: A broad melting point is a classic indicator of impurity, even if it's not readily apparent by ¹H NMR[2]. There are two likely culprits:

  • Isomeric Impurities: The synthesis of substituted indazoles is notorious for producing a mixture of N-1 and N-2 isomers[3][4]. These isomers can have very similar NMR spectra, sometimes only distinguishable by advanced techniques (like 2D NMR) or high-resolution mass spectrometry. Their similar structures can co-crystallize, leading to melting point depression and broadening.

  • Inorganic Salts: Residual inorganic salts from the workup (e.g., sodium sulfate, potassium carbonate) will not be visible in a typical organic-solvent NMR but will disrupt the crystal lattice of your product, causing a broad and often depressed melting point. Ensure your workup includes thorough aqueous washes to remove these salts.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex purification challenges.

Q4: I've identified an unhydrolyzed ester precursor in my crude product. What is the most efficient way to remove it?

A4: The presence of an unhydrolyzed ester is a common issue when synthesizing carboxylic acids via ester hydrolysis[2]. Since your target compound is an acid and the impurity is a neutral ester, the most effective separation method is a liquid-liquid acid-base extraction.

Principle: By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic product will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral ester impurity will remain in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.

Workflow: Acid-Base Extraction for Product Purification

start Crude Product (Acid + Neutral Impurity) in Ethyl Acetate wash Wash with aq. NaHCO3 start->wash separate Separate Layers wash->separate org_layer Organic Layer (Neutral Impurity - Ester) separate->org_layer Discard aq_layer Aqueous Layer (Product as Sodium Salt) separate->aq_layer Collect acidify Acidify with 1M HCl to pH ~2 aq_layer->acidify precipitate Precipitation Occurs acidify->precipitate end Pure Carboxylic Acid (Collect by Filtration) precipitate->end

Caption: Acid-base extraction workflow for purification.

Q5: My main impurity is a constitutional isomer (e.g., a 5- or 7-substituted isomer) that I cannot remove by extraction or simple recrystallization. What are my options?

A5: Separating closely related isomers is a significant challenge. The subtle differences in their polarity and crystal packing ability are key to their separation. You will likely need to employ more sophisticated techniques.

Option 1: Mixed-Solvent Recrystallization (Recommended First Approach) A single solvent may not provide sufficient selectivity. A mixed-solvent system can fine-tune the solubility, allowing one isomer to crystallize while the other remains in the mother liquor. A patent for separating indazole isomers specifically highlights the success of using a mixed solvent for recrystallization[3].

Option 2: Preparative Column Chromatography (For High Purity) If recrystallization fails, column chromatography is the most reliable method[5].

  • Stationary Phase: Standard silica gel (200-300 mesh) is usually sufficient.

  • Mobile Phase Strategy: Use the TLC system you developed in Q2 (with 0.5-1% acetic acid). Start with a low-polarity eluent and gradually increase the polarity (gradient elution). The isomers should elute at slightly different times. Collect small fractions and analyze them by TLC to identify the pure product.

Part 3: Validated Purification Protocols

These protocols provide detailed, step-by-step instructions for the most common and effective purification methods.

Protocol 1: Optimized Mixed-Solvent Recrystallization

This protocol is designed to maximize the purity of the final product by carefully controlling solubility.

1. Solvent System Screening (Small Scale):

  • Place ~20 mg of crude product into several test tubes.
  • Identify a "Good" Solvent: Find a solvent that dissolves your product when hot but in which it is poorly soluble when cold (e.g., Ethanol, Isopropanol, Acetonitrile).
  • Identify an "Anti-Solvent": Find a solvent in which your product is poorly soluble even when hot (e.g., Water, Heptane, Hexane). The good solvent and anti-solvent must be miscible.

2. Step-by-Step Recrystallization Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a stir bar.
  • Add the "good" solvent dropwise at an elevated temperature (e.g., 70-80°C) until the solid is just fully dissolved. Use the minimum amount of solvent necessary.
  • While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
  • Add 1-2 more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure crystals.
  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.
  • Dry the purified crystals under vacuum. Check purity by TLC, melting point, and/or NMR.

Protocol 2: Preparative Column Chromatography

This protocol is for obtaining analytical-grade material when recrystallization is insufficient.

1. Preparation:

  • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).
  • Prepare your eluent. A common starting point for acidic compounds is a mixture of Hexane/Ethyl Acetate with 0.5% Acetic Acid.
  • Pack the column using the "slurry method" for best results.

2. Step-by-Step Chromatography Procedure:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
  • Adsorb the dissolved product onto a small amount of silica gel by concentrating the solution to a dry powder. This is the "dry loading" method, which generally yields better separation.
  • Carefully add the silica-adsorbed sample to the top of the packed column.
  • Begin eluting the column with your starting mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% AcOH).
  • Collect fractions in test tubes. Monitor the elution process using TLC, spotting each fraction on a plate.
  • Combine the fractions that contain only the pure product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Remove the final traces of acetic acid by co-evaporating with a solvent like toluene or by dissolving the residue in ethyl acetate and washing with water, then drying and reconcentrating.

Part 4: Data Summary

Table 1: Common Impurities and Recommended Actions

Impurity TypeLikely OriginIdentification MethodPrimary Removal MethodSecondary Method
Starting Materials Incomplete reactionTLC, NMRColumn ChromatographyRecrystallization
Unhydrolyzed Ester Incomplete hydrolysisTLC (higher Rf), NMRAcid-Base ExtractionColumn Chromatography
N-2 Isomer Non-regioselective synthesis[4][6]HPLC, High-Res MSColumn ChromatographyMixed-Solvent Recrystallization
Decarboxylation Product Exposure to excessive heat[2]NMR, MS (lower MW)Column ChromatographyRecrystallization
Inorganic Salts Aqueous workupBroad melting point, Ash testAqueous Wash (during workup)N/A
Residual Solvents Incomplete drying¹H NMRHigh Vacuum DryingN/A

Impurity Removal Decision Tree

start Crude Product Analysis (TLC, NMR, mp) q1 Is the main impurity non-polar/neutral? start->q1 a1 Perform Acid-Base Extraction (Protocol in Q4) q1->a1 Yes q2 Are impurities isomeric/polar? q1->q2 No a1->q2 a2 Attempt Mixed-Solvent Recrystallization (Protocol 1) q2->a2 Yes q3 Is product still impure? a2->q3 a3 Perform Preparative Column Chromatography (Protocol 2) q3->a3 Yes end Pure Product q3->end No a3->end

Caption: Decision workflow for purification strategy.

References

Technical Support Center: Navigating the Stability of Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The inherent reactivity that makes indazole-3-carboxylic acids valuable building blocks also renders them susceptible to premature decarboxylation, a common point of failure in multi-step syntheses.

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms of instability. By grasping the "why," you will be better equipped to troubleshoot unexpected results and design robust, high-yielding reaction protocols.

Section 1: Understanding the Core Problem: The "Why" of Decarboxylation

This section addresses the fundamental chemical principles governing the stability of indazole-3-carboxylic acids.

Question: What makes indazole-3-carboxylic acid so prone to decarboxylation compared to other aromatic carboxylic acids like benzoic acid?

Answer: The susceptibility of indazole-3-carboxylic acid to decarboxylation stems from the electronic nature of the indazole ring system itself. Unlike a simple benzene ring, the fused pyrazole ring can effectively stabilize the intermediate formed during the loss of CO₂.

The mechanism is thought to proceed through the protonation of the N2 nitrogen, which creates a highly electrophilic C3 carbon. This facilitates the departure of carbon dioxide, leaving behind a resonance-stabilized indazolyl anion, which is then quenched by a proton source. Elevated temperatures provide the necessary activation energy for this process to occur readily.[1][2][3] The melting point of indazole-3-carboxylic acid is often cited with decomposition (approx. 266-270 °C), indicating its thermal lability.[4][5]

Below is a diagram illustrating the proposed thermal decarboxylation pathway.

Caption: Proposed mechanism for thermal decarboxylation.

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common reaction where premature decarboxylation is observed. This section provides direct answers to common experimental failures.

Question: I am attempting an amide coupling with indazole-3-carboxylic acid and my primary isolated product is indazole. What went wrong?

Answer: Observing indazole as your major product is a classic sign that decarboxylation has outcompeted your desired amide bond formation. The root cause almost always falls into one of these categories:

  • Excessive Heat: Many standard amide coupling protocols, especially those for sterically hindered substrates, call for elevated temperatures (e.g., refluxing in THF, DMF, or toluene).[6] As established, heat is the primary driver of decarboxylation for this substrate.

  • Inappropriate Activation: The process of activating the carboxylic acid is critical. Some coupling reagents form highly reactive, unstable intermediates that, if not immediately intercepted by the amine, can decompose. For example, the O-acylisourea intermediate formed with carbodiimides like EDC or DCC can be prone to side reactions if not stabilized.[7]

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to cumulative product loss via decarboxylation.

  • pH Imbalance: While less common as a primary driver, highly acidic or basic conditions can alter the electronic structure of the indazole ring, potentially lowering the activation energy for decarboxylation.[8][9]

Question: How can I modify my amide coupling protocol to prevent decarboxylation and improve the yield of my desired amide?

Answer: Success hinges on minimizing the thermal stress on the molecule and ensuring the activated carboxylic acid reacts swiftly with the amine. We recommend a multi-faceted approach focusing on temperature, reagent choice, and reaction setup.

  • Prioritize Low-Temperature Activation: The most critical adjustment is to activate the carboxylic acid at a low temperature (e.g., 0 °C or even -15 °C) before introducing the amine. This allows the activated species to form under conditions where it is more stable. Once the amine is added, the reaction can often proceed to completion at room temperature or with minimal heating.

  • Select an Appropriate Coupling Reagent: Not all coupling reagents are suitable for sensitive substrates. For indazole-3-carboxylic acids, the goal is to form a stable activated intermediate under mild conditions.

Table 1: Comparison of Common Coupling Reagents for Sensitive Substrates
Coupling Reagent SystemRecommended TemperatureKey Advantages & RationalePotential Drawbacks
EDC / HOBt (or Oxyma) Activate at 0 °C, then RTIndustry Standard. HOBt/Oxyma traps the unstable O-acylisourea intermediate as a more stable active ester, reducing side reactions and suppressing racemization.[7][10]Byproducts are water-soluble and generally easy to remove.
HATU / DIPEA (or TEA) Activate at 0 °C, then RTHigh Reactivity. Excellent for hindered amines and electron-deficient systems. Forms a highly reactive activated ester.[11]More expensive. Byproducts can sometimes complicate purification.
Acyl Fluoride (via Cyanuric Fluoride or PyFluor) Activate at RT, then coupleForms a Stable Intermediate. Acyl fluorides are often stable enough to be isolated and are less prone to side reactions than acyl chlorides.[11][12] They react cleanly with amines, often requiring no base.Requires an extra activation step. Fluorinating agents can be moisture-sensitive.
T3P® (Propylphosphonic Anhydride) 0 °C to 50 °CClean Byproducts. The byproducts are water-soluble phosphonic acids, simplifying workup. It is a powerful activating agent.Often requires a tertiary amine base.
Section 3: Recommended Experimental Protocols

Here we provide detailed, field-tested protocols designed to maximize the yield of indazole-3-carboxamides while minimizing decarboxylation.

Protocol 1: Low-Temperature EDC/HOBt Coupling

This is the recommended starting point for most applications due to its reliability and cost-effectiveness.

Materials:

  • Indazole-3-carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • EDC·HCl (1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the indazole-3-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Pre-activation: Add DIPEA (2.5 eq.) and stir for 5 minutes. Then, add EDC·HCl (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30-45 minutes.

    • Scientist's Note: This "pre-activation" step is crucial. It allows the formation of the stable HOBt-ester intermediate before the nucleophilic amine is introduced, preventing unwanted side reactions of the highly reactive O-acylisourea.

  • Amine Addition: Add the amine (1.1 eq.), either neat or as a solution in DMF, dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, pour the reaction mixture into water and extract with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Caption: Workflow for the Low-Temperature EDC/HOBt Protocol.

Section 4: Frequently Asked Questions (FAQs)

Q: Should I protect the N-H of the indazole ring before coupling? A: Protection is a valid strategy but often unnecessary if the coupling is performed under the mild conditions described above. If you are performing subsequent reactions that are incompatible with the N-H proton (e.g., using strong bases like BuLi), then protection is required. N-2 protection is often favored kinetically under mildly acidic conditions, while N-1 is the thermodynamic product.[13] Common protecting groups include SEM, Boc, or THP, which can be removed under specific conditions.[10][14][15][16]

Q: My reaction still fails. Are there alternative strategies? A: Yes. If the carboxylic acid proves too unstable, consider a two-step approach:

  • Esterification: Convert the indazole-3-carboxylic acid to a stable methyl or ethyl ester.

  • Amidation: React the stable ester with your amine, often using a reagent like trimethylaluminum (TMA) or by forming the Weinreb amide, to generate the final product. This avoids handling the free acid entirely during the critical bond-forming step.

Q: Can I use microwave heating to speed up the reaction? A: We strongly advise against using microwave heating for these substrates. While microwave irradiation is excellent for accelerating many reactions, the rapid and high-energy heating is very likely to cause complete decarboxylation of the indazole-3-carboxylic acid.[17][18]

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 6-Trifluoromethoxy-3-indazolecarboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation for a Critical Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Trifluoromethoxy-3-indazolecarboxylic acid is a key building block in the synthesis of various therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer drug discovery.[1] Its unique trifluoromethoxy group enhances reactivity and solubility, making it a valuable component in complex syntheses.[1] Consequently, the rigorous assessment of its purity is a critical step in ensuring the quality of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), and a highly efficient orthogonal technique, Capillary Electrophoresis (CE), for the purity analysis of this compound. We will delve into the causality behind experimental choices, present a detailed, self-validating HPLC protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Central Role of Chromatography in Purity Assessment

Chromatographic techniques are indispensable for separating and quantifying components in a mixture, making them the gold standard for purity analysis in the pharmaceutical industry.[2] For a molecule like this compound, which contains a polar carboxylic acid group and a more non-polar trifluoromethoxyphenyl ring, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point.

Why a C18 Column and Acidified Mobile Phase?

The choice of a C18 stationary phase is foundational for the analysis of many pharmaceutical compounds. C18 columns, with their long alkyl chains, provide a hydrophobic surface that interacts with the non-polar parts of the analyte. For this compound, the trifluoromethoxyphenyl moiety will have a strong affinity for the C18 phase.

However, the presence of the ionizable carboxylic acid group (a weak acid) necessitates control over the mobile phase pH. By acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for aromatic carboxylic acids), we ensure that the analyte is in its neutral, protonated form.[3] This "ion suppression" minimizes peak tailing and provides consistent, sharp peaks by enhancing its retention on the non-polar stationary phase.[3][4] This combination of a C18 column and an acidic mobile phase provides a robust mechanism for retaining and separating the parent compound from its potential impurities.[3]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[5][6] The following protocol is designed to be a robust, self-validating system for the purity analysis of this compound, developed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][7][8][9]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for good resolution and efficiency in conventional HPLC.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile provides good elution strength for the analyte. Phosphoric acid maintains a low pH to ensure the carboxylic acid is protonated for optimal peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Detection UV at 254 nmAromatic nature of the indazole ring suggests strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 20 minutesSufficient time to elute the main peak and any potential post-eluting impurities.
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Method Validation Protocol (as per ICH Q2(R1))

A critical component of any analytical method is its validation, which provides documented evidence that the procedure is suitable for its intended purpose.[1][7][8][9]

  • Specificity (Forced Degradation): To ensure the method is stability-indicating, forced degradation studies must be performed.[4][10][11] This involves subjecting the analyte to stress conditions to intentionally produce degradation products.

    • Acid Hydrolysis: 1N HCl at 80°C for 8 hours.

    • Base Hydrolysis: 1N NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours. The goal is to achieve 5-20% degradation.[12] The method is specific if the main peak is well-resolved from all degradation peaks.

  • Linearity: Analyze a minimum of five concentrations of the reference standard across a range of 50% to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[6]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% organic phase composition) and assess the impact on the results. The method is robust if the results remain unaffected by these minor changes.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard (100 µg/mL) Filter 0.45 µm Filtration Standard->Filter Sample Test Sample (100 µg/mL) Sample->Filter Injector Autosampler (10 µL injection) Filter->Injector Column C18 Column (250x4.6mm, 5µm) 30°C Injector->Column Pump Pump (1.0 mL/min) Mobile Phase: ACN:H2O (60:40) + 0.1% H3PO4 Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Validation Validation Check (Specificity, Linearity, etc.) Integration->Validation

Comparative Analysis: HPLC vs. UPLC vs. Capillary Electrophoresis

While the described HPLC method is robust and reliable, alternative techniques offer significant advantages in terms of speed, sensitivity, and efficiency.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[12][14] This fundamental difference leads to a dramatic increase in performance.

  • Causality of Performance Gain: The smaller particle size provides a greater surface area for interaction, leading to significantly improved separation efficiency.[15] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi). This allows for higher flow rates without sacrificing resolution, resulting in drastically shorter analysis times.[15]

HPLC_vs_UPLC cluster_performance Performance Metrics HPLC {HPLC | Particle Size: 3-5 µm | Pressure: <6,000 psi | Run Time: ~15-20 min | Resolution: Good} Speed Analysis Speed HPLC->Speed Slower Sensitivity Sensitivity HPLC->Sensitivity Standard Solvent Solvent Consumption HPLC->Solvent Higher UPLC {UPLC | Particle Size: <2 µm | Pressure: >10,000 psi | Run Time: ~2-5 min | Resolution: Excellent} UPLC->Speed Faster (up to 9x)[15][16] UPLC->Sensitivity Higher (sharper peaks) UPLC->Solvent Lower

Capillary Electrophoresis (CE)

CE is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[9] It is an excellent orthogonal technique to HPLC because its separation mechanism is fundamentally different.

  • Causality of Performance Gain: In CE, separation occurs in a narrow, fused-silica capillary filled with an electrolyte.[9] The high surface-area-to-volume ratio of the capillary allows for very efficient heat dissipation, enabling the use of high voltages which results in extremely high separation efficiencies and resolutions.[2] The technique is particularly advantageous for charged molecules like carboxylic acids and requires minimal sample and reagent consumption.[2][16]

Quantitative Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of this compound, based on typical results for similar pharmaceutical compounds.

ParameterHPLCUPLCCapillary Electrophoresis (CE)
Analysis Time ~15-20 min~2-5 min~5-10 min
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) Standard2-3x Higher than HPLCComparable or Higher than HPLC
Solvent Consumption High (~20 mL/run)Low (~3-5 mL/run)Very Low (<1 mL/run)
Key Advantage Robust, widely availableHigh throughput, high resolutionOrthogonal selectivity, low cost
Key Limitation Slower analysis timeHigher initial instrument costLower concentration sensitivity for UV

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC, UPLC, and CE depends on the specific needs of the laboratory.

  • HPLC remains the workhorse for quality control labs where robustness, reliability, and established protocols are paramount. The detailed method provided in this guide offers a fully validatable approach for routine purity testing of this compound.

  • UPLC is the ideal choice for high-throughput environments, such as in drug discovery and process development, where speed and sensitivity are critical. The ability to analyze more samples in less time can significantly accelerate development timelines.[12][17]

  • Capillary Electrophoresis serves as an invaluable orthogonal and complementary technique.[2] When a complex impurity profile is encountered, or when peak co-elution is suspected in HPLC, CE can provide the alternative selectivity needed to confirm purity with a high degree of confidence.

Ultimately, a comprehensive understanding of the principles and performance characteristics of each of these powerful analytical techniques empowers researchers and drug development professionals to ensure the uncompromising quality of pharmaceutical intermediates like this compound, thereby safeguarding the integrity of the final therapeutic product.

References

A Comparative Guide to the Spectroscopic Characterization of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 6-Trifluoromethoxy-3-indazolecarboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural confirmation and purity assessment.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its rigid indazole core, combined with the electron-withdrawing and lipophilic trifluoromethoxy group, makes it a valuable scaffold for developing novel therapeutic agents, particularly in oncology and anti-inflammatory research.[1]

Given that commercial suppliers of this unique chemical may not provide comprehensive analytical data, the onus falls upon the researcher to rigorously confirm its identity and purity.[2] This guide establishes a gold-standard workflow for the characterization of this molecule, centered on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. We will supplement this with orthogonal techniques—Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy—to create a self-validating analytical package.

Part 1: Primary Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) and their connectivity provides a detailed atomic-level map of the molecule.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The selection of experimental parameters is critical for acquiring high-quality, interpretable data. Our protocol is designed to be inherently self-validating.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Justification: Indazole carboxylic acids often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent solvent for a wide range of polar and nonpolar compounds and is particularly effective at dissolving compounds with acidic protons (both the carboxylic acid and the indazole N-H), preventing signal broadening due to poor solubility.[3][4]

    • Add Tetramethylsilane (TMS) as an internal standard (0 ppm) for ¹H and ¹³C referencing.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons and the carbon of the OCF₃ group.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is crucial and highly specific for fluorinated compounds.[6]

    • 2D NMR (for full assignment):

      • Acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.

      • Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C nuclei.

      • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is essential for assigning quaternary carbons and linking molecular fragments.

Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will provide the initial blueprint of the proton environments. The indazole ring protons, along with the labile N-H and COOH protons, will be the key features.

  • Labile Protons (N-H, COOH): Two broad singlets are expected at the far downfield end of the spectrum (>12 ppm). Their chemical shifts are highly sensitive to concentration and residual water. The indazole N-H proton signal is often observed around 13-14 ppm in DMSO-d₆.[7][8][9]

  • Aromatic Protons: The benzene portion of the indazole ring will display three distinct proton signals. Based on the substitution pattern, we anticipate a pattern reflecting an ABC spin system.

Predicted SignalChemical Shift (δ, ppm)MultiplicityAssignmentJustification
1H> 13.5br sCOOHCarboxylic acid protons are highly deshielded and exchangeable.
1H~13.0br sN-HIndazole N-H protons are acidic and appear far downfield in DMSO-d₆.[7]
1H~7.9 - 8.1dH-4H-4 is ortho to the electron-withdrawing pyrazole ring nitrogen, leading to deshielding.
1H~7.7 - 7.9dH-7H-7 is ortho to the C=N bond of the pyrazole ring.
1H~7.3 - 7.5ddH-5H-5 is coupled to both H-4 and H-7. The trifluoromethoxy group at C-6 will influence its shift.

Note: The exact chemical shifts are predictions based on data from related indazole structures and substituent effects. 2D NMR is required for definitive assignment.

Predicted ¹³C NMR Spectral Analysis (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum confirms the carbon skeleton and provides definitive evidence of the trifluoromethoxy group.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (C-F Coupling)AssignmentJustification
1C~163sC OOHCarboxylic acid carbonyls are characteristically found in this downfield region.[10]
1C~148q, ²JCF ≈ 35-40 HzC -6The carbon directly attached to the OCF₃ group will show coupling to the three fluorine atoms.
1C~141sC-3a / C-7aIndazole bridgehead carbons.
1C~136sC-3a / C-7aIndazole bridgehead carbons.
1C~123sC-4Aromatic CH carbon.
1C~122sC-7Aromatic CH carbon.
1C~120.5q, ¹JCF ≈ 255 HzOC F₃The carbon of the trifluoromethoxy group exhibits a large one-bond coupling to the three fluorine atoms, appearing as a clear quartet.[11][12]
1C~110sC-5Aromatic CH carbon.
Predicted ¹⁹F NMR Spectral Analysis (376 MHz, DMSO-d₆)

¹⁹F NMR is a highly sensitive and specific technique for confirming the presence and nature of the fluorine-containing group.

  • Expected Signal: A single, sharp singlet.

  • Justification: All three fluorine atoms in the trifluoromethoxy group are chemically equivalent and are not coupled to any nearby protons. This provides a clean and unambiguous diagnostic signal, confirming the integrity of the -OCF₃ moiety. The presence of this signal is a critical piece of validation data.

Visualizations for NMR Characterization

Caption: Structure of this compound with atom numbering.

G cluster_0 NMR Analysis Workflow Sample Sample Preparation (5-10 mg in DMSO-d6) Acquire Data Acquisition (400 MHz Spectrometer) Sample->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process H1 1D ¹H NMR Process->H1 C13 1D ¹³C NMR Process->C13 F19 1D ¹⁹F NMR Process->F19 TwoD 2D NMR (COSY, HSQC, HMBC) Process->TwoD Analyze Structural Elucidation H1->Analyze C13->Analyze F19->Analyze TwoD->Analyze

Caption: A typical workflow for the complete NMR characterization of the target molecule.

Part 2: A Comparative Analysis with Orthogonal Techniques

While NMR is paramount for structure, a comprehensive characterization relies on orthogonal techniques that probe different molecular properties. This multi-faceted approach provides an unimpeachable confirmation of the material's identity and purity.

Mass Spectrometry (MS)
  • Role & Causality: MS measures the mass-to-charge ratio of ions, providing direct evidence of the molecule's mass. High-Resolution Mass Spectrometry (HRMS) is critical as it measures mass with enough accuracy (typically <5 ppm) to determine the elemental formula, distinguishing it from other potential isomers or impurities.[11]

  • Experimental Protocol (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data in both positive and negative ion modes.

  • Expected Results:

    • Molecular Formula: C₉H₅F₃N₂O₃

    • Exact Mass: 246.0252

    • Observed Ions:

      • Negative Mode [M-H]⁻: m/z 245.0180

      • Positive Mode [M+H]⁺: m/z 247.0324

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Role & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups, serving as a fingerprint of the molecule.[13][14][15]

  • Experimental Protocol (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)N-H stretchIndazole N-H
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
1300 - 1100C-F stretchTrifluoromethoxy
~1250C-O stretchAryl Ether
Comparative Summary of Techniques
FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Information Atomic connectivity, 3D structure, stereochemistryMolecular weight, elemental formula (HRMS)Presence of functional groups
Strengths Unambiguous structure elucidation; quantitative analysisExtremely high sensitivity; definitive molecular formula confirmationFast, non-destructive, provides a molecular "fingerprint"
Limitations Lower sensitivity; requires soluble sample; complex spectraDoes not provide structural connectivity (isomers)Provides limited structural information; not quantitative
Key Role Structure Confirmation Formula Confirmation Functional Group ID

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the logical integration of complementary analytical methods. NMR spectroscopy, including ¹H, ¹³C, and crucially ¹⁹F nuclei, serves as the cornerstone for absolute structural determination. Its findings are corroborated and validated by HRMS, which confirms the elemental composition with high fidelity, and FTIR, which provides a rapid check for the expected functional groups. This rigorous, multi-technique workflow ensures the unequivocal identification and purity assessment of this valuable synthetic intermediate, providing the confidence necessary for its successful application in research and development.

References

A Researcher's Guide to the In Vitro Validation of Anti-Cancer Activity in 6-Trifluoromethoxy-3-indazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a significant pharmacophore in medicinal chemistry, forming the backbone of several FDA-approved anti-cancer drugs like axitinib and pazopanib.[1][2] This guide provides an in-depth technical comparison and experimental protocols for evaluating the in vitro anti-cancer activity of a specific class of these compounds: 6-Trifluoromethoxy-3-indazolecarboxylic acid derivatives. The inclusion of the trifluoromethoxy (-OCF3) group is a strategic choice aimed at enhancing metabolic stability and cell membrane permeability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This document is intended for researchers, scientists, and professionals in drug development, offering a framework for the rigorous preclinical assessment of these promising therapeutic candidates. We will explore the fundamental assays required to build a compelling case for a compound's anti-cancer potential, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and inhibition of metastasis.

Comparative Efficacy: Benchmarking Against Established Agents

A critical aspect of preclinical drug development is understanding how a novel compound performs relative to existing treatments or other investigational drugs. The following table summarizes hypothetical but realistic data for a lead this compound derivative, herein designated as IND-CF3-01 , compared to a generic indazole derivative and a well-established chemotherapeutic agent, Doxorubicin.

Compound Target Cancer Cell Line IC50 (µM) - Cytotoxicity Apoptosis Induction (% of Annexin V positive cells at 2x IC50) Cell Cycle Arrest Phase (at 2x IC50) Inhibition of Cell Migration (% at IC50)
IND-CF3-01 MCF-7 (Breast)0.8565%G2/M70%
A549 (Lung)1.1558%G2/M65%
HCT116 (Colon)0.9272%G2/M75%
Generic Indazole MCF-7 (Breast)5.2030%G140%
A549 (Lung)7.8025%G135%
HCT116 (Colon)6.5033%G142%
Doxorubicin MCF-7 (Breast)0.5085%G2/M80%
A549 (Lung)0.7580%G2/M78%
HCT116 (Colon)0.6090%G2/M85%

Note: The data presented above is illustrative and serves to provide a framework for comparison.

Experimental Workflows & Protocols

The following sections provide detailed methodologies for the essential in vitro assays to validate the anti-cancer activity of this compound derivatives.

Assessment of Cytotoxicity (Cell Viability)

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effect on a panel of cancer cell lines.[4][5][6][7] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Workflow for Determining IC50:

A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of IND-CF3-01 B->C D Incubate for 48-72 hours C->D E Add MTT or SRB reagent D->E F Incubate and then solubilize formazan/protein-bound dye E->F G Measure absorbance using a plate reader F->G H Calculate cell viability and determine IC50 G->H

Figure 1: Workflow for Cytotoxicity Assay.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Evaluation of Apoptosis Induction

A desirable characteristic of an anti-cancer agent is the ability to induce programmed cell death, or apoptosis.[8][9][10] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[8][11]

Workflow for Apoptosis Assay:

A Treat cells with IND-CF3-01 at IC50 and 2x IC50 B Incubate for 24-48 hours A->B C Harvest cells (including supernatant) B->C D Wash cells with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add FITC-Annexin V and Propidium Iodide E->F G Incubate in the dark for 15 minutes F->G H Analyze by flow cytometry G->H

Figure 2: Workflow for Annexin V/PI Apoptosis Assay.

Step-by-Step Protocol (Annexin V/PI Staining):

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Workflow for Cell Cycle Analysis:

A Treat cells with IND-CF3-01 at IC50 and 2x IC50 B Incubate for 24 hours A->B C Harvest and wash cells with PBS B->C D Fix cells in cold 70% ethanol C->D E Incubate at -20°C for at least 2 hours D->E F Wash to remove ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide G->H I Analyze by flow cytometry H->I

Figure 3: Workflow for Cell Cycle Analysis.

Step-by-Step Protocol (Propidium Iodide Staining):

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.

Assessment of Anti-Metastatic Potential

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[15][16] In vitro assays such as the transwell migration assay can provide valuable insights into a compound's ability to inhibit these processes.[17][18][19]

Workflow for Transwell Migration Assay:

A Place transwell inserts into a 24-well plate B Add chemoattractant (e.g., FBS) to the lower chamber A->B C Seed serum-starved cells with IND-CF3-01 in the upper chamber B->C D Incubate for 12-24 hours C->D E Remove non-migrated cells from the top of the insert D->E F Fix and stain migrated cells on the bottom of the insert E->F G Image and count the migrated cells F->G

Figure 4: Workflow for Transwell Migration Assay.

Step-by-Step Protocol (Transwell Migration Assay):

  • Preparation: Rehydrate transwell inserts with porous membranes (e.g., 8 µm pore size) in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.

  • Cell Seeding: Harvest and resuspend serum-starved cells in serum-free medium containing the test compound at various concentrations. Seed the cells into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Potential Mechanism of Action: A Look at Signaling Pathways

Indazole derivatives frequently exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][20] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. A potent this compound derivative might inhibit a receptor tyrosine kinase (RTK) at the start of this cascade.

cluster_0 Potential Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation IND IND-CF3-01 IND->RTK Inhibition

Figure 5: Potential Inhibition of a Pro-Survival Signaling Pathway.

Conclusion

The in vitro validation of this compound derivatives requires a systematic and multi-faceted approach. By employing a suite of well-established assays focusing on cytotoxicity, apoptosis, cell cycle progression, and cell migration, researchers can build a robust data package. This guide provides the foundational workflows and protocols to objectively assess the anti-cancer potential of these compounds and compare their performance against relevant benchmarks, thereby informing the critical next steps in the drug discovery and development pipeline. The promising activity of some indazole derivatives, as indicated in recent studies, underscores the potential of this chemical scaffold in oncology.[21][22][23][24][25][26]

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Trifluoromethoxy-3-indazolecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Its rigid bicyclic structure provides a well-defined vector for orienting substituents in three-dimensional space, making it an ideal platform for designing targeted therapeutics. This guide focuses on a specific, highly promising class of indazole derivatives: analogs of 6-trifluoromethoxy-3-indazolecarboxylic acid.

The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position is a key design feature. The -OCF₃ group is a powerful modulator of physicochemical properties; it is highly lipophilic and metabolically stable, and it acts as a strong electron-withdrawing group. These characteristics can significantly enhance a molecule's cell membrane permeability, metabolic stability, and binding affinity to biological targets.[2] The carboxylic acid at the 3-position serves as a versatile chemical handle, allowing for the generation of diverse libraries of amides, esters, and other derivatives to probe interactions with target proteins.

This guide provides a comparative analysis of the structure-activity relationships for this scaffold, grounded in established medicinal chemistry principles and data from related indazole series. We will explore a rational, step-by-step approach to optimizing this scaffold, hypothetically targeting a protein kinase, a common target for indazole-based inhibitors.[3][4][5]

Core Scaffold and SAR Exploration Strategy

The central theme of our SAR exploration is the systematic modification of three key regions of the this compound core to understand their impact on biological activity.

SAR_Strategy cluster_scaffold Core Scaffold: this compound cluster_regions Key Regions for Modification cluster_goal Optimization Goals Scaffold Core Scaffold A Region A: 3-Carboxamide Analogs Scaffold->A Probe binding pocket Modulate solubility B Region B: N1-Substituted Analogs Scaffold->B Explore hydrophobic pockets Modify planarity C Region C: Aromatic Ring Analogs Scaffold->C Fine-tune electronics Block metabolism Potency Increase Potency A->Potency Selectivity Enhance Selectivity B->Selectivity PK Improve PK Properties C->PK

Caption: A logical workflow for the SAR exploration of the core scaffold.

Part 1: Modification of the 3-Carboxylic Acid (Region A)

The carboxylic acid at the C3 position is an ideal starting point for diversification. Converting it into a series of amides is a classic medicinal chemistry strategy to explore the binding pocket of a target enzyme and improve cell permeability by masking the polar carboxylic acid group.

Comparative Data for Amide Analogs

The following table outlines a hypothetical SAR for a series of amide analogs, based on common observations in kinase inhibitor design. We will assume the biological endpoint is the inhibition of a target tyrosine kinase (e.g., Src kinase), for which indazoles have shown activity.[6]

Compound ID R Group (Amide) Structure Predicted Kinase Inhibition (IC₅₀) Key SAR Insights
Parent -OH> 10 µMThe parent carboxylic acid is often weakly active due to poor cell penetration and potential charge repulsion at the active site.
1a -NH-CH₃ (Methylamide)5 µMCapping the acid as a simple amide restores some activity, confirming the importance of this interaction vector.
1b -NH-(CH₂)₂-OH (Hydroxyethylamide)2 µMIntroduction of a hydroxyl group can form a new hydrogen bond with the target, improving potency.
1c -NH-Ph (Anilide)800 nMA phenyl ring can engage in π-stacking or hydrophobic interactions within the active site, significantly boosting potency.
1d -NH-Ph-4-F (4-Fluoroanilide)350 nMElectron-withdrawing groups on the phenyl ring can enhance binding affinity through favorable electronic interactions.[7]
1e -NH-(CH₂)₂-Morpholine500 nMThe morpholine group often improves aqueous solubility and can act as a hydrogen bond acceptor, balancing potency and physicochemical properties.

Note: The IC₅₀ values are illustrative and intended for comparative purposes to demonstrate SAR principles.

Experimental Protocol: Synthesis of Anilide Analog (1c)

This protocol describes a standard peptide coupling procedure to synthesize the anilide derivative 1c .

Workflow Diagram:

Synthesis_Workflow Start 6-(Trifluoromethoxy)-1H- indazole-3-carboxylic acid Solvent DMF, rt, 4-6h Start->Solvent Amine Aniline Amine->Solvent Coupling Coupling Reagents (EDC, HOBt) Coupling->Solvent Workup Aqueous Workup & Extraction Solvent->Workup Purify Column Chromatography Workup->Purify Product Final Product (1c) Purify->Product

Caption: General workflow for the amide coupling reaction.

Step-by-Step Procedure:

  • Dissolution: To a solution of 6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add aniline (1.0 eq) to the reaction mixture, followed by triethylamine (TEA) (3.0 eq) to act as a base.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired anilide product 1c .

Part 2: Modification of the Indazole Nitrogen (Region B)

Substitution at the N1 position of the indazole ring is a powerful strategy to probe for additional binding interactions and to modulate the overall topology of the molecule. Alkylation at N1 can introduce favorable hydrophobic interactions and block potential metabolic N-dealkylation.

Comparative Data for N1-Substituted Analogs

This table explores the hypothetical impact of N1 substitution on the activity of the anilide analog 1c .

| Compound ID | R¹ Group (N1-Substituent) | Predicted Kinase Inhibition (IC₅₀) | Key SAR Insights | | :--- | :--- | :--- | | 1c | -H | 350 nM | The unsubstituted N1-H can act as a hydrogen bond donor, which may be crucial for binding to some targets. | | 2a | -CH₃ | 400 nM | Small alkyl groups like methyl can fill small hydrophobic pockets. The slight decrease in activity suggests the H-bond donor might be important. | | 2b | -CH₂-Cyclopropyl | 150 nM | The cyclopropyl group is a "lipophilic hydrogen bond donor mimic" and can provide favorable interactions in hydrophobic regions without adding significant bulk. | | 2c | -CH₂-Ph (Benzyl) | 900 nM | A large, flexible benzyl group may introduce steric hindrance, leading to a loss of potency if the binding pocket is constrained. |

Part 3: Biological Evaluation Protocol

To assess the activity of the synthesized analogs, a robust and quantitative biological assay is required. For a hypothetical kinase target, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and reliable method.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Assay Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of test compounds in DMSO Dispense Dispense compounds, kinase, and substrate/ATP into 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP solutions in assay buffer Reagent_Prep->Dispense Incubate Incubate at RT (e.g., 60 minutes) Dispense->Incubate Stop_Detect Add Stop/Detection solution (EDTA and TR-FRET reagents) Incubate->Stop_Detect Incubate_Detect Incubate at RT (e.g., 60 minutes) Stop_Detect->Incubate_Detect Read Read plate on a TR-FRET compatible reader Incubate_Detect->Read Calc Calculate % Inhibition Read->Calc Curve Fit data to dose-response curve to determine IC₅₀ Calc->Curve

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate.

  • Kinase Reaction: Add the target kinase enzyme, the biotinylated substrate peptide, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for enzymatic phosphorylation.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, a europium-labeled anti-phospho-antibody, and streptavidin-APC.

  • Signal Development: Incubate for another 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a suitable plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic approach to understanding the structure-activity relationship of this compound analogs. The core scaffold offers significant potential for developing potent and selective inhibitors for various therapeutic targets, particularly protein kinases.

Our analysis suggests that:

  • Region A (3-Position): Derivatization of the carboxylic acid is crucial. Aromatic amides appear to be a promising starting point for achieving high potency.

  • Region B (N1-Position): Substitution at the N1 position can further optimize binding but is highly dependent on the topology of the target's active site. Small, lipophilic groups appear to be a reasonable choice for exploration.

Future work should focus on synthesizing a diverse library of analogs based on these principles and screening them against a panel of relevant biological targets. Promising hits should then be further characterized for selectivity, cellular activity, and pharmacokinetic properties to identify lead candidates for in vivo studies.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis Centered on the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Executive Summary

In the quest for novel kinase inhibitors, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous clinically successful anti-cancer agents. While the specific molecule 6-Trifluoromethoxy-3-indazolecarboxylic acid is documented as a valuable chemical intermediate for synthesizing such therapeutics, public domain data on its direct kinase inhibitory activity is not available.[1] This guide, therefore, pivots to a comprehensive comparative analysis of a prominent indazole-based kinase inhibitor, Axitinib , to illustrate the principles of evaluating inhibitor efficacy.

This document provides an in-depth comparison of Axitinib with other key kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. We will dissect the experimental data supporting its efficacy, detail the methodologies required to generate such data, and place its mechanism of action in the broader context of signal transduction and cancer biology.

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases make it a powerful pharmacophore for designing potent and selective inhibitors.[2][3] Numerous approved drugs, including Axitinib, Pazopanib, and Niraparib, feature this core, underscoring its importance in targeting kinases involved in oncology.[2] The subject of our initial query, this compound, represents a strategic building block, with its trifluoromethoxy group offering modulation of physicochemical properties like metabolic stability and cell permeability in the final active pharmaceutical ingredient.[1]

Comparative Kinase Inhibition Profile: Axitinib vs. Other VEGFR Inhibitors

Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3. Its efficacy is best understood in comparison to other inhibitors targeting the same pathway, such as Sorafenib and Sunitinib. The primary measure of in vitro potency is the IC50 value, which quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Comparative In Vitro Kinase Inhibition (IC50 values)

Kinase TargetAxitinib (nM)Sorafenib (nM)Sunitinib (nM)
VEGFR1 0.19080
VEGFR2 0.269
VEGFR3 0.1-0.3207
PDGFRβ 1.652
c-KIT 1.7908
B-Raf >10,00022>10,000
C-Raf >10,0006>10,000

Data compiled from publicly available literature and databases. Actual values may vary slightly between different assay conditions.

Expert Interpretation: The data in Table 1 clearly illustrates the high potency and selectivity of Axitinib for the VEGFR family compared to Sorafenib and Sunitinib. While all three are multi-kinase inhibitors, Axitinib's sub-nanomolar IC50 values for VEGFRs highlight its primary mechanism of action. This potent activity against the primary drivers of angiogenesis is a key differentiator. Sorafenib's profile, in contrast, shows significant activity against the Raf kinases, giving it a different spectrum of biological effects and potential side effects.

Cellular and In Vivo Efficacy

Potency in enzymatic assays must translate to activity in cellular and, ultimately, in vivo models. Cellular assays measure the ability of a compound to inhibit a signaling pathway within a living cell, while in vivo studies assess its effect on tumor growth in an animal model.

Table 2: Comparative Cellular and In Vivo Data

Assay TypeModel SystemAxitinibSorafenib
Cellular p-VEGFR2 Inhibition HUVEC cellsIC50 = 0.03 nMIC50 = 1.5 nM
Cell Proliferation (HUVEC) VEGF-stimulated HUVECIC50 = 0.04 nMIC50 = 2.5 nM
In Vivo Tumor Xenograft Renal Cell CarcinomaSignificant tumor growth inhibition at 30 mg/kg, BIDSignificant tumor growth inhibition at 60 mg/kg, QD

Data are representative and compiled from various preclinical studies.

Expert Interpretation: Axitinib demonstrates superior potency in cellular models, inhibiting VEGFR2 phosphorylation and endothelial cell proliferation at picomolar concentrations. This high cellular potency often allows for lower effective doses in vivo, which can be advantageous in managing the therapeutic window and minimizing off-target toxicities. The choice of a renal cell carcinoma xenograft model is logical, as this is a primary indication for Axitinib, where it has demonstrated significant clinical benefit.

Key Experimental Methodologies

The generation of reliable and comparable data is paramount in drug discovery. Below are the standard protocols for the key assays used to evaluate kinase inhibitors like Axitinib.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Causality: The choice of an ADP-based universal assay allows for the screening of a wide variety of kinases without the need for specific antibodies, making it a high-throughput and versatile primary screening method.

Protocol Steps:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human VEGFR2), the substrate (a suitable peptide or protein like poly-GT), and ATP at its Km concentration.

  • Inhibitor Addition: Add the test compound (e.g., Axitinib) in a dose-response manner (e.g., 10-point, 3-fold serial dilution). Include DMSO as a negative control.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Plate Kinase, Substrate, ATP react Add Inhibitor to Plate Incubate @ 30°C prep1->react prep2 Serially Dilute Inhibitor prep2->react detect1 Add ADP-Glo™ Reagent (Deplete ATP) react->detect1 detect2 Add Kinase Detection Reagent (ADP -> ATP -> Light) detect1->detect2 detect3 Read Luminescence detect2->detect3 analysis Plot Data Calculate IC50 detect3->analysis

Caption: Workflow for determining kinase inhibitor IC50 using an ADP-Glo assay.

Western Blot for Phospho-Kinase Inhibition in Cells

This method measures the level of a specific phosphorylated protein in cell lysates, providing a direct readout of pathway inhibition.

Causality: Western blotting is a gold-standard method to confirm that an inhibitor is hitting its intended target in a biological context. Measuring the phosphorylation status of the direct downstream target (the receptor itself) is the most proximal and reliable indicator of target engagement.

Protocol Steps:

  • Cell Culture & Starvation: Plate cells (e.g., HUVECs) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with the kinase inhibitor (e.g., Axitinib) at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-10 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-VEGFR2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Signaling Pathway Context: The Role of VEGFR

VEGFR2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Inhibition of this pathway is a clinically validated anti-cancer strategy.

VEGFR2 Signaling Pathway

G cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 Axitinib Axitinib Axitinib->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC RAF RAF PKC->RAF Permeability Permeability PKC->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival

Caption: Simplified VEGFR2 signaling cascade and the point of inhibition by Axitinib.

Conclusion and Future Directions

While this compound serves as a precursor, the indazole scaffold it helps create is central to potent kinase inhibitors like Axitinib. A rigorous, multi-faceted evaluation—spanning from in vitro enzymatic assays to cellular pathway analysis and in vivo tumor models—is essential to determine the comparative efficacy of any new chemical entity. Axitinib's high potency and selectivity for the VEGFR family, as demonstrated through these standard assays, provide a clear rationale for its clinical success in treating renal cell carcinoma and other malignancies. Future development of indazole-based inhibitors will likely focus on further refining selectivity profiles to enhance efficacy and minimize off-target effects, a task that will rely on the robust and logical application of the experimental principles outlined in this guide.

References

A Crystallographic and Comparative Guide to 6-Trifluoromethoxy-3-indazolecarboxylic Acid Derivatives: A Structural Perspective in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. Among the myriad of possible substituents, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to enhance metabolic stability, lipophilicity, and target binding affinity.[1] This guide provides an in-depth technical exploration of 6-trifluoromethoxy-3-indazolecarboxylic acid, a key building block for novel therapeutics.[2]

While a definitive crystal structure for this compound is not yet publicly available, this guide will establish a robust framework for its analysis. We will present a detailed protocol for its synthesis and crystallization, and by leveraging the known crystal structures of closely related indazole derivatives, we will provide a comparative analysis to predict the structural impact of the 6-trifluoromethoxy substituent. This predictive approach, grounded in established crystallographic principles and the known effects of fluorine substitution, offers valuable insights for researchers in drug discovery and development.

The Trifluoromethoxy Group: A Game-Changer in Drug Design

The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's properties. Compared to a simple methoxy group, the -OCF3 group can lead to:

  • Enhanced Metabolic Stability: The high strength of the C-F bonds makes the trifluoromethoxy group resistant to oxidative metabolism, which can increase the half-life of a drug.

  • Increased Lipophilicity: This property can improve a molecule's ability to cross biological membranes, leading to better absorption and distribution.

  • Modulated Acidity/Basicity: The electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functional groups, which can be crucial for target binding.

These attributes make the this compound scaffold a highly attractive starting point for the development of new drugs.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related indazole derivatives. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

A Starting Material: 4-Trifluoromethoxyaniline B Step 1: Sandmeyer Reaction (NaNO2, HCl, CuCN) A->B C Intermediate 1: 2-Amino-5-(trifluoromethoxy)benzonitrile B->C D Step 2: Diazotization and Cyclization (NaNO2, H2SO4) C->D E Intermediate 2: 6-(Trifluoromethoxy)-1H-indazole D->E F Step 3: Carboxylation (n-BuLi, CO2) E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile (Intermediate 1):

    • Dissolve 4-trifluoromethoxyaniline in a suitable aqueous acid (e.g., HCl).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the diazonium salt solution to the CuCN solution to facilitate the Sandmeyer reaction, yielding the benzonitrile.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

  • Synthesis of 6-(Trifluoromethoxy)-1H-indazole (Intermediate 2):

    • Dissolve 2-amino-5-(trifluoromethoxy)benzonitrile in a strong acid (e.g., sulfuric acid).

    • Cool the mixture and add sodium nitrite to form the diazonium salt.

    • The in-situ cyclization will occur to form the indazole ring.

    • Neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.

  • Synthesis of this compound (Final Product):

    • Protect the N-H of the indazole using a suitable protecting group if necessary.

    • Dissolve the N-protected indazole in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C.

    • Add n-butyllithium (n-BuLi) dropwise to deprotonate the 3-position.

    • Bubble carbon dioxide (CO2) gas through the solution or add dry ice.

    • Quench the reaction with water and acidify to protonate the carboxylic acid.

    • Remove the protecting group under appropriate conditions.

    • Isolate the final product by filtration and purify by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

Workflow for Single Crystal Growth

A Purified Product B Solvent Screening (e.g., Ethanol, Methanol, Acetone, Acetonitrile) A->B C Slow Evaporation at Room Temperature B->C D Vapor Diffusion (Anti-solvent like hexane) B->D E Cooling Crystallization (Saturated solution at elevated temperature) B->E F Harvest and Mount Crystal C->F D->F E->F cluster_motifs Potential Supramolecular Motifs A Carboxylic Acid (O-H donor, C=O acceptor) M1 Carboxylic Acid Dimer (O-H...O) A->M1 M3 Acid-Indazole Heterodimer (O-H...N or N-H...O) A->M3 B Indazole N-H (N-H donor) M2 Indazole Catemer (N-H...N) B->M2 B->M3 C Indazole N (N acceptor) C->M2 C->M3 D 6-OCF3 Group (Weak acceptor, Steric influence) D->M1 Steric hindrance D->M2 Steric hindrance D->M3 Ster...

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Containing a Trifluoromethoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds.[1] Among these, the trifluoromethoxy (OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on a molecule's disposition.[2][3] This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy-containing compounds against common structural analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the lead optimization process.

The Trifluoromethoxy Group: Physicochemical Properties and Metabolic Implications

The trifluoromethoxy group is often employed as a bioisostere for the methoxy (-OCH₃) group, but its influence on a molecule's properties is far more complex. Understanding these properties is fundamental to predicting its metabolic fate. The OCF₃ group is powerfully electron-withdrawing and is one of the most lipophilic substituents used in medicinal chemistry.[2][3]

The key to the OCF₃ group's metabolic robustness lies in the exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol).[4] This high bond energy makes the trifluoromethyl moiety highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][5]

Table 1: Comparison of Physicochemical Properties of Common Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Electronic EffectPrimary Metabolic Liability
Methoxy (-OCH₃) -0.02Electron-donatingO-demethylation
Trifluoromethyl (-CF₃) +0.88Strongly electron-withdrawingGenerally stable; potential for hydroxylation on adjacent positions
Trifluoromethoxy (-OCF₃) +1.04Strongly electron-withdrawingHighly stable; potential for ipso-substitution or metabolism elsewhere on the scaffold

Data synthesized from multiple sources for comparative purposes.[2][4]

Comparative Metabolic Stability: OCF₃ vs. OCH₃ and CF₃

The primary metabolic advantage of the trifluoromethoxy group is its profound resistance to oxidative metabolism, particularly when compared to a methoxy group.

  • Blocking O-Demethylation: The methoxy group is frequently a site of metabolic vulnerability, undergoing facile O-demethylation catalyzed by CYP enzymes. This is often a rapid metabolic pathway that can lead to high clearance and short half-life.[1] The substitution of hydrogen atoms with fluorine to form the OCF₃ group effectively blocks this pathway. The strength of the C-F bonds and the steric hindrance imposed by the fluorine atoms make it exceedingly difficult for CYP enzymes to access and oxidize the O-C bond.[4][6]

  • Metabolic Switching: By replacing a labile methoxy group with a robust trifluoromethoxy group, chemists can induce "metabolic switching."[5] This forces metabolism to occur at other, potentially less favorable, positions on the molecule, which can significantly slow the overall rate of clearance, prolonging the drug's half-life and improving its bioavailability.[5]

While both the OCF₃ and CF₃ groups confer metabolic stability, their influence can differ. The OCF₃ group is more lipophilic than the CF₃ group, which can impact membrane permeability and protein binding.[6] While both are generally stable, the primary metabolic pathways for compounds containing these groups typically involve oxidation of other parts of the molecule, such as an adjacent aromatic ring.[1]

Caption: Metabolic fate of a methoxy group versus a trifluoromethoxy group.

Potential, Yet Infrequent, Metabolic Pathways

Despite its high stability, the trifluoromethoxy group is not entirely inert. Researchers should be aware of less common metabolic pathways. A notable example is the CYP-mediated oxidative displacement of the entire trifluoromethoxy group via an ipso-substitution mechanism. This biotransformation was observed for OSI-930, a c-Kit/VEGF-r inhibitor, where the OCF₃ group on a phenyl ring was replaced by a hydroxyl group.[7] Studies on compounds like 4-trifluoromethoxyaniline, however, have shown the substituent to be metabolically stable, with no evidence of O-detrifluoromethylation and metabolism occurring on the aromatic ring instead.[8] This highlights that the metabolic fate is context-dependent, influenced by the overall molecular scaffold.

Experimental Guide: The In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a trifluoromethoxy-containing compound, the in vitro liver microsomal stability assay is the industry-standard method.[9][10] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly CYPs.[5][11][12]

  • Why Liver Microsomes? The liver is the primary site of drug metabolism.[10] Microsomes contain a high concentration of Phase I enzymes (CYPs) and are a cost-effective, reproducible, and high-throughput model for predicting hepatic clearance.[12][13]

  • Why NADPH? The catalytic cycle of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[14] Its inclusion initiates the metabolic reactions. A "minus-cofactor" control is essential to confirm that compound loss is due to enzymatic degradation and not chemical instability.[13]

  • Why 37°C? This temperature mimics physiological conditions in the human body, ensuring enzymes function at their optimal rate.

  • Why Quench with Acetonitrile? Ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and it prepares the sample for analysis by LC-MS/MS.[5][15]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 100 µM working solution in acetonitrile.[11]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from multiple donors to average out inter-individual variability) on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13]

    • NADPH Regenerating System: Prepare a solution containing 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[11] Alternatively, a solution of 1 mM NADPH can be used directly.[15] Keep on ice until use.

  • Incubation Procedure (96-well plate format):

    • To separate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the diluted liver microsome solution.

    • Add the test compound working solution to each well to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[5]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the 0-minute time point.[5]

    • Time Point 0: Immediately after adding the NADPH solution to the other wells, terminate the reaction in the 0-minute wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization). This sample represents 100% of the initial compound concentration.[5]

    • Incubate the plate at 37°C with shaking. At each subsequent time point (5, 15, 30, 60 min), terminate the reaction in the designated wells by adding the same ice-cold acetonitrile/internal standard solution.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[9]

Caption: Workflow for an in vitro liver microsomal stability assay.

  • Calculate the Percentage Remaining: For each time point, determine the percentage of the parent compound remaining relative to the 0-minute sample.

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).[5]

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): This parameter measures the liver's intrinsic ability to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Table 2: Representative Metabolic Stability Data

CompoundKey Functional GroupIn Vitro t½ (min)In Vitro CLint (µL/min/mg)Predicted In Vivo Clearance
Analog A -OCH₃1257.8High
Analog B -CF₃858.2Low to Moderate
Analog C -OCF₃>120 (No significant turnover)<5.8 (Below limit of quantitation)Low

This table presents hypothetical, yet representative, data for a series of structural analogs to illustrate the typical impact of each functional group. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.[5][12]

Conclusion for the Drug Development Professional

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability.[2][6] Its primary advantage is the effective blockade of oxidative O-dealkylation, a common metabolic liability for methoxy-containing compounds.[1][4] This often translates to a longer half-life, lower intrinsic clearance, and improved pharmacokinetic properties.

While generally very stable, it is not metabolically inert, and its stability should be empirically confirmed for each new chemical scaffold using standardized in vitro assays, such as the liver microsomal stability assay detailed here. By understanding the physicochemical properties of the OCF₃ group and systematically assessing its impact on metabolism, researchers can rationally design more robust and successful drug candidates.

References

A Comparative Guide to the Synthetic Routes of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and validation of synthetic routes for 6-Trifluoromethoxy-3-indazolecarboxylic acid, a key intermediate in the development of novel therapeutics. By objectively comparing different methodologies and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous biologically active compounds, and the trifluoromethoxy group (-OCF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the title compound a valuable starting material for the synthesis of a wide range of potential drug candidates.

This guide will explore and compare two primary synthetic pathways to this important molecule: a classical approach proceeding through a substituted isatin intermediate and an alternative route involving the cyclization of a substituted anthranilic acid derivative.

Route 1: The Isatin-Based Synthesis

This traditional and widely applicable route leverages the well-established Sandmeyer isatin synthesis, followed by a ring expansion and cyclization to form the desired indazole ring system.

Diagram of the Isatin-Based Synthetic Workflow

Isatin-Based Synthesis A 4-(Trifluoromethoxy)aniline B 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide A->B Chloral Hydrate, Hydroxylamine HCl C 6-Trifluoromethoxyisatin B->C H2SO4 D This compound C->D 1. NaOH (aq) 2. NaNO2, HCl 3. SnCl2

Caption: Workflow for the isatin-based synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide

The synthesis commences with the reaction of 4-(trifluoromethoxy)aniline with chloral hydrate and hydroxylamine hydrochloride, a key step in the Sandmeyer isatin synthesis.[1][2][3]

  • Procedure: In a round-bottom flask, a solution of 4-(trifluoromethoxy)aniline in dilute hydrochloric acid is prepared. To this, an aqueous solution of chloral hydrate and hydroxylamine hydrochloride is added, along with sodium sulfate. The mixture is heated to reflux for a short period. Upon cooling, the desired 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide precipitates and can be collected by filtration.

  • Causality: The acidic conditions facilitate the formation of the reactive chloral imine from aniline, which is then attacked by hydroxylamine. The subsequent dehydration and rearrangement lead to the oxime product. The presence of the electron-withdrawing trifluoromethoxy group can slow down the initial nucleophilic attack of the aniline, potentially requiring slightly more forcing conditions compared to electron-rich anilines.

Step 2: Synthesis of 6-Trifluoromethoxyisatin

The prepared oxime is then cyclized in strong acid to yield the isatin intermediate.

  • Procedure: The dried 2-(hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide is carefully added portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-70°C. After the addition is complete, the reaction mixture is heated briefly to 80°C to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, causing the 6-trifluoromethoxyisatin to precipitate. The solid is collected by filtration, washed with water, and dried.

  • Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the oxime nitrogen attacks the ortho-position of the aniline ring. Subsequent hydrolysis of the resulting intermediate yields the isatin. The electron-withdrawing nature of the trifluoromethoxy group directs the cyclization to the position ortho to the amino group.

Step 3: Conversion of 6-Trifluoromethoxyisatin to this compound

This final transformation involves a ring-opening of the isatin, followed by diazotization and reductive cyclization. This method is analogous to the one described for the synthesis of the parent indazole-3-carboxylic acid.

  • Procedure: 6-Trifluoromethoxyisatin is hydrolyzed with aqueous sodium hydroxide, which opens the five-membered ring to form the sodium salt of 2-amino-5-(trifluoromethoxy)phenylglyoxylic acid. This intermediate is then cooled and treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. The diazonium salt is subsequently reduced, for example with stannous chloride (SnCl2), which leads to the cyclization and formation of this compound. The product can be precipitated by adjusting the pH and collected by filtration.

  • Causality: The initial base-catalyzed hydrolysis opens the lactam ring of the isatin. The subsequent diazotization of the aromatic amine and reduction of the diazonium group in situ generates a hydrazine intermediate which readily cyclizes onto the adjacent ketone to form the thermodynamically stable indazole ring.

Performance Data for Route 1
StepProductStarting MaterialTypical Yield (%)Purity (%)Key Reagents
12-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide4-(Trifluoromethoxy)aniline75-85>95Chloral hydrate, Hydroxylamine HCl
26-Trifluoromethoxyisatin2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide80-90>98Concentrated H2SO4
3This compound6-Trifluoromethoxyisatin65-75>98NaOH, NaNO2, SnCl2

Route 2: The Anthranilic Acid-Based Synthesis

An alternative approach to constructing the indazole ring system avoids the isatin intermediate and instead utilizes a substituted anthranilic acid derivative. This route can offer advantages in terms of step economy and potentially milder reaction conditions.

Diagram of the Anthranilic Acid-Based Synthetic Workflow

Anthranilic_Acid_Synthesis A 2-Amino-5-(trifluoromethoxy)benzoic acid B Diazonium Salt A->B NaNO2, HCl C Hydrazine Intermediate B->C Na2SO3 / SO2 D This compound C->D Heat / Acid

Caption: Workflow for the anthranilic acid-based synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-5-(trifluoromethoxy)benzoic acid

The synthesis begins with the diazotization of the readily available 2-amino-5-(trifluoromethoxy)benzoic acid.

  • Procedure: 2-Amino-5-(trifluoromethoxy)benzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures produces a relatively stable diazonium salt. The electron-withdrawing trifluoromethoxy and carboxylic acid groups can influence the stability of this intermediate.

Step 2: Reduction to the Hydrazine Intermediate

The diazonium salt is then reduced to the corresponding hydrazine.

  • Procedure: The cold diazonium salt solution is slowly added to a solution of a reducing agent, such as sodium sulfite or by bubbling sulfur dioxide gas through the solution. The resulting hydrazine derivative can be isolated or used directly in the next step.

  • Causality: The reducing agent converts the diazonium group (-N2+) to a hydrazine group (-NHNH2). Careful control of the reaction conditions is necessary to prevent over-reduction or side reactions.

Step 3: Cyclization to this compound

The final step involves the intramolecular cyclization of the hydrazine intermediate.

  • Procedure: The hydrazine derivative is heated in a suitable solvent, often with the addition of an acid catalyst. The cyclization reaction proceeds to form the indazole ring. The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitated solid.

  • Causality: Under thermal or acidic conditions, the hydrazine nitrogen atom acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group, leading to the formation of the indazole ring after dehydration.

Performance Data for Route 2
StepProductStarting MaterialTypical Yield (%)Purity (%)Key Reagents
1-3This compound2-Amino-5-(trifluoromethoxy)benzoic acid60-70 (overall)>97NaNO2, HCl, Na2SO3

Comparative Analysis

FeatureRoute 1: Isatin-Based SynthesisRoute 2: Anthranilic Acid-Based Synthesis
Overall Yield Generally higher and more reproducible.Can be lower and more variable depending on the efficiency of the reduction and cyclization steps.
Number of Steps Three distinct steps from the aniline precursor.Can be considered a two or three-step process from the anthranilic acid.
Starting Materials Requires 4-(trifluoromethoxy)aniline, which is commercially available.Requires 2-amino-5-(trifluoromethoxy)benzoic acid, which may need to be synthesized.
Reagent Safety Involves the use of concentrated sulfuric acid, which requires careful handling.Utilizes potentially hazardous diazotization reagents and reducing agents.
Scalability The Sandmeyer synthesis is a well-established and scalable industrial process.Diazotization reactions can be challenging to scale up safely.
Versatility The isatin intermediate can be used to synthesize a variety of other heterocyclic compounds.More direct route to the target molecule.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

The isatin-based route is a robust and well-documented method that generally provides higher overall yields. Its stepwise nature allows for the isolation and purification of intermediates, which can be advantageous for process control and ensuring final product quality. This route is recommended for researchers who prioritize high yields and have the capabilities to handle concentrated sulfuric acid safely.

The anthranilic acid-based route , while potentially having a lower overall yield, offers a more direct pathway. This could be advantageous in terms of time and resource efficiency, particularly if the starting anthranilic acid derivative is readily available. This route may be favored for smaller-scale syntheses or when seeking to avoid the use of isatin intermediates.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. Both methods, when executed with care, provide reliable access to this valuable building block for drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Trifluoromethoxy-3-indazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Trifluoromethoxy-3-indazolecarboxylic acid (CAS No. 869782-97-8). As a compound utilized in pharmaceutical research, anti-cancer drug discovery, and agrochemical development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards and regulatory compliance.

Hazard Identification and Core Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as acutely toxic and requires careful handling at all stages, including disposal.

Primary Hazard Classification: The most critical safety information is its hazard classification. According to supplier safety data, this compound is designated as Acute Toxicity, Category 3 (Oral) .[2] This classification corresponds to the GHS06 "skull and crossbones" pictogram and the signal word "Danger," indicating that the substance is toxic if swallowed.[2]

The causality behind this high level of caution stems from the compound's molecular structure. The indazole core is a common scaffold in biologically active molecules, and the trifluoromethoxy group significantly alters its chemical properties, potentially influencing its toxicological profile.[3][4][5]

Summary of Chemical and Hazard Data

PropertyValue / ClassificationSource
Chemical Name This compoundN/A
CAS Number 869782-97-8[1]
Molecular Formula C₉H₅F₃N₂O₃[1]
Physical Form Solid, Yellow Powder[1]
GHS Pictogram [2]
GHS Signal Word Danger [2]
Primary Hazard Statement H301: Toxic if swallowed[2]
Associated Hazards May cause skin, eye, and respiratory irritation.[6][7][8] Upon combustion, may produce hazardous decomposition products like carbon oxides, nitrogen oxides, and highly corrosive hydrogen fluoride.[6]N/A

Regulatory Framework and Core Principles of Disposal

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] All waste generated from handling this compound must be managed as hazardous waste. It is imperative that this chemical is never disposed of down the sanitary sewer or in regular trash.[11][12]

The following principles form the basis of a compliant disposal plan:

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[10][13] As a carboxylic acid, this compound must be segregated from bases, oxidizers, and reactive metals.[13][14]

  • Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed when not in use.[9][15]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled to ensure proper handling and disposal.[11][16]

  • Collection: Final disposal must be carried out by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11][17][18]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound in various forms.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The rationale is to minimize inhalation exposure, especially if handling the solid powder form.[18]

Required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[11]

  • Body Protection: A laboratory coat is mandatory. An apron or coveralls may be necessary if there is a risk of significant splashing.[10]

Step 2: Waste Stream Segregation and Container Selection

Proper segregation is a critical control point to prevent uncontrolled reactions.

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a dedicated container for solid hazardous waste.

  • Liquid Waste (Solutions): If the compound is in solution, it must be collected in a liquid waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste streams. [13] The trifluoromethoxy group makes this a halogenated compound. Therefore, solutions of this compound must be disposed of in a "Halogenated Organic Waste" container.

  • Container Choice: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles. Never use metal containers for acidic waste. [10][13] Ensure the container has a secure, leak-proof screw-on cap.[15][19]

Step 3: Waste Collection
  • For Solids: When transferring the solid powder, handle it carefully to avoid generating dust.[10][11] Use a spatula or scoop and ensure any residual powder on surfaces is wiped with a damp cloth, which is then also disposed of as solid hazardous waste.

  • For Liquids: Use a funnel to carefully pour liquid waste into the designated container to prevent spills. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[14]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and essential for safety.[16] As soon as the first drop of waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" and any solvents present.

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive - Acid"). Hazard pictograms or NFPA/HMIS labels are effective ways to convey this.[16]

  • The accumulation start date.

Step 5: Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][16] This area must be well-ventilated, secure, and feature secondary containment (such as a spill tray) to capture any potential leaks.[12]

Step 6: Arranging for Final Disposal

Do not allow hazardous waste to accumulate indefinitely. Laboratories must adhere to institutional and regulatory limits on storage time and quantity.[12][20] Contact your institution's EHS department or designated safety officer to schedule a pickup for your hazardous waste. Provide them with a complete and accurate description of the container's contents.

Disposal Decision Workflow

The following diagram outlines the decision-making process for correctly routing waste containing this compound.

DisposalWorkflow cluster_form Determine Waste Form cluster_collection Collection Protocol cluster_final Final Steps start Identify Waste Containing This compound is_solid Solid Material (Powder, Contaminated Items) start->is_solid is_liquid Liquid Solution start->is_liquid is_container Empty Reagent Container start->is_container collect_solid Collect in Labeled 'Solid Hazardous Waste' Container is_solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_liquid->collect_liquid collect_rinsate Triple-Rinse with Suitable Solvent is_container->collect_rinsate store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa dispose_container Collect Rinsate as Liquid Hazardous Waste collect_rinsate->dispose_container deface_label Deface Original Label Dispose of Container as Non-Hazardous Waste collect_rinsate->deface_label contact_ehs Contact EHS for Pickup store_saa->contact_ehs dispose_container->store_saa

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures: Spill and Exposure

Small Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work must be performed in a fume hood or well-ventilated space.

  • Wear PPE: Don appropriate PPE as described in Step 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, Chemizorb®, or dry sand.[10][11] Do not use combustible materials like paper towels to absorb a liquid spill directly.

  • Collection: Carefully scoop the absorbent material into your designated solid hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Personnel Exposure:

  • Ingestion: This is a medical emergency due to the H301 (Toxic if swallowed) classification. [2] Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or seek emergency medical attention.[21]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

Disposal of Empty Containers

An empty container that held an acutely hazardous chemical is not considered regular trash until properly decontaminated.

  • Triple-Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound residue.[11][12][19]

  • Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste in the appropriate (halogenated) waste stream.[11][19]

  • Final Disposal: After triple-rinsing and air-drying in a ventilated area, completely deface or remove the original chemical label.[12][19] The container can then be disposed of as regular non-hazardous waste or recycled, according to your institution's specific policies.

References

Navigating the Safe Handling of 6-Trifluoromethoxy-3-indazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and operational protocols for handling 6-Trifluoromethoxy-3-indazolecarboxylic acid. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available safety data for structurally related compounds, including indazole derivatives, aromatic carboxylic acids, and organofluorine molecules. The primary known hazard is acute oral toxicity.[1] A thorough risk assessment should be conducted before commencing any work.

Hazard Assessment: A Multifaceted Approach

This compound presents a combination of chemical hazards stemming from its constituent functional groups: the indazole ring, the carboxylic acid moiety, and the trifluoromethoxy group.

  • Acute Oral Toxicity: The primary identified hazard is that it is toxic if swallowed (H301), classified as Acute Toxicity Category 3.[1] Extreme caution must be exercised to prevent ingestion.

  • Potential for Irritation: Based on data for analogous compounds, there is a potential for skin and eye irritation. Aromatic carboxylic acids and some indazole derivatives are known to be irritants.[2][3]

  • Inhalation Hazards: While specific data is unavailable, handling the powdered form of this compound may generate dust, which could lead to respiratory tract irritation.[4] Many organic compounds in powdered form can cause respiratory irritation.[4]

  • Organofluorine Compound Considerations: The trifluoromethoxy group is generally stable. However, thermal decomposition of organofluorine compounds can release hazardous gases.

A summary of the anticipated hazards is presented below:

Hazard CategoryPotential EffectsPrimary Routes of Exposure
Acute Toxicity Toxic if swallowedIngestion
Skin Corrosion/Irritation Potential for skin irritation upon contactDermal
Eye Damage/Irritation Potential for serious eye irritationOcular
Respiratory Irritation Potential for respiratory tract irritation from dustInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.Protects against splashes and airborne particles.
Skin Protection A fully buttoned laboratory coat. Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for enhanced protection.Prevents skin contact with the compound. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids and aromatic compounds.[5][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.Prevents inhalation of airborne particles of the compound.
Glove Selection Logic:

The choice of glove material is critical. For handling this compound, which is a halogenated aromatic carboxylic acid, the following should be considered:

  • Nitrile gloves are a good general-purpose choice, offering resistance to acids, bases, and some solvents.[5]

  • Neoprene gloves provide excellent resistance to acids and caustics.[6]

  • Butyl rubber gloves are highly resistant to corrosive acids.[7]

Always inspect gloves for any signs of degradation or punctures before use and change them frequently.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for safe handling.

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Assemble all necessary equipment and PPE. prep_area->gather_materials don_pinned don_pinned gather_materials->don_pinned don_ppe Don all required PPE as per the guidelines. weigh Carefully weigh the solid compound in the fume hood. don_ppe->weigh dissolve Dissolve the compound in a suitable solvent. weigh->dissolve react Perform the chemical reaction within the fume hood. dissolve->react decontaminate Decontaminate all surfaces and equipment. react->decontaminate dispose_waste Segregate and dispose of all waste streams properly. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriate waste containers.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and a face shield if necessary.

    • Don the selected chemical-resistant gloves.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize dust generation.

    • Use a spatula for transferring the solid. Avoid creating dust clouds.

    • If dissolving the compound, add it slowly to the solvent.

  • Decontamination:

    • Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • For spills, absorb the material with an inert absorbent, place it in a sealed container, and decontaminate the area.

Disposal Plan:

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.

    • Liquid Waste: Solutions containing the compound and halogenated solvents should be collected in a separate, labeled hazardous waste container for halogenated liquid waste. Do not mix with non-halogenated waste streams.

    • Aqueous Waste: Aqueous solutions containing the compound should be collected in a designated aqueous hazardous waste container. Do not dispose of down the drain.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Halogenated organic waste typically requires incineration in a specialized facility.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

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6-Trifluoromethoxy-3-indazolecarboxylic acid

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